molecular formula C18H19N7OS B12411436 Atr-IN-19

Atr-IN-19

Cat. No.: B12411436
M. Wt: 381.5 g/mol
InChI Key: HKLAFUZDJBAPQG-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atr-IN-19 is a useful research compound. Its molecular formula is C18H19N7OS and its molecular weight is 381.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H19N7OS

Molecular Weight

381.5 g/mol

IUPAC Name

(3R)-3-methyl-4-[7-(2-methylpyrazol-3-yl)-3-(1H-pyrazol-5-yl)-[1,2]thiazolo[4,5-b]pyridin-5-yl]morpholine

InChI

InChI=1S/C18H19N7OS/c1-11-10-26-8-7-25(11)15-9-12(14-4-6-20-24(14)2)18-17(21-15)16(23-27-18)13-3-5-19-22-13/h3-6,9,11H,7-8,10H2,1-2H3,(H,19,22)/t11-/m1/s1

InChI Key

HKLAFUZDJBAPQG-LLVKDONJSA-N

Isomeric SMILES

C[C@@H]1COCCN1C2=NC3=C(C(=C2)C4=CC=NN4C)SN=C3C5=CC=NN5

Canonical SMILES

CC1COCCN1C2=NC3=C(C(=C2)C4=CC=NN4C)SN=C3C5=CC=NN5

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of ATR Inhibitors in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information specific to "Atr-IN-19" is limited. This guide provides a comprehensive overview of the mechanism of action for the broader class of Ataxia Telangiectasia and Rad3-related (ATR) inhibitors in cancer cells, drawing upon data from well-characterized compounds such as AZD6738 and VX-970. This information is intended for researchers, scientists, and drug development professionals.

Introduction: Targeting the Guardian of the Genome

Cancer cells are characterized by genomic instability and a high degree of replication stress, making them heavily reliant on the DNA Damage Response (DDR) pathway for survival.[1][2] A key regulator of this pathway is the ATR kinase, a master controller that senses and responds to single-stranded DNA (ssDNA) breaks and replication fork stalling.[1][3][4] By orchestrating cell cycle checkpoints, DNA repair, and replication fork stability, ATR allows cancer cells to tolerate their inherent genomic chaos.[5][6][7] ATR inhibitors represent a promising therapeutic strategy by exploiting this dependency, effectively dismantling the cancer cell's primary defense mechanism.[1]

Core Mechanism of Action: Inducing Synthetic Lethality

The primary mechanism of action of ATR inhibitors is to induce "synthetic lethality." This occurs when the inhibition of ATR, in the context of other cancer-specific genetic alterations (like mutations in ATM or p53), leads to cell death, whereas inhibition of ATR in normal, healthy cells is significantly less toxic.[1][8]

ATR inhibitors exert their anti-cancer effects through several key mechanisms:

  • Abrogation of Cell Cycle Checkpoints: ATR is crucial for activating the G2/M and S-phase checkpoints in response to DNA damage, allowing time for repair before the cell divides.[1][3][5] ATR inhibitors override these checkpoints, forcing cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and cell death.[2][5]

  • Increased Replication Stress: Cancer cells inherently experience high levels of replication stress due to oncogene activation.[4] ATR plays a vital role in stabilizing stalled replication forks, preventing their collapse into lethal double-strand breaks.[2] By inhibiting ATR, these forks collapse, leading to overwhelming DNA damage and cell death.[9]

  • Potentiation of DNA-Damaging Agents: ATR inhibitors can significantly enhance the efficacy of traditional chemotherapies (e.g., cisplatin, carboplatin) and radiotherapy.[5][8][10] These conventional therapies induce DNA damage, which activates ATR as a survival response.[5] By co-administering an ATR inhibitor, this survival pathway is blocked, leading to a synergistic increase in cancer cell killing.[8][10]

Signaling Pathways Affected by ATR Inhibition

ATR is an apical kinase that phosphorylates a multitude of downstream substrates to coordinate the DDR.[3][4] The most critical of these is the checkpoint kinase 1 (Chk1).[1][3][11]

The ATR-Chk1 signaling cascade is central to the cellular response to DNA damage.[3] Upon activation by ssDNA, ATR phosphorylates and activates Chk1.[11] Activated Chk1 then targets several downstream effectors, including the Cdc25 family of phosphatases, to induce cell cycle arrest.[3] ATR inhibitors block the initial phosphorylation of Chk1, thereby inactivating this entire signaling axis.

ATR_Signaling_Pathway cluster_0 Cellular Stressors cluster_1 ATR Activation cluster_2 Downstream Signaling cluster_3 Cellular Responses cluster_4 ATR Inhibition Replication Stress Replication Stress RPA-ssDNA RPA-ssDNA Replication Stress->RPA-ssDNA DNA Damage (ssDNA) DNA Damage (ssDNA) DNA Damage (ssDNA)->RPA-ssDNA ATR ATR Chk1 Chk1 ATR->Chk1 p DNA Repair DNA Repair ATR->DNA Repair Fork Stabilization Fork Stabilization ATR->Fork Stabilization ATRIP ATRIP ATRIP->ATR RPA-ssDNA->ATRIP Cdc25 Cdc25 Chk1->Cdc25 p (inhibits) Cell Cycle Arrest Cell Cycle Arrest Cdc25->Cell Cycle Arrest This compound This compound This compound->ATR

Figure 1: Simplified ATR signaling pathway and the point of intervention for ATR inhibitors.

Quantitative Data on ATR Inhibitor Activity

The following tables summarize representative quantitative data for the effects of ATR inhibitors in preclinical cancer models.

Table 1: In Vitro Cytotoxicity of ATR Inhibitors

Cell LineCancer TypeATR InhibitorIC50 (nM)NotesReference
OE21EsophagealVX-97050 (in combination)Used in combination with cisplatin.[8][10]
FLO-1EsophagealVX-97050 (in combination)Used in combination with cisplatin.[8]
MultipleColon, Breast, Pancreatic, etc.ATRN-119Not specifiedIncreased cytotoxicity in cell lines with DDR gene alterations.[9]

Table 2: Effect of ATR Inhibitors on Cell Cycle Distribution

Cell LineTreatment% of Cells in G2EffectReference
NCI-H460AZD6738 + PhotonsReducedAbrogation of G2 arrest.[5]
NCI-H1299AZD6738 + PhotonsReducedAbrogation of G2 arrest.[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used to characterize the mechanism of action of ATR inhibitors.

Colony Survival Assay

This assay is used to determine the long-term effect of a drug on the ability of single cells to proliferate and form colonies.

Protocol:

  • Cell Seeding: Cancer cells are seeded at a low density in 6-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of the ATR inhibitor, often in combination with a DNA-damaging agent (e.g., cisplatin, radiation).

  • Incubation: Following treatment, the drug-containing medium is removed, and cells are washed and incubated in fresh medium for 10-14 days to allow for colony formation.

  • Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.

  • Data Analysis: The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells seeded, normalized to the untreated control.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M).

Protocol:

  • Cell Treatment: Cells are treated with the ATR inhibitor, alone or in combination with a DNA-damaging agent, for a specified period.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are washed and stained with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of cells in G1, S, and G2/M phases is determined by analyzing the DNA content histograms.

Western Blotting for DDR Proteins

This method is used to detect and quantify the expression and phosphorylation status of key proteins in the ATR signaling pathway.

Protocol:

  • Protein Extraction: Cells are treated as required, and whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of proteins such as ATR, Chk1, and γH2AX.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Phenotypic Assays cluster_2 Mechanistic Assays cluster_3 Endpoints Cancer Cell Lines Cancer Cell Lines Treatment (this compound +/- DNA Damaging Agent) Treatment (this compound +/- DNA Damaging Agent) Cancer Cell Lines->Treatment (this compound +/- DNA Damaging Agent) Colony Survival Assay Colony Survival Assay Treatment (this compound +/- DNA Damaging Agent)->Colony Survival Assay Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Treatment (this compound +/- DNA Damaging Agent)->Cell Cycle Analysis (Flow Cytometry) Western Blot (pChk1, γH2AX) Western Blot (pChk1, γH2AX) Treatment (this compound +/- DNA Damaging Agent)->Western Blot (pChk1, γH2AX) Cell Viability Cell Viability Colony Survival Assay->Cell Viability Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Analysis (Flow Cytometry)->Cell Cycle Distribution Target Engagement & DNA Damage Target Engagement & DNA Damage Western Blot (pChk1, γH2AX)->Target Engagement & DNA Damage

Figure 2: A representative experimental workflow for characterizing the mechanism of action of an ATR inhibitor.

Conclusion and Future Directions

ATR inhibitors represent a promising new class of targeted therapies that exploit the inherent vulnerabilities of cancer cells. Their ability to induce synthetic lethality, abrogate critical cell cycle checkpoints, and potentiate the effects of standard-of-care DNA-damaging agents makes them a compelling strategy for a wide range of solid tumors.[9] Future research will focus on identifying predictive biomarkers to select patients most likely to respond to ATR inhibitor therapy and exploring novel combination strategies to overcome resistance. The expression level of APOBEC3B has been suggested as a potential biomarker for sensitivity to ATR inhibitors.[12] As our understanding of the complex interplay of DDR pathways continues to grow, so too will the potential for rationally designed therapies targeting key nodes like ATR.

References

An In-depth Technical Guide to Selective ATR Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Look at Berzosertib (VE-822), a Model Selective ATR Inhibitor

Note to the Reader: This document was initially intended to focus on the compound ATR-IN-19. However, a thorough review of publicly available scientific literature and patent databases revealed a lack of detailed quantitative data and experimental protocols for this specific molecule. To fulfill the core requirements of providing an in-depth technical guide, we have substituted this compound with Berzosertib (also known as VE-822 or VX-970) . Berzosertib is a potent, highly selective, and clinically evaluated ATR inhibitor with a wealth of published data, making it an excellent representative for illustrating the principles and methodologies associated with this class of inhibitors.

Introduction to ATR Inhibition

Ataxia Telangiectasia and Rad3-related (ATR) is a master regulator kinase in the DNA Damage Response (DDR) pathway.[1][2] It plays a pivotal role in maintaining genomic integrity, particularly in response to single-stranded DNA (ssDNA) breaks and replication stress.[2][3] Upon activation, ATR phosphorylates a cascade of downstream substrates, most notably Checkpoint Kinase 1 (CHK1), to orchestrate cell cycle arrest, stabilize replication forks, and promote DNA repair.[2][3]

Many cancer cells exhibit increased reliance on the ATR pathway for survival due to underlying genomic instability, oncogene-induced replication stress, or defects in other DDR pathways, such as the Ataxia-Telangiectasia Mutated (ATM) pathway.[4][5] This dependency creates a therapeutic window, making selective ATR inhibitors a promising strategy in oncology. The principle of synthetic lethality is often exploited, where inhibiting ATR is selectively toxic to cancer cells that have lost a parallel DDR pathway (e.g., ATM-deficient tumors), while normal cells remain viable.[4][6][7]

Berzosertib (VE-822) is a first-in-class, potent, and selective ATP-competitive inhibitor of ATR kinase that has been extensively evaluated in preclinical and clinical studies.[8][9]

Quantitative Data for Berzosertib (VE-822)

The following tables summarize the key quantitative metrics for Berzosertib, providing a clear overview of its potency, selectivity, and cellular activity.

Table 1: Biochemical Potency and Kinase Selectivity of Berzosertib

This table presents the in vitro enzymatic activity of Berzosertib against ATR and other related kinases, highlighting its high selectivity.

Target KinaseParameterValue (nM)Fold Selectivity vs. ATRReference(s)
ATR Ki <0.2 -[8][9]
ATR IC50 19 -[10][11]
ATMKi34>170x[8][9]
ATMIC502,600~137x[8][10]
DNA-PKIC5018,100~953x[10]
mTORIC50>1,000>52x[8]
PI3KγKi220>1100x[8]
Table 2: Cellular Activity of Berzosertib

This table summarizes the cytotoxic and anti-proliferative effects of Berzosertib as a single agent in various human cancer cell lines.

Cell LineCancer TypeParameterValue (µM)Assay DurationReference(s)
HT29Colon CarcinomaIC500.019Not Specified[11][12]
Cal-27Head and Neck Squamous Cell CarcinomaIC500.28572 hours[13]
FaDuHead and Neck Squamous Cell CarcinomaIC500.25272 hours[13]
PSN-1Pancreatic CancerCellular IC50 (ATR inhibition)0.019Not Specified[8]
MiaPaCa-2Pancreatic CancerCellular IC50 (ATR inhibition)0.019Not Specified[8]

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding the complex biological processes and experimental procedures involved in characterizing ATR inhibitors.

ATR_Signaling_Pathway DNA_Damage Replication Stress (e.g., ssDNA gaps) RPA RPA Complex DNA_Damage->RPA recruits ATRIP ATRIP RPA->ATRIP ATR ATR Kinase ATRIP->ATR complexes with CHK1 CHK1 ATR->CHK1 phosphorylates TopBP1 TopBP1 (Activator) TopBP1->ATR pCHK1 p-CHK1 (Active) CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) pCHK1->CellCycleArrest ForkStab Replication Fork Stabilization & Repair pCHK1->ForkStab Apoptosis Apoptosis Berzosertib Berzosertib (ATR Inhibitor) Berzosertib->ATR

ATR Signaling Pathway and Point of Inhibition

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Reagents 1. Prepare Reagents: - ATR/ATRIP Enzyme - Kinase Buffer - Substrate (e.g., p53-GST) - ATP Solution Mix 3. Mix in Plate: - Add Buffer, Substrate, and Inhibitor to wells Reagents->Mix Inhibitor 2. Prepare Inhibitor: - Serially dilute Berzosertib in DMSO Inhibitor->Mix Incubate1 4. Pre-incubate (e.g., 10 min at RT) Mix->Incubate1 Initiate 5. Initiate Reaction: - Add ATP/Mg²⁺ solution Incubate1->Initiate Incubate2 6. Incubate Reaction (e.g., 30-60 min at RT) Initiate->Incubate2 Stop 7. Stop Reaction: - Add EDTA solution Incubate2->Stop Detection_Reagents 8. Add Detection Reagents (e.g., HTRF Antibodies) Stop->Detection_Reagents Incubate3 9. Incubate (e.g., 60 min at RT) Detection_Reagents->Incubate3 Read 10. Read Plate (e.g., TR-FRET Reader) Incubate3->Read Analyze 11. Analyze Data: - Calculate % Inhibition - Determine IC50 Read->Analyze Synthetic_Lethality NormalCell Normal Cell ATM_Normal Functional ATM Pathway NormalCell->ATM_Normal ATR_Normal Functional ATR Pathway NormalCell->ATR_Normal CancerCell Cancer Cell (ATM-deficient) ATM_Cancer Defective ATM Pathway CancerCell->ATM_Cancer ATR_Cancer Functional ATR Pathway (Upregulated) CancerCell->ATR_Cancer DSB_Normal DSBs Repaired ATM_Normal->DSB_Normal RS_Normal Replication Stress Resolved ATR_Normal->RS_Normal Viability_Normal Cell Viable ATR_Normal->Viability_Normal Minor Impact (ATM compensates) DSB_Cancer DSBs Unrepaired ATM_Cancer->DSB_Cancer RS_Cancer Replication Stress Resolved by ATR ATR_Cancer->RS_Cancer Death_Cancer Synthetic Lethality (Cell Death) ATR_Cancer->Death_Cancer Catastrophic DNA Damage Viability_Cancer Cell Viable (Relies on ATR) Berzosertib Berzosertib (ATR Inhibition) Berzosertib->ATR_Normal Berzosertib->ATR_Cancer

References

Unraveling the Cellular Targets of ATR Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Cellular Mechanisms of Ataxia Telangiectasia and Rad3-related (ATR) Kinase Inhibition for Researchers, Scientists, and Drug Development Professionals.

Introduction

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a complex signaling network that safeguards genomic integrity. In response to DNA damage and replication stress, ATR activates downstream pathways to orchestrate cell cycle arrest, DNA repair, and, in some cases, apoptosis. Due to the reliance of many cancer cells on the ATR pathway for survival, particularly in the context of increased oncogene-induced replication stress, ATR has emerged as a promising therapeutic target in oncology.

This technical guide provides a comprehensive overview of the methodologies used to investigate the cellular targets of ATR inhibitors, with a focus on a representative, though currently not extensively publicly documented, inhibitor designated Atr-IN-19 . While specific quantitative data and detailed experimental protocols for this compound are not available in the public domain, this guide will utilize data and protocols from studies on well-characterized ATR inhibitors such as Berzosertib (AZD6738) and Gartisertib to illustrate the scientific approach to defining the cellular targets of this class of drugs.

Core Concept: The ATR Signaling Pathway

ATR is a serine/threonine kinase that is activated by single-stranded DNA (ssDNA) coated with Replication Protein A (RPA), a common intermediate in various forms of DNA distress. Once activated, ATR phosphorylates a cascade of downstream substrates, with the most prominent being Checkpoint Kinase 1 (CHK1). This phosphorylation event initiates a signaling cascade that leads to the regulation of cell cycle progression and DNA repair.

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_activation ATR Activation cluster_downstream Downstream Effectors ssDNA_RPA ssDNA-RPA Complex ATR ATR ssDNA_RPA->ATR recruits ATRIP ATRIP ATR->ATRIP binds CHK1 CHK1 ATR->CHK1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Apoptosis Apoptosis CHK1->Apoptosis Atr_IN_19 This compound Atr_IN_19->ATR inhibits

Figure 1: Simplified ATR Signaling Pathway and the inhibitory action of this compound.

Investigating Cellular Targets: Methodologies and Data

The identification and validation of the cellular targets of a kinase inhibitor like this compound involve a multi-pronged approach, combining proteomics, kinome profiling, and cellular assays.

Quantitative Phosphoproteomics

Objective: To identify proteins whose phosphorylation status is altered upon treatment with an ATR inhibitor, providing a global view of the inhibitor's impact on cellular signaling.

Experimental Protocol: A General Workflow for Phosphoproteomic Analysis

  • Cell Culture and Treatment: Cancer cell lines with a high reliance on the ATR pathway (e.g., those with ATM mutations or high replication stress) are cultured. Cells are treated with the ATR inhibitor (e.g., this compound) at a specific concentration (typically around the IC50) for a defined period. A vehicle-treated control is run in parallel.

  • Cell Lysis and Protein Digestion: Cells are lysed, and the proteins are extracted. The protein concentration is determined, and the proteins are denatured, reduced, alkylated, and then digested into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment: Phosphopeptides are enriched from the total peptide mixture using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to determine their sequence and phosphorylation sites.

  • Data Analysis: The MS/MS data is searched against a protein database to identify the phosphopeptides and quantify their relative abundance between the inhibitor-treated and control samples.

Phosphoproteomics_Workflow Start Cell Culture & Treatment (e.g., with this compound) Lysis Cell Lysis & Protein Extraction Start->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Enrichment Phosphopeptide Enrichment (e.g., TiO2, IMAC) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis End Identification of Regulated Phosphosites Data_Analysis->End

Figure 2: General experimental workflow for quantitative phosphoproteomics.

Data Presentation:

While specific data for this compound is unavailable, studies on other ATR inhibitors have identified numerous downstream targets. The following table represents a hypothetical summary of phosphoproteomic data for a potent ATR inhibitor.

ProteinPhosphositeFold Change (Inhibitor/Control)Biological Process
CHK1Ser345↓↓↓Cell Cycle Checkpoint
p53Ser15↓↓Apoptosis, Cell Cycle Arrest
BRCA1Ser1423↓↓DNA Repair
FANCD2Ser222Fanconi Anemia Pathway
MCM2Ser40/41DNA Replication

Note: The down arrows indicate a decrease in phosphorylation upon ATR inhibitor treatment.

Kinome Profiling

Objective: To assess the selectivity of the ATR inhibitor by screening it against a large panel of kinases. This helps to identify potential off-target effects.

Experimental Protocol: A General Workflow for Kinome Profiling

  • Compound Immobilization or Competitive Binding: The inhibitor can be immobilized on a solid support to capture interacting kinases from a cell lysate. Alternatively, a competitive binding assay can be performed where the inhibitor competes with a broad-spectrum kinase probe for binding to kinases in a lysate.

  • Incubation with Cell Lysate: The immobilized inhibitor or the competitive binding mixture is incubated with a cell lysate containing a wide range of kinases.

  • Affinity Purification/Elution: Kinases that bind to the immobilized inhibitor are purified. In the competitive assay, the amount of probe-bound kinase is measured.

  • Mass Spectrometry or Activity-Based Readout: The captured or competed kinases are identified and quantified by mass spectrometry. Alternatively, the activity of a panel of recombinant kinases can be measured in the presence of the inhibitor.

  • Data Analysis: The binding affinity or inhibitory activity of the compound against each kinase is determined to generate a selectivity profile.

Data Presentation:

The selectivity of an ATR inhibitor is crucial for its therapeutic window. The following table provides a hypothetical kinome profiling summary for a selective ATR inhibitor.

KinaseIC50 (nM)Kinase Family
ATR < 1 PIKK
ATM> 1000PIKK
DNA-PK> 1000PIKK
mTOR> 500PIKK
CDK1> 5000CMGC
MAPK1> 10000CMGC

Note: A lower IC50 value indicates higher potency. The high IC50 values for other kinases suggest high selectivity for ATR.

Mandatory Visualizations: Logical Relationships and Workflows

Target_Validation_Workflow cluster_discovery Target Discovery cluster_validation Target Validation Proteomics Quantitative Phosphoproteomics Western_Blot Western Blot (p-CHK1, etc.) Proteomics->Western_Blot identifies candidates for Kinome_Profiling Kinome Profiling Kinome_Profiling->Western_Blot confirms on-target & identifies off-targets for Cellular_Assays Cellular Assays (Cell Cycle, Apoptosis) Western_Blot->Cellular_Assays validates signaling impact for In_Vivo In Vivo Models (Xenografts) Cellular_Assays->In_Vivo demonstrates phenotypic effect for

Figure 3: A logical workflow for the discovery and validation of ATR inhibitor targets.

Conclusion

While specific experimental data for this compound remains largely proprietary or within early stages of research, the established methodologies for characterizing ATR inhibitors provide a clear roadmap for its investigation. Through a combination of quantitative phosphoproteomics, comprehensive kinome profiling, and rigorous cellular and in vivo validation, the precise cellular targets and mechanism of action of this compound can be elucidated. The data from well-studied ATR inhibitors strongly suggest that a potent and selective compound like this compound would primarily target the ATR-CHK1 signaling axis, leading to cell cycle disruption and synthetic lethality in cancers with underlying DNA damage response deficiencies. This guide serves as a foundational resource for researchers and drug developers in the continued exploration of ATR inhibitors as a promising class of anti-cancer agents.

The Core of Synthetic Lethality: A Technical Guide to ATR Inhibition in BRCA-Mutant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The principle of synthetic lethality has emerged as a powerful paradigm in oncology, offering a therapeutic window to selectively target cancer cells while sparing their normal counterparts. This strategy exploits the co-occurrence of two genetic events that are benign when independent but lethal when combined. A prime example of this is the interaction between inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase and mutations in the Breast Cancer (BRCA) genes. This technical guide provides an in-depth exploration of the core principles underlying the synthetic lethal relationship between ATR inhibition and BRCA deficiency, with a focus on the preclinical evidence and experimental methodologies that form the foundation of this promising anti-cancer strategy. While specific data for the ATR inhibitor Atr-IN-19 is limited in the public domain, this guide will utilize data from well-characterized ATR inhibitors such as VE-821, AZD6738 (Ceralasertib), and Berzosertib (VX-970) to illustrate the mechanism of action and therapeutic potential.

The ATR Signaling Pathway and the Role of BRCA in DNA Repair

ATR is a master regulator of the DNA Damage Response (DDR), a complex network of signaling pathways that safeguard genomic integrity.[1] ATR is primarily activated by single-stranded DNA (ssDNA), which forms as a result of replication stress, DNA damage, or the processing of DNA double-strand breaks (DSBs).[1] Once activated, ATR phosphorylates a multitude of substrates, including the checkpoint kinase 1 (CHK1), to orchestrate cell cycle arrest, stabilize replication forks, and promote DNA repair.[1]

BRCA1 and BRCA2 are tumor suppressor genes that play a pivotal role in the homologous recombination (HR) pathway, a high-fidelity mechanism for repairing DNA DSBs.[2] In the absence of functional BRCA proteins, cells become reliant on alternative, more error-prone DNA repair pathways. This dependency creates a specific vulnerability that can be exploited therapeutically.

Synthetic Lethality: The ATRi-BRCA Mutant Interaction

The synthetic lethal interaction between ATR inhibitors and BRCA mutations is rooted in the concept of dual pathway inhibition. BRCA-mutant cells, deficient in HR-mediated repair of DSBs, are highly dependent on the ATR pathway to cope with the increased replication stress and to repair DNA lesions that arise during replication. Inhibition of ATR in this context leads to the collapse of replication forks, the accumulation of unresolved DNA damage, and ultimately, cell death.[2] Normal cells, with functional BRCA and intact HR, are significantly less sensitive to ATR inhibition as they can effectively repair DNA damage.

Quantitative Data: Efficacy of ATR Inhibitors in BRCA-Mutant/Deficient Cells

The following tables summarize the in vitro efficacy of various ATR inhibitors in cancer cell lines with BRCA mutations or deficiencies in homologous recombination. It is important to note that this data is for representative ATR inhibitors and not specifically for this compound.

Table 1: IC50 Values of ATR Inhibitors in BRCA-Mutant/Deficient Cancer Cell Lines

ATR InhibitorCell LineBRCA StatusIC50 (µM)Reference
AZD6738UWB1.289BRCA1-mutant~0.1 - 0.5[3]
VE-821DLD1BRCA2-nullNot specified, but potent sensitization observed[4]
Berzosertib (VX-970)MultipleNot specified, but potent activity (IC50 = 19 nM)[5]

Table 2: Synergistic Effects of ATR Inhibitors with PARP Inhibitors in BRCA-Mutant Cells

ATR InhibitorPARP InhibitorCell LineBRCA StatusEffectReference
AZD6738OlaparibUWB1.289BRCA1-mutantSynergistic cell killing[3]
VE-821OlaparibMultiple BRCA1-deficient linesBRCA1-deficientPotent sensitization[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ATR inhibitor efficacy. Below are representative protocols for key experiments.

Cell Viability Assay (AlamarBlue/MTT)

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Plating: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of the ATR inhibitor (e.g., VE-821, AZD6738) for 72 hours.[6]

  • Reagent Incubation: Add AlamarBlue or MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure fluorescence (for AlamarBlue) or absorbance (for MTT) using a plate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value using non-linear regression analysis.[6]

Western Blotting for Phospho-CHK1

This technique is used to assess the inhibition of ATR kinase activity by measuring the phosphorylation of its direct downstream target, CHK1.

  • Cell Lysis: Treat cells with the ATR inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-CHK1 (e.g., Ser345). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1][7]

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

Immunofluorescence for γH2AX

This method visualizes DNA double-strand breaks by staining for the phosphorylated form of histone H2AX (γH2AX).

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the ATR inhibitor.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.[8][9]

  • Blocking and Antibody Staining: Block with 5% BSA in PBS and then incubate with a primary antibody against γH2AX. Follow this with incubation with a fluorescently labeled secondary antibody.[8][9]

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.[8]

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per cell.[10]

Cell Cycle Analysis (Propidium Iodide Staining)

This technique determines the distribution of cells in different phases of the cell cycle.

  • Cell Harvest and Fixation: Harvest cells and fix them in ice-cold 70% ethanol while vortexing gently.[11][12]

  • RNase Treatment and Staining: Wash the fixed cells and resuspend them in a solution containing propidium iodide (PI) and RNase A.[11][13]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of PI.[14][15]

  • Data Analysis: Gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.[14]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ATR_Signaling_Pathway cluster_damage DNA Damage/Replication Stress cluster_downstream Downstream Effectors ssDNA ssDNA RPA RPA ssDNA->RPA binds ATR ATR TopBP1 TopBP1 CHK1 CHK1 ATR->CHK1 phosphorylates ATRIP ATRIP ATRIP->ATR activates RPA->ATRIP recruits TopBP1->ATR co-activates p_CHK1 p-CHK1 CellCycleArrest Cell Cycle Arrest p_CHK1->CellCycleArrest ForkStab Replication Fork Stabilization p_CHK1->ForkStab DNARepair DNA Repair p_CHK1->DNARepair

ATR Signaling Pathway Activation.

Synthetic_Lethality cluster_normal Normal Cell cluster_brca_mutant BRCA-Mutant Cancer Cell cluster_treatment BRCA-Mutant Cancer Cell + ATR Inhibitor Normal_BRCA Functional BRCA (HR Repair) Normal_Viable Cell Viable Normal_BRCA->Normal_Viable Normal_ATR Functional ATR Normal_ATR->Normal_Viable Mutant_BRCA Mutant BRCA (HR Deficient) Mutant_Viable Cell Viable (Reliant on ATR) Mutant_ATR Functional ATR Mutant_ATR->Mutant_Viable Treated_BRCA Mutant BRCA (HR Deficient) Cell_Death Synthetic Lethality (Cell Death) Treated_BRCA->Cell_Death Treated_ATR Inhibited ATR Treated_ATR->Cell_Death

Synthetic Lethality in BRCA-mutant cells.

Experimental_Workflow cluster_assays Downstream Assays start Start: BRCA-WT vs BRCA-Mutant Cancer Cell Lines treatment Treat with ATR Inhibitor (e.g., this compound) start->treatment viability Cell Viability Assay (IC50 Determination) treatment->viability western Western Blot (p-CHK1 levels) treatment->western if Immunofluorescence (γH2AX foci) treatment->if cellcycle Cell Cycle Analysis (PI Staining) treatment->cellcycle end Endpoint: Assess Synthetic Lethality and Mechanism of Action viability->end western->end if->end cellcycle->end

Experimental workflow for assessing ATRi effects.

Conclusion

The synthetic lethal approach of targeting ATR in BRCA-mutant cancers represents a highly promising and personalized therapeutic strategy. The preclinical data for ATR inhibitors like VE-821, AZD6738, and Berzosertib robustly support their potent and selective activity in this context. While specific data for this compound is not yet widely available, the principles and experimental frameworks outlined in this guide provide a solid foundation for its evaluation and for the continued development of ATR inhibitors as a new class of anti-cancer agents. Further research will be critical to identify predictive biomarkers and to optimize combination strategies to maximize the clinical benefit of this targeted therapy.

References

The Effect of ATR Inhibitors on Cell Cycle Checkpoints: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "Atr-IN-19" is not referenced in the currently available scientific literature. This guide will, therefore, focus on the well-documented effects of potent and selective Ataxia Telangiectasia and Rad3-related (ATR) inhibitors on cell cycle checkpoints, providing a framework for understanding the mechanism of this class of molecules.

Introduction: ATR Kinase, The Guardian of the Genome

Ataxia Telangiectasia and Rad3-related (ATR) is a master serine/threonine protein kinase that plays a pivotal role in the DNA Damage Response (DDR), a network of signaling pathways that detects and repairs DNA lesions.[1][2] ATR is essential for maintaining genomic stability, particularly by coordinating cell cycle progression, DNA repair, and replication fork stability in response to DNA replication stress.[1][3] Replication stress, characterized by the slowing or stalling of replication forks, is a common feature of cancer cells due to oncogene activation, making them highly dependent on the ATR signaling pathway for survival.[1] This dependency creates a therapeutic window for ATR inhibitors, which are being actively investigated as anti-cancer agents.

ATR's primary role is to activate signal transduction cascades that arrest the cell cycle, providing time for DNA repair before the damage is permanently passed on to daughter cells.[3][4] Inhibition of this crucial kinase abrogates these checkpoints, with profound consequences for cell fate.

The ATR Signaling Pathway

The canonical activation of ATR is initiated by the presence of single-stranded DNA (ssDNA) coated by Replication Protein A (RPA).[2][3][4] This structure is a common intermediate formed at stalled replication forks or during the processing of other forms of DNA damage. The ATR-ATRIP complex is recruited to these RPA-ssDNA sites, where its kinase activity is fully stimulated by co-factors like TopBP1.[5]

Once active, ATR phosphorylates a vast network of over 1,000 substrates. A critical downstream effector is the checkpoint kinase 1 (Chk1).[4][5] The activation of the ATR-Chk1 axis orchestrates the cellular response to replication stress by controlling three main cell cycle checkpoints: the G1/S, intra-S, and G2/M checkpoints.[1][6]

ATR_Signaling_Pathway cluster_stress Cellular Stress cluster_activation ATR Activation cluster_downstream Downstream Effectors cluster_outcome Cellular Outcomes Replication_Stress Replication Stress (e.g., stalled forks) ssDNA RPA-coated ssDNA Replication_Stress->ssDNA DNA_Damage DNA Damage (e.g., UV, crosslinks) DNA_Damage->ssDNA ATR_ATRIP ATR-ATRIP Complex ssDNA->ATR_ATRIP Recruitment TopBP1 TopBP1 ATR_ATRIP->TopBP1 Interaction Chk1 Chk1 ATR_ATRIP->Chk1 p- p53 p53 ATR_ATRIP->p53 p- Other_Substrates Other Substrates (e.g., BRCA1, FANCI) ATR_ATRIP->Other_Substrates p- TopBP1->ATR_ATRIP Activation S_Phase_Slowing Intra-S Checkpoint Chk1->S_Phase_Slowing G2_M_Arrest G2/M Checkpoint Chk1->G2_M_Arrest G1_S_Arrest G1/S Checkpoint p53->G1_S_Arrest DNA_Repair DNA Repair Other_Substrates->DNA_Repair Fork_Stabilization Replication Fork Stabilization Other_Substrates->Fork_Stabilization Atr_IN_19 ATR Inhibitor (e.g., this compound) Atr_IN_19->ATR_ATRIP

Figure 1: The ATR Signaling Pathway and Point of Inhibition.

The Effect of ATR Inhibition on Cell Cycle Checkpoints

ATR inhibitors function by competitively binding to the ATP-binding pocket of the ATR kinase, preventing the phosphorylation of its downstream targets. This effectively dismantles the DNA damage-induced cell cycle checkpoints.

Abrogation of the Intra-S Phase Checkpoint

The intra-S phase checkpoint, governed by ATR, slows the rate of DNA replication to prevent the collapse of stalled replication forks.[1]

  • Mechanism: Upon encountering replication stress, ATR activation leads to Chk1-mediated phosphorylation and degradation of the Cdc25A phosphatase. This prevents the activation of CDK2, a key driver of S-phase progression and origin firing.[3]

  • Effect of Inhibition: ATR inhibition prevents Cdc25A degradation, leading to rampant CDK2 activity. This results in two critical events:

    • Uncontrolled Origin Firing: The cell continues to initiate DNA replication at new origins despite ongoing stress, depleting the pool of available replication factors and generating more ssDNA.[1][7]

    • Replication Fork Collapse: Stalled replication forks are not stabilized and collapse, leading to the formation of lethal DNA double-strand breaks (DSBs).[1] This combination of events is termed "replication catastrophe" and is a primary mechanism of cell death induced by ATR inhibitors.

Abrogation of the G2/M Checkpoint

The G2/M checkpoint is the final opportunity for the cell to halt progression into mitosis in the presence of DNA damage or incomplete replication.[1][8]

  • Mechanism: In G2, ATR-Chk1 signaling phosphorylates and inactivates the Cdc25C phosphatase, which is required to activate the CDK1/Cyclin B complex that drives mitotic entry.[3]

  • Effect of Inhibition: By blocking this pathway, ATR inhibitors permit the activation of CDK1/Cyclin B, forcing cells into mitosis prematurely, even with significant DNA damage or under-replicated DNA.[8] This leads to severe mitotic errors, including chromosome fragmentation and mis-segregation, culminating in a form of cell death known as "mitotic catastrophe" .[8]

Impact on the G1/S Transition

While the G2/M checkpoint is its most prominent role, ATR also contributes to the G1/S checkpoint.[9]

  • Mechanism: ATR can be activated in G1 and contributes to the phosphorylation and activation of p53, a key regulator that can induce G1 arrest.[5]

  • Effect of Inhibition: Inhibition of ATR can weaken the G1 checkpoint, leading to a premature entry into S phase.[9] This is particularly detrimental in cancer cells that have already lost the primary G1 checkpoint regulator, p53. These cells are critically dependent on the ATR-mediated S and G2/M checkpoints for survival, a concept known as synthetic lethality.[8]

Data Presentation

Table 1: Key Proteins in the ATR Signaling Pathway
ProteinClassPrimary Function in the PathwayEffect of ATR Inhibition on its Function
ATR PI3K-like KinaseMaster transducer kinase; phosphorylates downstream targets upon activation by replication stress.Direct target; kinase activity is blocked.
ATRIP Regulatory PartnerBinds to RPA-coated ssDNA, recruiting ATR to sites of damage.Recruitment to damage sites may occur, but ATR kinase remains inactive.
RPA ssDNA Binding ProteinCoats and protects ssDNA; serves as a platform for ATRIP recruitment.Unaffected directly, but its presence signals for a now-disabled ATR response.
TopBP1 Adaptor/ScaffoldBinds and fully activates the ATR-ATRIP complex.Unaffected directly, but cannot activate the inhibited ATR kinase.
Chk1 Ser/Thr KinasePrimary ATR effector; phosphorylates Cdc25 phosphatases to induce cell cycle arrest.Not phosphorylated by ATR; remains inactive.
Cdc25A/C PhosphataseActivates CDK2 and CDK1, respectively, to promote cell cycle progression.Not inhibited by Chk1; remains active, leading to checkpoint bypass.
γH2AX Phosphorylated HistoneA marker of DNA double-strand breaks; its formation is a downstream consequence of fork collapse.Levels significantly increase due to replication catastrophe.
Table 2: Expected Phenotypic Outcomes of ATR Inhibition
ParameterExpected OutcomeCommon Assay Used
Cell Cycle Profile Abrogation of G2/M arrest, leading to a decrease in the G2/M population and an increase in sub-G1 (apoptotic) cells.Flow Cytometry (Propidium Iodide staining)
Chk1 Phosphorylation Decreased or abolished phosphorylation at Ser345.Western Blot
DNA Damage Foci Significant increase in the number and intensity of γH2AX and 53BP1 nuclear foci.Immunofluorescence Microscopy
Replication Increased rate of replication fork collapse and uncontrolled origin firing.DNA Fiber Analysis
Mitosis Increased incidence of mitotic abnormalities (e.g., chromosome bridges, micronuclei).Immunofluorescence Microscopy (α-tubulin/DAPI)
Cell Viability Decreased cell survival, particularly in cells with high replication stress or p53 deficiency.Clonogenic Survival Assay, MTT/MTS Assay

Experimental Protocols

Western Blotting for ATR Pathway Activity

This protocol is for assessing the phosphorylation status of Chk1, a direct substrate of ATR.

  • Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. Treat with the ATR inhibitor (e.g., 1-10 µM) for a specified time (e.g., 1-24 hours). Include a positive control for ATR activation, such as hydroxyurea (2 mM) or UV irradiation.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

    • Scrape cells and collect the lysate.[10]

    • Sonicate briefly to shear DNA and centrifuge at 14,000 x g for 15 minutes at 4°C.[10]

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an 8-10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies:

      • Rabbit anti-phospho-Chk1 (Ser345)

      • Mouse anti-total Chk1

      • Rabbit anti-ATR[11]

      • Mouse anti-β-Actin (loading control)

    • Wash membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]

    • Wash 3x with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager or X-ray film. A decrease in the p-Chk1/total Chk1 ratio indicates successful ATR inhibition.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_analysis Analysis C1 Cell Seeding C2 Treat with ATRi and/or Genotoxin C1->C2 C3 Cell Lysis C2->C3 C4 Quantify Protein C3->C4 A1 SDS-PAGE C4->A1 Load Lysate A2 Membrane Transfer A1->A2 A3 Antibody Incubation (Primary & Secondary) A2->A3 A4 ECL Detection A3->A4 A5 Data Analysis (Band Densitometry) A4->A5

Figure 2: Experimental Workflow for Western Blot Analysis.
Immunofluorescence for DNA Damage Markers (γH2AX)

This protocol is for visualizing DNA double-strand breaks resulting from ATR inhibition.

  • Cell Culture: Plate cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with the ATR inhibitor as described above.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[12]

    • Wash 3x with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[12]

  • Blocking and Staining:

    • Wash 3x with PBS.

    • Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.[13]

    • Incubate with primary antibody (e.g., mouse anti-phospho-Histone H2A.X (Ser139)) diluted in blocking buffer overnight at 4°C.[13]

    • Wash 3x with PBST.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse) for 1 hour at room temperature in the dark.[12]

  • Mounting and Imaging:

    • Wash 3x with PBST.

    • Counterstain nuclei with DAPI for 5 minutes.[12]

    • Wash once with PBS.

    • Mount coverslips onto glass slides using an anti-fade mounting medium.

    • Image using a confocal or high-resolution fluorescence microscope. Quantify the number and intensity of nuclear foci per cell. A significant increase in γH2AX foci indicates DNA damage.

Flow Cytometry for Cell Cycle Analysis

This protocol quantifies the distribution of cells in different phases of the cell cycle.

  • Cell Culture and Treatment: Treat cells in a 6-well plate with the ATR inhibitor. Include both treated and untreated samples.

  • Cell Harvest:

    • Collect the cell culture medium (to retain any floating/apoptotic cells).

    • Wash adherent cells with PBS and detach using trypsin.

    • Combine the detached cells with the collected medium.

    • Centrifuge at 300 x g for 5 minutes to pellet the cells.

  • Fixation:

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or up to several weeks).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of FxCycle™ PI/RNase Staining Solution or a custom solution of Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis:

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

    • Use the linear signal for pulse area (FL2-A) versus the number of events to generate a histogram.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the Sub-G1, G1, S, and G2/M phases.

Logic of Therapeutic Application

A key principle behind the use of ATR inhibitors in oncology is synthetic lethality . Many cancer cells have defects in the G1 checkpoint, often due to mutations in p53 or amplification of oncogenes like Cyclin E.[8] This makes them reliant on the ATR-dependent S and G2/M checkpoints to repair DNA damage and survive. Inhibiting ATR in these cells removes the last line of defense, leading to catastrophic DNA damage and selective killing of cancer cells, while normal cells with an intact G1 checkpoint are less affected.

Synthetic_Lethality cluster_normal Normal Cell cluster_cancer Cancer Cell cluster_cancer_treated Cancer Cell + ATR Inhibitor N_G1 Intact G1 Checkpoint (p53 proficient) N_Viable Cell Cycle Arrest & Repair -> Viability N_G1->N_Viable N_ATR Functional ATR (S/G2 Checkpoints) N_ATR->N_Viable N_Damage DNA Damage N_Damage->N_G1 N_Damage->N_ATR C_G1 Defective G1 Checkpoint (p53 deficient) C_ATR Functional ATR (S/G2 Checkpoints) C_Viable S/G2 Arrest -> Viability C_ATR->C_Viable C_Damage DNA Damage C_Damage->C_G1 C_Damage->C_ATR CT_G1 Defective G1 Checkpoint (p53 deficient) CT_Death Checkpoint Failure -> Mitotic Catastrophe -> Cell Death CT_G1->CT_Death CT_ATR Inhibited ATR (No S/G2 Checkpoints) CT_ATR->CT_Death CT_Damage DNA Damage CT_Damage->CT_G1 CT_Damage->CT_ATR

Figure 3: The Principle of Synthetic Lethality with ATR Inhibitors.

Conclusion

Inhibition of the ATR kinase is a potent mechanism for disrupting cell cycle control in response to DNA damage. By abrogating the intra-S and G2/M checkpoints, ATR inhibitors induce replication catastrophe and mitotic catastrophe, leading to cell death. This mechanism shows particular promise for treating cancers with underlying defects in other DNA damage response pathways, exploiting the principle of synthetic lethality to selectively target tumor cells. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate and characterize the cellular effects of this important class of therapeutic agents.

References

An In-depth Technical Guide to the Discovery and Development of a Potent ATR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases contain limited detailed information regarding the discovery and development of the specific molecule designated "Atr-IN-19". To fulfill the request for a comprehensive technical guide, this document will focus on a well-characterized and clinically evaluated ATR inhibitor, Ceralasertib (AZD6738) , as a representative example. The principles, experimental methodologies, and data presentation formats are broadly applicable to the preclinical development of novel ATR inhibitors.

Introduction to ATR Inhibition in Oncology

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical component of the DNA Damage Response (DDR) pathway.[1] It plays a central role in maintaining genomic integrity by sensing and responding to single-stranded DNA (ssDNA) breaks and replication stress, which are common features of cancer cells.[2] Upon activation, ATR phosphorylates a cascade of downstream targets, including Checkpoint Kinase 1 (CHK1), to orchestrate cell cycle arrest, DNA repair, and stabilization of replication forks.[2][3]

Many cancer cells exhibit a high degree of replication stress due to oncogene activation and have defects in other DDR pathways, making them particularly dependent on ATR for survival. This creates a therapeutic window for ATR inhibitors, which can selectively kill cancer cells through a concept known as synthetic lethality.[4] Ceralasertib (AZD6738) is a potent and selective, orally bioavailable small molecule inhibitor of ATR kinase that has been extensively investigated in preclinical and clinical studies.[5][6][7]

Discovery and Preclinical Profile of Ceralasertib (AZD6738)

Ceralasertib was developed as a highly potent and selective ATP-competitive inhibitor of ATR kinase.[8] Its discovery was part of a broader effort to target the DDR pathway for cancer therapy.

In Vitro Potency and Selectivity

The potency and selectivity of Ceralasertib were evaluated through a series of enzymatic and cell-based assays.

Assay Type Target Metric Value Reference
In Vitro Enzyme AssayATRIC500.001 µM (1 nM)[8][9]
Cell-Based Assay (CHK1 Ser345 phosphorylation)ATRIC500.074 µM (74 nM)[8]
Kinase Panel (442 kinases)Off-targets% Inhibition @ 1µM>50% for 0 kinases[8]
Cell-Based AssayDNA-PKIC50> 5 µM[8]
Cell-Based AssayATMIC50> 5 µM[8]
Cell-Based AssaymTORIC50> 5 µM[8]
Cellular Activity and Pharmacodynamics

Ceralasertib demonstrated potent inhibition of ATR signaling in cellular contexts, leading to expected downstream effects.

Cellular Effect Biomarker Effective Concentration Cell Lines Reference
Inhibition of CHK1 phosphorylationpCHK1 (Ser345)IC50 = 0.074 µM-[8]
Induction of DNA damage markerγH2AX0.3 - 1.0 µMVarious[8]
S-phase cell cycle accumulation-0.3 - 1.0 µMVarious[8]
Inhibition of proliferation-IC50 < 1 µM73/197 cell lines[8]
In Vivo Efficacy

In preclinical xenograft models, Ceralasertib demonstrated significant anti-tumor activity, both as a monotherapy and in combination with DNA-damaging agents.

Model Type Treatment Outcome Reference
ATM-deficient xenograftsCeralasertib monotherapySignificant dose-dependent tumor growth inhibition[8]
ATM-proficient xenograftsCeralasertib monotherapyNo significant tumor growth inhibition[8]
Various xenograftsCeralasertib + Ionizing RadiationSignificant enhancement of anti-tumor activity[8]
Various xenograftsCeralasertib + CarboplatinSignificant enhancement of anti-tumor activity[5][6][8]

Signaling Pathways and Experimental Workflows

ATR Signaling Pathway

The following diagram illustrates the central role of ATR in the DNA damage response pathway.

ATR_Signaling_Pathway cluster_activation ATR Activation cluster_downstream Downstream Effectors DNA_Damage DNA Damage / Replication Stress ssDNA RPA-coated ssDNA DNA_Damage->ssDNA ATR_ATRIP ATR-ATRIP Complex ssDNA->ATR_ATRIP recruits TOPBP1 TOPBP1 ATR_ATRIP->TOPBP1 interacts with CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates TOPBP1->ATR_ATRIP activates pCHK1 p-CHK1 (active) CellCycleArrest Cell Cycle Arrest (S/G2) pCHK1->CellCycleArrest DNARepair DNA Repair pCHK1->DNARepair ForkStab Replication Fork Stabilization pCHK1->ForkStab Ceralasertib Ceralasertib (AZD6738) Ceralasertib->ATR_ATRIP inhibits

ATR Signaling Pathway and Inhibition by Ceralasertib.
Experimental Workflow for ATR Inhibitor Characterization

The following diagram outlines a typical workflow for the preclinical characterization of a novel ATR inhibitor.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models KinaseAssay Biochemical Kinase Assay (IC50 determination) CellBasedAssay Cell-Based ATR Assay (p-CHK1 levels) KinaseAssay->CellBasedAssay Selectivity Kinase Selectivity Panel CellBasedAssay->Selectivity ProlifAssay Cell Proliferation Assay (IC50 across cell lines) Selectivity->ProlifAssay PD_Assay Pharmacodynamic Assays (γH2AX, cell cycle) ProlifAssay->PD_Assay ComboAssay Combination Studies (with DNA damaging agents) PD_Assay->ComboAssay PK_PD Pharmacokinetics & Pharmacodynamics ComboAssay->PK_PD Xenograft Xenograft Efficacy Studies (monotherapy & combination) PK_PD->Xenograft Tolerability Tolerability Studies Xenograft->Tolerability

Preclinical Characterization Workflow for an ATR Inhibitor.

Detailed Experimental Protocols

In Vitro ATR Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified ATR kinase.

Methodology:

  • Reaction Setup: The assay is typically performed in a 384-well plate format. Human recombinant ATR/ATRIP complex is incubated with a substrate, such as a GST-p53 fusion protein, in a kinase reaction buffer.

  • Compound Addition: The test compound (e.g., Ceralasertib) is serially diluted and added to the wells.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at room temperature.

  • Reaction Termination: The reaction is stopped by the addition of a solution containing EDTA.

  • Detection: The level of substrate phosphorylation is quantified using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF). This involves the addition of a europium-labeled anti-phospho-substrate antibody and a d2-labeled anti-GST antibody.

  • Data Analysis: The HTRF signal is measured, and the IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based ATR Inhibition Assay (Western Blot for p-CHK1)

Objective: To assess the ability of the test compound to inhibit ATR activity in a cellular context by measuring the phosphorylation of its direct substrate, CHK1.

Methodology:

  • Cell Culture and Treatment: Cancer cells (e.g., HeLa or U2OS) are seeded in multi-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound for a specified time.

  • Induction of DNA Damage: To activate the ATR pathway, cells are exposed to a DNA damaging agent, such as hydroxyurea (HU) or ultraviolet (UV) radiation.

  • Cell Lysis: Following treatment, the cells are washed with PBS and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated CHK1 (e.g., p-CHK1 Ser345). A primary antibody for total CHK1 and a loading control (e.g., GAPDH or β-actin) are used for normalization.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) reagent.

  • Data Analysis: The band intensities are quantified, and the level of p-CHK1 is normalized to total CHK1 and the loading control.

Cell Viability Assay

Objective: To determine the cytotoxic or cytostatic effect of the test compound on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound and incubated for a period of 72 to 120 hours.

  • Viability Assessment: Cell viability is assessed using a metabolic assay, such as the MTT or CellTiter-Glo assay.

    • MTT Assay: MTT reagent is added to each well and incubated. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.

    • CellTiter-Glo Assay: A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added to each well. Luminescence is then measured.

  • Data Analysis: The absorbance or luminescence readings are normalized to the vehicle-treated control wells, and the IC50 value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.

Conclusion

The development of potent and selective ATR inhibitors like Ceralasertib (AZD6738) represents a promising therapeutic strategy in oncology. By exploiting the inherent replication stress and DDR deficiencies in many cancers, these agents can induce synthetic lethality and enhance the efficacy of traditional DNA-damaging therapies. A thorough preclinical evaluation, encompassing in vitro, cellular, and in vivo studies as outlined in this guide, is essential to characterize the pharmacological properties of novel ATR inhibitors and to provide a strong rationale for their clinical development. The methodologies and data presented for Ceralasertib serve as a robust framework for understanding the discovery and development of this important class of targeted cancer therapeutics.

References

Preliminary Studies on ATRN-119 in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the preliminary studies on ATRN-119, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, in the context of oncology. ATR is a critical component of the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic stability, particularly in response to replication stress—a hallmark of many cancer cells.[1] Inhibition of ATR represents a promising therapeutic strategy to selectively target cancer cells with underlying DDR defects or high levels of oncogenic stress, leading to synthetic lethality.[2] ATRN-119 is an orally bioavailable, macrocyclic small molecule inhibitor of ATR currently under investigation in clinical trials for the treatment of advanced solid tumors.[3][4]

Mechanism of Action

ATRN-119 selectively targets and inhibits the kinase activity of ATR.[5] In cancer cells, which often exhibit increased replication stress due to rapid proliferation and dysfunctional DDR pathways, ATR kinase is essential for stabilizing stalled replication forks and preventing their collapse into lethal double-strand breaks.[6][7] By inhibiting ATR, ATRN-119 disrupts this crucial checkpoint, leading to the accumulation of DNA damage, replication fork collapse, and ultimately, tumor cell apoptosis.[5] This targeted approach is designed to have a greater effect on cancer cells while sparing normal, healthy cells that have lower levels of replication stress and intact DDR mechanisms.

Signaling Pathway

The ATR signaling pathway is a cornerstone of the cellular response to DNA damage and replication stress. The following diagram illustrates the central role of ATR and the mechanism of action for ATRN-119.

ATR_Signaling_Pathway cluster_stress Cellular Stress cluster_activation ATR Activation cluster_downstream Downstream Signaling Replication Stress Replication Stress ssDNA Single-Stranded DNA (ssDNA) Replication Stress->ssDNA DNA Damage DNA Damage DNA Damage->ssDNA RPA Replication Protein A (RPA) ssDNA->RPA recruits ATRIP ATR Interacting Protein (ATRIP) RPA->ATRIP recruits ATR ATR ATRIP->ATR activates CHK1 Checkpoint Kinase 1 (CHK1) ATR->CHK1 phosphorylates Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival Apoptosis Apoptosis ATRN-119 ATRN-119 ATRN-119->ATR inhibits ATRN-119->Apoptosis promotes

ATR Signaling Pathway and ATRN-119 Inhibition.

Preclinical Studies

In Vitro Cytotoxicity

Preclinical in vitro studies have demonstrated that single-agent ATRN-119 exhibits increased cytotoxicity across a broad spectrum of human cancer cell lines.[7] These cell lines harbor genomic alterations in DDR genes, suggesting a synthetic lethal interaction. The susceptible cancer types include:

  • Colon cancer[7]

  • Breast cancer[7]

  • Pancreatic cancer[7]

  • Sarcoma[7]

  • Ovarian cancer[7]

  • Prostate cancer[7]

In Vivo Tumor Growth Inhibition

In vivo studies using xenograft models have shown that ATRN-119 can inhibit tumor growth.[7] Specifically, tumor growth inhibition has been observed in:

  • Human castration-resistant prostate cancer cell line-derived xenografts (CDX)[7]

  • Human colon cancer cell line-derived xenografts (CDX)[7]

  • BRCA mutant high-grade serous ovarian cancer patient-derived xenografts (PDX)[7]

Clinical Studies

Phase 1/2a Clinical Trial (NCT04905914)

A first-in-human, multi-site Phase 1/2a clinical trial is currently underway to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of ATRN-119 in patients with advanced solid tumors.[3][7]

The study follows an open-label, standard 3+3 dose escalation design (Part 1) followed by a dose expansion (Part 2).[3][7]

  • Advanced solid tumor[3]

  • Measurable disease (RECIST v1.1)[3]

  • Tumor with at least one DDR mutation identified by next-generation sequencing[3]

  • Failure of at least one prior standard-of-care therapy[3]

  • ECOG Performance Status of 0 or 1[3]

  • Adequate organ function[3]

Clinical_Trial_Workflow Patient Screening Patient Screening Enrollment Enrollment Patient Screening->Enrollment Dose Escalation (3+3 Design) Part 1: Dose Escalation (3+3 Design) Enrollment->Dose Escalation (3+3 Design) Safety & Tolerability Assessment Safety & Tolerability Assessment Dose Escalation (3+3 Design)->Safety & Tolerability Assessment Primary Objective PK & PD Analysis Pharmacokinetic & Pharmacodynamic Analysis Dose Escalation (3+3 Design)->PK & PD Analysis Dose Expansion Part 2: Dose Expansion Dose Expansion->Safety & Tolerability Assessment Dose Expansion->PK & PD Analysis Efficacy Evaluation Preliminary Efficacy Evaluation (RECIST v1.1) Dose Expansion->Efficacy Evaluation Secondary Objective RP2D Determination Recommended Phase 2 Dose (RP2D) Determination Safety & Tolerability Assessment->RP2D Determination RP2D Determination->Dose Expansion

Phase 1/2a Clinical Trial Workflow for ATRN-119.

Preliminary results from the initial dose escalation cohorts of the Phase 1/2a trial have been reported.

Patient Demographics and Baseline Characteristics (n=12) [3]

CharacteristicValue
Median Age (range) 62 years (48-79)
Sex
   Female67% (n=8)
   Male33% (n=4)
Race
   White75% (n=9)
   Black25% (n=3)
Median Prior Treatments (range) 3 (1-6)
Prior Platinum-Based Chemotherapy 92%
Most Common Tumor Mutation TP53 (75%, n=9)

Safety and Tolerability (First four dose levels) [3]

  • No dose-limiting toxicities have been reported.[3]

  • No treatment-related serious adverse events (SAEs) have been reported.[3]

  • No treatment-related adverse events of Grade 3 or higher have been reported.[3]

Most Common All-Cause Adverse Events (n=12) [3]

Adverse EventIncidence
Fatigue 33% (n=4)
Nausea 25% (n=3)
Diarrhea 25% (n=3)

Pharmacokinetics [3]

  • Increasing exposure and maximum serum concentrations (Cmax) were observed with increasing dose levels.[3]

  • The half-life of ATRN-119 is approximately 5 hours.[3]

Preliminary Efficacy [3]

  • Two out of twelve patients achieved stable disease (SD).[3]

    • One patient at the 50 mg dose level progressed on Day 112.[3]

    • One patient at the 200 mg dose level remained on treatment as of Day 118 (data cutoff: January 2, 2024).[3]

Conclusion

The preliminary data for ATRN-119 are encouraging, demonstrating a manageable safety profile and early signs of clinical activity in a heavily pre-treated patient population with advanced solid tumors harboring DDR mutations.[3] The preclinical rationale for ATR inhibition is supported by both in vitro and in vivo studies, and the ongoing Phase 1/2a clinical trial will provide further insights into the therapeutic potential of ATRN-119. Future studies will likely focus on identifying predictive biomarkers to select patients who are most likely to benefit from this targeted therapy, as well as exploring rational combination strategies.[8][9]

References

The Potential of ATR-IN-19 in the Treatment of ATM-Deficient Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The principle of synthetic lethality, where the simultaneous loss of two genes is lethal to a cell while the loss of either one alone is not, presents a powerful strategy in precision oncology. A prime example of this is the relationship between the ataxia-telangiectasia mutated (ATM) and the ataxia-telangiectasia and Rad3-related (ATR) kinases, two central regulators of the DNA Damage Response (DDR). Tumors with loss-of-function mutations in the ATM gene are often highly dependent on the ATR pathway for survival, particularly under conditions of replicative stress. This dependency creates a therapeutic vulnerability that can be exploited by selective ATR inhibitors. This technical guide explores the potential of ATR-IN-19, a potent and selective ATR inhibitor, in the treatment of ATM-deficient tumors. We will delve into the underlying molecular mechanisms, present key preclinical data (utilizing data from structurally and functionally similar ATR inhibitors as a proxy for this compound), and provide detailed experimental protocols for researchers seeking to investigate this promising therapeutic strategy.

Introduction: The ATM-ATR Synthetic Lethal Relationship

ATM and ATR are members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family and play crucial, yet distinct, roles in maintaining genomic integrity. ATM is primarily activated by DNA double-strand breaks (DSBs), initiating a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[1][2] In contrast, ATR is activated by single-stranded DNA (ssDNA) regions, which commonly arise from stalled replication forks, and is a critical component of the cellular response to replication stress.[1][2]

In healthy cells, ATM and ATR pathways can partially compensate for each other. However, in cancer cells with a deficient ATM pathway, the reliance on ATR for survival is significantly heightened. These cells depend on ATR to resolve the increased replication stress and prevent catastrophic DNA damage. Inhibition of ATR in this context leads to the accumulation of unrepaired DNA damage, genomic instability, and ultimately, selective cell death, illustrating a classic synthetic lethal interaction.[2]

This compound: Mechanism of Action

This compound is a small molecule inhibitor that selectively targets the kinase activity of ATR. By binding to the ATP-binding pocket of the ATR kinase, it prevents the phosphorylation of downstream targets, most notably Checkpoint Kinase 1 (CHK1).[3] This inhibition disrupts the ATR-mediated signaling cascade, leading to several key cellular consequences in ATM-deficient tumors:

  • Abrogation of the G2/M Checkpoint: ATR inhibition prevents the cell cycle from arresting in the G2 phase in response to DNA damage, forcing cells with damaged DNA to enter mitosis prematurely.[4]

  • Increased Replication Stress: The inhibitor exacerbates the already high levels of replication stress in cancer cells, leading to the collapse of replication forks and the formation of DSBs.

  • Impaired DNA Repair: ATR is involved in promoting homologous recombination (HR) repair. Its inhibition can lead to a reduced capacity to repair DSBs, particularly in ATM-deficient cells that already have a compromised DNA damage response.

  • Induction of Apoptosis: The culmination of these effects is an overwhelming level of genomic instability that triggers programmed cell death, or apoptosis.

The following diagram illustrates the core signaling pathway and the impact of ATR inhibition in an ATM-deficient setting.

cluster_0 DNA Damage Response cluster_1 ATM-Deficient Tumor Cell DNA_Damage DNA Damage (e.g., Replication Stress, DSBs) ATM ATM DNA_Damage->ATM activates ATR ATR DNA_Damage->ATR activates CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) ATM->CellCycleArrest DNARepair DNA Repair ATM->DNARepair CHK1 CHK1 ATR->CHK1 phosphorylates ATR_IN_19 This compound ATR_IN_19->ATR inhibits CHK1->CellCycleArrest CHK1->DNARepair Viability Cell Viability CellCycleArrest->Viability maintains DNARepair->Viability maintains Apoptosis Apoptosis Apoptosis->Viability reduces ATM_deficient ATM (deficient) ATR_active ATR (hyperactive) CHK1_active CHK1 ATR_active->CHK1_active ATR_IN_19_effect This compound ATR_IN_19_effect->ATR_active CellCycleArrest_impaired Cell Cycle Arrest (impaired) CHK1_active->CellCycleArrest_impaired DNARepair_impaired DNA Repair (impaired) CHK1_active->DNARepair_impaired Apoptosis_induced Apoptosis (induced) CellCycleArrest_impaired->Apoptosis_induced DNARepair_impaired->Apoptosis_induced DNA_Damage_tumor DNA Damage DNA_Damage_tumor->ATR_active

Caption: Signaling pathway of ATR inhibition in ATM-deficient tumors.

Preclinical Efficacy of ATR Inhibitors in ATM-Deficient Models

Numerous preclinical studies have demonstrated the potent and selective anti-tumor activity of ATR inhibitors in ATM-deficient cancer models. The following tables summarize key quantitative data from studies using ATR inhibitors with mechanisms of action comparable to this compound.

Table 1: In Vitro Sensitivity of ATM-Deficient Cancer Cell Lines to ATR Inhibitors
Cell LineCancer TypeATM StatusATR InhibitorIC50 (nM)Reference
4T1 Atm-/-Breast CancerDeficientRP-35008.6[5]
H23NSCLCDeficientAZD67382380[6]
H460NSCLCProficientAZD67381050[6]
SNU-601Gastric CancerDeficientAZD6738~200[4]
SNU-484Gastric CancerProficientAZD6738>1000[4]
DU145 (ATM-/-)Prostate CancerDeficientVX-970~50[7]
DU145 (WT)Prostate CancerProficientVX-970~200[7]
Table 2: In Vivo Efficacy of ATR Inhibitors in ATM-Deficient Xenograft Models
Cancer TypeATM StatusATR InhibitorDosing RegimenTumor Growth Inhibition (%)Reference
NSCLCDeficientAZD6738 + CisplatinNot SpecifiedNear complete regression[6]
Gastric CancerDeficientAZD673850 mg/kg, dailySignificant suppression[4]
Breast CancerDeficientRP-3500Dose-dependentSignificant growth delay[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound in ATM-deficient tumor models.

Cell Viability Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,500-4,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72-144 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or AlamarBlue.

  • Data Analysis: Normalize the data to the vehicle-treated control cells and plot the results as percent viability versus drug concentration. Calculate the IC50 value using non-linear regression analysis.

Western Blotting for Phospho-CHK1 and γH2AX

This protocol is for assessing the pharmacodynamic effects of this compound on its direct target, CHK1, and a marker of DNA damage, γH2AX.

  • Cell Treatment: Plate cells in 6-well plates and treat with this compound at various concentrations and time points. Include appropriate controls.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-CHK1 (Ser345), total CHK1, γH2AX (Ser139), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Immunofluorescence for RAD51 Foci

This protocol is for visualizing and quantifying the formation of RAD51 foci, a marker of homologous recombination repair.

  • Cell Culture and Treatment: Grow cells on coverslips in a 12-well plate. Treat with this compound and/or a DNA damaging agent (e.g., ionizing radiation).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 5% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against RAD51 overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a fluorescence or confocal microscope.

  • Quantification: Quantify the number of RAD51 foci per nucleus using image analysis software such as ImageJ or CellProfiler.

Visualizing Experimental Workflows and Logical Relationships

Experimental Workflow for In Vitro Evaluation of this compound

start Start: Hypothesis This compound is effective in ATM-deficient tumors cell_lines Select ATM-deficient and proficient cell line pairs start->cell_lines viability_assay Cell Viability Assay (Determine IC50) cell_lines->viability_assay western_blot Western Blot (p-CHK1, γH2AX) cell_lines->western_blot immunofluorescence Immunofluorescence (RAD51 foci) cell_lines->immunofluorescence data_analysis Data Analysis and Interpretation viability_assay->data_analysis western_blot->data_analysis immunofluorescence->data_analysis conclusion Conclusion: Assess preclinical potential of this compound data_analysis->conclusion

Caption: Workflow for the in vitro assessment of this compound.

Logical Relationship of Synthetic Lethality

cluster_0 Cellular State cluster_1 Outcome ATM_proficient ATM Proficient Viable Cell Viable ATM_proficient->Viable ATM_proficient->Viable with ATR inhibition ATM_deficient ATM Deficient ATM_deficient->Viable Lethal Synthetic Lethality ATM_deficient->Lethal with ATR inhibition ATR_proficient ATR Proficient ATR_proficient->Viable ATR_inhibited ATR Inhibited

Caption: Logical framework of ATM-ATR synthetic lethality.

Conclusion

The synthetic lethal relationship between ATM deficiency and ATR inhibition represents a highly promising avenue for the development of targeted cancer therapies. This compound, as a potent and selective ATR inhibitor, holds significant potential for the effective treatment of tumors harboring ATM mutations. The preclinical data from analogous compounds strongly support this therapeutic strategy, demonstrating selective cytotoxicity in ATM-deficient cancer cells both in vitro and in vivo. The experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the therapeutic potential of this compound. Future studies should focus on confirming the efficacy of this compound in a broader range of ATM-deficient tumor models and elucidating potential mechanisms of resistance to inform the clinical development of this promising new agent.

References

Methodological & Application

Application Notes and Protocols for Combining ATR-IN-19 with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ATR inhibitors, exemplified by compounds like ATR-IN-19 (a conceptual name for a potent and selective ATR inhibitor), in combination with standard chemotherapy agents. The protocols and data presented are synthesized from preclinical studies and are intended to guide the design and execution of both in vitro and in vivo experiments.

Introduction and Rationale

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical component of the DNA damage response (DDR) pathway, playing a pivotal role in maintaining genomic integrity, particularly in response to replication stress.[1][2][3][4] Many conventional chemotherapeutic agents, such as cisplatin, gemcitabine, and topotecan, function by inducing DNA damage and stalling replication forks.[5] Cancer cells often upregulate the ATR signaling pathway to repair this damage and survive the cytotoxic effects of chemotherapy.

Inhibition of ATR, therefore, presents a promising strategy to potentiate the efficacy of these DNA-damaging agents. By blocking the ATR-mediated cell cycle checkpoints and DNA repair mechanisms, ATR inhibitors can induce synthetic lethality in cancer cells, leading to increased tumor cell death.[6] Preclinical and clinical studies have demonstrated significant synergy between ATR inhibitors and various chemotherapies across a range of cancer types.[2][7][8][9][10]

Key Signaling Pathway: ATR in DNA Damage Response

Upon DNA damage or replication stress, ATR is activated and phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1).[1][2] Activated Chk1 then orchestrates cell cycle arrest, allowing time for DNA repair, and promotes the stabilization of stalled replication forks.[1][2] By inhibiting ATR, this protective signaling is abrogated, leading to the accumulation of DNA damage, mitotic catastrophe, and ultimately, apoptosis.[3][4]

ATR_Signaling_Pathway cluster_0 Nucleus Chemotherapy Chemotherapy (e.g., Cisplatin, Gemcitabine) DNA_Damage DNA Damage & Replication Stress Chemotherapy->DNA_Damage ATR ATR DNA_Damage->ATR recruits & activates ATR_IN_19 This compound p_ATR p-ATR (Active) ATR_IN_19->p_ATR inhibits Apoptosis Apoptosis ATR_IN_19->Apoptosis induces Mitotic_Catastrophe Mitotic Catastrophe ATR_IN_19->Mitotic_Catastrophe leads to ATR->p_ATR Chk1 Chk1 p_ATR->Chk1 phosphorylates p_Chk1 p-Chk1 (Active) Chk1->p_Chk1 Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M checkpoints) p_Chk1->Cell_Cycle_Arrest promotes DNA_Repair DNA Repair p_Chk1->DNA_Repair promotes p_Chk1->Mitotic_Catastrophe prevents Cell_Cycle_Arrest->DNA_Repair DNA_Repair->Apoptosis prevents

ATR Signaling Pathway Inhibition by this compound.

Data Presentation: In Vitro Synergy of ATR Inhibitors with Chemotherapy

The following tables summarize the synergistic effects observed in preclinical studies when combining various ATR inhibitors with standard chemotherapeutic agents. The data is presented as IC50 values (the concentration of a drug that gives half-maximal inhibitory response) and synergy scores where available.

Cell Line (Cancer Type)ChemotherapyATR InhibitorChemotherapy IC50 (µM)Combination IC50 (µM)Synergy Score (Bliss)Reference
HT-29 (Colorectal)CisplatinBAY 1895344--CI = 0.14[11]
MiaPaCa-2 (Pancreatic)GemcitabineAZD6738~0.02<0.01>10[7]
Panc-1 (Pancreatic)GemcitabineAZD6738~0.015<0.005>10[7]
TC32 (Ewing Sarcoma)CisplatinBerzosertib~1.0~0.1>10[3]
MKN-45 (Gastric)CisplatinVE-821~8.0~2.0-[8]
AGS (Gastric)CisplatinVE-821~12.0~4.0-[8]
SW1353 (Chondrosarcoma)CisplatinVE-822>20~5.0-[12]

Note: IC50 values can vary depending on the assay conditions and duration of drug exposure. The synergy scores are often calculated using models like Bliss independence or Loewe additivity.

Experimental Protocols

In Vitro Studies
  • Cell Lines: Select appropriate cancer cell lines based on the research question. Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • ATR Inhibitor (this compound): Prepare a stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C or -80°C.

  • Chemotherapeutic Agents: Prepare stock solutions of cisplatin, gemcitabine, topotecan, etc., in their recommended solvents (e.g., saline for cisplatin, water for gemcitabine) and store as per the manufacturer's instructions.

In_Vitro_Workflow start Start cell_seeding Seed cells in 96-well plates start->cell_seeding drug_treatment Treat with this compound and/or Chemotherapy (single agents and combinations) cell_seeding->drug_treatment incubation Incubate for 72-96 hours drug_treatment->incubation western_blot Western Blot for p-ATR, p-Chk1, γH2AX drug_treatment->western_blot if_assay Immunofluorescence for γH2AX foci drug_treatment->if_assay viability_assay Perform Cell Viability Assay (e.g., MTT, SRB, CellTiter-Glo) incubation->viability_assay data_analysis Analyze data to determine IC50 values and synergy scores viability_assay->data_analysis end End data_analysis->end western_blot->end if_assay->end

Workflow for In Vitro Synergy Assessment.
  • Cell Seeding: Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound and the chemotherapeutic agent, both alone and in combination, in culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated control wells.

  • Incubation: Incubate the plates for 72-96 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values using non-linear regression analysis. Synergy can be calculated using software like CompuSyn or SynergyFinder.[13][14]

  • Cell Lysis: Treat cells with the desired concentrations of this compound and/or chemotherapy for the specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[15][16]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ATR, p-Chk1 (Ser345), γH2AX (Ser139), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[17][18][19]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate. Treat with drugs as required.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.[20][21]

  • Blocking: Block with 1% BSA in PBST for 1 hour.[22]

  • Primary Antibody Incubation: Incubate with anti-γH2AX (Ser139) antibody (1:500 dilution) overnight at 4°C.[22][23]

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.[24]

  • Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using software like ImageJ.[20]

In Vivo Studies

In_Vivo_Workflow start Start cell_injection Subcutaneous injection of cancer cells into immunodeficient mice start->cell_injection tumor_growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) cell_injection->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer this compound, chemotherapy, combination, or vehicle randomization->treatment monitoring Monitor tumor volume and body weight treatment->monitoring endpoint Euthanize mice at endpoint (e.g., tumor size limit, toxicity) monitoring->endpoint analysis Analyze tumor growth inhibition and survival data endpoint->analysis end End analysis->end

Workflow for In Vivo Xenograft Studies.
  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice). All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: Subcutaneously inject 1-10 million cancer cells in a mixture of medium and Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle, this compound alone, chemotherapy alone, combination).

  • Drug Administration:

    • This compound: Formulate in a suitable vehicle (e.g., 0.5% methylcellulose) and administer by oral gavage at a predetermined dose and schedule (e.g., 50 mg/kg, daily for 5 days).

    • Chemotherapy: Administer via the appropriate route (e.g., intraperitoneal injection for cisplatin, intravenous for gemcitabine) at a clinically relevant dose and schedule.

    • Combination: The timing of administration can be critical. Often, the ATR inhibitor is given 4-24 hours after the chemotherapy to maximize synergy.[25]

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint and Analysis: Euthanize mice when tumors reach the maximum allowed size or if they show signs of excessive toxicity. Calculate tumor growth inhibition (TGI) and analyze survival data using Kaplan-Meier curves.

Conclusion

The combination of ATR inhibitors with conventional chemotherapy represents a promising therapeutic strategy to overcome drug resistance and enhance anti-tumor efficacy. The protocols and data provided in these application notes serve as a foundation for researchers to explore this synergistic approach in a preclinical setting. Careful optimization of dosing schedules and the identification of predictive biomarkers will be crucial for the successful clinical translation of this combination therapy.

References

Application Notes and Protocols for ATR-IN-19 Treatment in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the treatment of xenograft mouse models with ATR inhibitors, using "Atr-IN-19" as a representative compound. The information is synthesized from preclinical studies of various ATR inhibitors, including but not limited to VE-821, VX-970 (Berzosertib), and AZD6738 (Ceralasertib), to offer a comprehensive guide for research and drug development.

Introduction

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical component of the DNA damage response (DDR) pathway, playing a pivotal role in sensing and signaling replication stress.[1][2] Inhibition of ATR has emerged as a promising anti-cancer strategy, particularly in tumors with existing DNA repair defects, such as those with ATM or p53 mutations, where cancer cells become heavily reliant on the ATR signaling pathway for survival.[3][4] ATR inhibitors can potentiate the efficacy of DNA-damaging chemotherapies and radiation, and also show single-agent activity in certain cancer models.[3][4] This document outlines a generalized protocol for the in vivo evaluation of an ATR inhibitor, designated here as this compound, in xenograft mouse models.

Data Presentation

Table 1: Exemplary In Vivo Efficacy of ATR Inhibitors in Xenograft Models
ATR InhibitorCancer TypeMouse ModelDosing ScheduleRouteTumor Growth Inhibition (TGI) / RegressionReference
VX-970 (Berzosertib)Colorectal Cancer (COLO205)Nude Mice60 mg/kg, days 0, 1, 2 of a 4-day cycle (in combination with irinotecan)Oral gavageSubstantial tumor regression (29% at day 15, 55% at nadir on day 21)[5]
AZ20Ewing Sarcoma (A4573)SCID MiceNot specifiedOralReduced tumor growth[6]
MSC253Ewing Sarcoma (A4573)SCID MiceNot specifiedOralReduced tumor growth[6]
AZD6738 (Ceralasertib)ATM-deficient Diffuse Large B-cell LymphomaXenograftNot specifiedNot specifiedSynergizes with carboplatin, bendamustine, and cyclophosphamide[3]
AZD6738 (Ceralasertib)ATM- and p53-deficient Mantle Cell LymphomaXenograftNot specifiedNot specifiedActive as monotherapy[3]
Table 2: Pharmacokinetic Parameters of Selected ATR Inhibitors in Mice
ATR InhibitorDoseRouteCmaxT1/2 (half-life)Clearance (CL)Volume of Distribution (Vd)Reference
Berzosertib (M6620/VX-970)2 mg/kgIVDose-normalized Cmax decreases with increasing dose153 min38.5 mL/min/kg8.49 L/kg[7]
Berzosertib (M6620/VX-970)60 mg/kgIVDose-normalized Cmax decreases with increasing dose629 min28.3 mL/min/kg25.6 L/kg[7]
BAY-1895344 (Elimusertib)1-10 mg/kgPODose-linearity observedNot specifiedNot specifiedNot specified[8]
BAY-1895344 (Elimusertib)40 mg/kgPOBioavailability increased ~4-foldNot specifiedNot specifiedNot specified[8]

Experimental Protocols

Cell Line and Animal Model Selection
  • Cell Lines: Select human cancer cell lines with known genetic backgrounds, particularly those with defects in DNA damage response pathways (e.g., ATM or p53 mutations), as they are predicted to be more sensitive to ATR inhibition.[3][4] Examples include PANC-1 (pancreatic), MGC-803 (gastric), HCT-116 (colorectal), and NCI-N87 (gastric) cells.[4]

  • Animal Models: Immunocompromised mice are essential for establishing human tumor xenografts.[9] Commonly used strains include:

    • Nude Mice (athymic): Lack T-cells.[9]

    • NOD/SCID (Non-obese diabetic/severe combined immunodeficient) Mice: Lack functional T and B cells, and have deficits in innate immunity.[9]

    • NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) Mice: Highly immunodeficient, lacking mature T, B, and NK cells, and deficient in cytokine signaling.[10]

    • Female mice, 6-8 weeks old, are typically used.[10][11]

Tumor Implantation
  • Subcutaneous Xenografts: This is the most common method for evaluating anti-tumor efficacy.

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel.

    • Inject a specific number of cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of the mouse.[12]

  • Orthotopic Xenografts: This method involves implanting tumor cells into the corresponding organ of origin in the mouse, which can better recapitulate the tumor microenvironment and metastatic potential.[13] This procedure is more complex and requires surgical expertise.

This compound Treatment Protocol
  • Drug Formulation: Prepare this compound in a vehicle suitable for the chosen administration route. The vehicle should be tested for any intrinsic anti-tumor activity or toxicity.

  • Dose and Schedule Determination:

    • Dose-finding studies: Conduct preliminary studies to determine the maximum tolerated dose (MTD) of this compound.

    • Treatment Schedule:

      • Monotherapy: Administer this compound at a predetermined dose and schedule (e.g., daily, once weekly).

      • Combination Therapy: When combining with a DNA-damaging agent (e.g., cisplatin, irinotecan), the timing of ATR inhibitor administration is critical. Preclinical studies suggest that administering the ATR inhibitor 12-24 hours after the DNA-damaging agent yields optimal efficacy.[14] Dosing the ATR inhibitor prior to or more than 48 hours after the chemotherapeutic agent may provide limited benefit.[14]

  • Administration Route:

    • Oral (PO): Administer via oral gavage. This is a common route for many small molecule inhibitors.[5]

    • Intraperitoneal (IP): Inject into the peritoneal cavity.[5]

    • Intravenous (IV): Inject into a vein, typically the tail vein.[7]

Monitoring and Endpoints
  • Tumor Growth:

    • Once tumors are palpable and reach a certain size (e.g., 70-300 mm³), randomize mice into treatment and control groups.[10]

    • Measure tumor volume regularly (e.g., 2-3 times per week) using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[10]

  • Animal Health: Monitor animal body weight and overall health status throughout the study. Significant body weight loss can be an indicator of toxicity.[5]

  • Pharmacodynamic (PD) Analysis:

    • Collect tumor and surrogate tissue samples at various time points after treatment.

    • Analyze for biomarkers of ATR inhibition, such as a decrease in phosphorylated Chk1 (pChk1), a downstream target of ATR.[14] An increase in DNA damage markers like γH2AX in tumor cells can also indicate efficacy.[6]

  • Efficacy Endpoints:

    • Tumor growth inhibition (TGI).

    • Tumor regression.

    • Time to tumor progression.

    • Overall survival.

Visualizations

ATR Signaling Pathway and Inhibition

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_activation ATR Activation cluster_downstream Downstream Signaling DNA Damage DNA Damage RPA RPA-ssDNA DNA Damage->RPA creates ssDNA ATR_ATRIP ATR-ATRIP Complex RPA->ATR_ATRIP recruits CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates pCHK1 p-CHK1 (Active) CHK1->pCHK1 CellCycleArrest Cell Cycle Arrest (S, G2/M) pCHK1->CellCycleArrest DNARepair DNA Repair pCHK1->DNARepair ForkStabilization Replication Fork Stabilization pCHK1->ForkStabilization AtrIN19 This compound AtrIN19->ATR_ATRIP inhibits

Caption: ATR signaling pathway in response to DNA damage and its inhibition by this compound.

Experimental Workflow for this compound Xenograft Study

Xenograft_Workflow start Select Cell Line & Mouse Strain implantation Tumor Cell Implantation (Subcutaneous) start->implantation growth Tumor Growth to Palpable Size implantation->growth randomization Randomize Mice into Treatment Groups growth->randomization treatment Administer this compound (Monotherapy or Combination) randomization->treatment monitoring Monitor Tumor Volume & Animal Health treatment->monitoring monitoring->treatment Repeat Treatment Cycle endpoint Endpoint Analysis (TGI, PD markers, etc.) monitoring->endpoint

Caption: General experimental workflow for evaluating this compound in a xenograft mouse model.

References

Application Notes and Protocols for ATR Inhibitors in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to ATR Inhibition

Ataxia Telangiectasia and Rad3-related (ATR) is a critical serine/threonine-protein kinase involved in the DNA Damage Response (DDR) pathway.[1] It is a master regulator that senses replication stress and single-stranded DNA breaks, subsequently activating downstream signaling to initiate cell cycle checkpoints (primarily at S and G2/M phases) and facilitate DNA repair.[1] Inhibition of ATR is a promising anti-cancer strategy, as many cancer cells exhibit high levels of replication stress and are heavily reliant on the ATR pathway for survival. Pharmacological inhibition of ATR can lead to the accumulation of DNA damage, cell cycle disruption, and ultimately, synthetic lethality in cancer cells, particularly those with deficiencies in other DDR pathways like ATM or p53.[1]

Solubility of Representative ATR Inhibitors

Proper solubilization is critical for the accurate and effective use of ATR inhibitors in cell culture experiments. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of these hydrophobic compounds. It is crucial to use anhydrous, high-purity DMSO, as absorbed water can significantly decrease compound solubility.[2]

Compound NameSolventReported SolubilityMolar Mass ( g/mol )
AZ20 DMSO≥ 100 mg/mL (≥ 242.42 mM)412.51
VE-821 DMSO~ 20 mg/mL368.4
VE-821 DMF~ 50 mg/mL368.4

Table 1: Solubility data for representative ATR inhibitors AZ20 and VE-821. Data sourced from supplier datasheets.[3][4]

Protocols for Cell Culture Applications

Preparation of High-Concentration Stock Solution

This protocol describes the preparation of a 10 mM stock solution using AZ20 as an example. Adjust calculations based on the specific inhibitor and desired concentration.

Materials:

  • ATR Inhibitor (e.g., AZ20) powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculation: Determine the mass of the inhibitor needed. For a 10 mM stock of AZ20 (MW: 412.51 g/mol ):

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 412.51 mg/mmol = 4.125 mg

    • Therefore, dissolve 4.125 mg of AZ20 in 1 mL of DMSO to get a 10 mM stock.

  • Weighing: Carefully weigh the calculated amount of the inhibitor powder and place it in a sterile vial.

  • Solubilization: Add the calculated volume of sterile DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if precipitation occurs.[3]

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C for short-term (up to 1 year) or -80°C for long-term storage (up to 2 years).[3]

    • Crucial: Avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[5]

Preparation of Working Solutions in Cell Culture Medium

Stock solutions must be diluted to the final working concentration in cell culture medium immediately before use.

Materials:

  • 10 mM ATR inhibitor stock solution in DMSO

  • Pre-warmed, complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile tubes

Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions to reach the final desired concentration. It is recommended to perform an intermediate dilution step to ensure accurate pipetting and homogenous mixing.

    • Example for a final concentration of 1 µM:

    • Step A (Intermediate Dilution): Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed complete medium. This creates a 100 µM intermediate solution. Mix thoroughly by gentle pipetting.

    • Step B (Final Dilution): Add the required volume of the 100 µM solution to your cell culture vessel (e.g., add 10 µL of the 100 µM solution to 1 mL of medium in a well for a final concentration of 1 µM).

  • DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the inhibitor-treated wells (e.g., if the final DMSO concentration is 0.1%, the control wells should also contain 0.1% DMSO). The final concentration of DMSO should ideally be kept below 0.5% to avoid cellular toxicity.[5]

  • Immediate Use: Add the working solutions to the cells immediately after preparation. Do not store aqueous solutions of the inhibitor.[4]

General Protocol for Cell Viability Assay

This protocol provides a general workflow for assessing the effect of an ATR inhibitor on cell proliferation using a colorimetric assay like MTT or a fluorescence-based assay like PrestoBlue™.

Materials:

  • Cells of interest (e.g., HT29, LoVo)

  • 96-well cell culture plates

  • Complete cell culture medium

  • ATR inhibitor working solutions

  • Cell viability reagent (e.g., MTT, PrestoBlue™)

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and resume growth for 24 hours in a 37°C, 5% CO₂ incubator.

  • Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the ATR inhibitor (e.g., 0.01, 0.1, 1, 10 µM) and a DMSO vehicle control.

  • Incubation: Incubate the cells with the inhibitor for a specified period, typically 48 to 72 hours, depending on the cell line and experimental goals.

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 1-4 hours for MTT).

    • If using MTT, add solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Analysis: Normalize the readings to the vehicle-treated control cells to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Visualizations

ATR Signaling Pathway

ATR_Signaling_Pathway ReplicationStress Replication Stress (stalled forks) RPA RPA ReplicationStress->RPA ssDNA ssDNA Gaps ssDNA->RPA ATR ATR Kinase CHK1 CHK1 ATR->CHK1 p ATRIP ATRIP ATRIP->ATR complex RPA->ATRIP CellCycleArrest S/G2-M Checkpoint Activation CHK1->CellCycleArrest DNARepair DNA Repair Fork Stabilization CHK1->DNARepair Inhibitor ATR Inhibitor (e.g., AZ20) Inhibitor->ATR Inhibition

ATR signaling pathway and point of inhibition.
Experimental Workflow for Cell-Based Assays

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepStock 1. Prepare 10 mM Stock in DMSO StoreStock 2. Aliquot & Store at -80°C PrepStock->StoreStock PrepWorking 3. Dilute to Working Concentration in Medium StoreStock->PrepWorking TreatCells 5. Treat Cells with Inhibitor & Controls PrepWorking->TreatCells SeedCells 4. Seed Cells in 96-well Plate SeedCells->TreatCells Incubate 6. Incubate for 48-72 hours TreatCells->Incubate AddReagent 7. Add Viability Reagent Incubate->AddReagent ReadPlate 8. Measure Signal (Absorbance/Fluorescence) AddReagent->ReadPlate CalcIC50 9. Normalize Data & Calculate IC50 ReadPlate->CalcIC50

Workflow for ATR inhibitor cell viability assay.

References

Determining the Optimal Concentration of an ATR Inhibitor for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal concentration of the Ataxia Telangiectasia and Rad3-related (ATR) inhibitor, Atr-IN-19, for various in vitro experiments. The protocols outlined below are designed to establish the half-maximal inhibitory concentration (IC50) and to confirm target engagement and functional effects within a cellular context. While "this compound" is used as a placeholder, the principles and methods described are applicable to any novel or uncharacterized ATR inhibitor.

Introduction to ATR Inhibition

Ataxia Telangiectasia and Rad3-related (ATR) is a crucial serine/threonine-protein kinase that plays a central role in the DNA damage response (DDR) pathway.[1] Upon sensing single-stranded DNA (ssDNA), which can arise from replication stress or DNA damage, ATR activates a signaling cascade to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1] Many cancer cells exhibit increased replication stress, making them particularly dependent on the ATR pathway for survival. Therefore, inhibiting ATR is a promising therapeutic strategy to selectively kill cancer cells, often in combination with DNA-damaging agents.[1]

Determining the optimal concentration of an ATR inhibitor is a critical first step in any experimental design. An insufficient concentration will fail to elicit the desired biological effect, while an excessively high concentration can lead to off-target effects and cellular toxicity, confounding the interpretation of results.

Data Presentation: Efficacy of Representative ATR Inhibitors

To establish a starting point for determining the optimal concentration of this compound, it is useful to review the potency of other well-characterized ATR inhibitors across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

ATR InhibitorCell LineCancer TypeIC50 (µM)Reference
M1774H146Small Cell Lung Cancer~0.1[2]
M1774H82Small Cell Lung Cancer~0.2[2]
M1774DMS114Small Cell Lung Cancer~0.3[2]
Ceralasertib (AZD6738)HCT116Colorectal Cancer≥1[3]
Ceralasertib (AZD6738)HT29Colorectal Cancer≥1[3]
VE-822Isolated PBMCsN/A0.02[4]
VE-821MCF7Breast Cancer~2.3[4]

Note: IC50 values can vary significantly based on the cell line, assay conditions (e.g., incubation time), and the specific endpoint being measured. The data presented above should be used as a guide for designing the initial dose-response experiments for this compound.

Experimental Protocols

The following protocols provide a systematic approach to determine the optimal concentration of this compound for your experiments.

Protocol 1: Determination of IC50 using a Cell Viability Assay

This protocol describes how to determine the concentration of this compound that inhibits cell viability by 50% using a luminescence-based assay such as CellTiter-Glo®.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well clear bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM). A 10-point, 3-fold dilution series is a good starting point.

    • Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.[2][5]

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (wells with medium only) from all experimental values.

    • Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software such as GraphPad Prism to calculate the IC50 value.

Protocol 2: Assessment of Target Engagement by Western Blotting

This protocol is designed to confirm that this compound is inhibiting its intended target, ATR, by measuring the phosphorylation of a key downstream substrate, CHK1, at Serine 345.[2]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • DNA damaging agent (e.g., Hydroxyurea (HU) or UV radiation) to induce ATR activity[4]

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay kit

  • SDS-PAGE gels and blotting apparatus

  • PVDF membrane

  • Primary antibodies: anti-phospho-CHK1 (Ser345), anti-total-CHK1, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Pre-treat the cells with a range of this compound concentrations (e.g., 0.1x, 1x, and 10x the determined IC50) for 1-2 hours.

    • Induce DNA damage by adding a DNA damaging agent (e.g., 2 mM HU for 4 hours or exposing to 10 J/m² UV-C and allowing to recover for 1 hour). Include a non-damaged control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Western Blotting:

    • Determine the protein concentration of each lysate using the BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-CHK1 (Ser345) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for total CHK1 and a loading control.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-CHK1 signal to the total CHK1 signal and the loading control.

    • A dose-dependent decrease in the phospho-CHK1 signal in the presence of the DNA damaging agent confirms target engagement by this compound.

Protocol 3: Functional Assay - Cell Cycle Analysis

ATR inhibition is known to abrogate the S and G2/M checkpoints, leading to premature mitotic entry. This protocol uses flow cytometry to assess the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • DNA damaging agent (e.g., a low dose of a topoisomerase inhibitor like Etoposide)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at 1x and 5x the IC50 value, both alone and in combination with a low dose of a DNA damaging agent for 24-48 hours.

  • Cell Staining:

    • Harvest the cells (including any floating cells in the medium) and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the cells on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use the DNA content to gate the cell populations in G1, S, and G2/M phases of the cell cycle.

  • Data Analysis:

    • Analyze the flow cytometry data using appropriate software (e.g., FlowJo).

    • Compare the cell cycle profiles of the treated samples to the vehicle control. An effective ATR inhibitor is expected to cause a reduction in the S-phase population and an accumulation in the sub-G1 fraction (indicative of apoptosis) when combined with a DNA damaging agent.

Mandatory Visualizations

The following diagrams illustrate the ATR signaling pathway and a typical experimental workflow for determining the optimal concentration of an ATR inhibitor.

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation cluster_2 Downstream Effectors cluster_3 Cellular Responses ssDNA ssDNA RPA RPA ssDNA->RPA ATR/ATRIP Complex ATR/ATRIP Complex CHK1 CHK1 ATR/ATRIP Complex->CHK1 Phosphorylation p-CHK1 (S345) p-CHK1 (S345) ATR/ATRIP Complex->p-CHK1 (S345) RPA->ATR/ATRIP Complex Recruitment 9-1-1 Complex 9-1-1 Complex TOPBP1 TOPBP1 9-1-1 Complex->TOPBP1 TOPBP1->ATR/ATRIP Complex Activation Cell Cycle Arrest Cell Cycle Arrest p-CHK1 (S345)->Cell Cycle Arrest DNA Repair DNA Repair p-CHK1 (S345)->DNA Repair Replication Fork Stability Replication Fork Stability p-CHK1 (S345)->Replication Fork Stability This compound This compound This compound->ATR/ATRIP Complex Inhibition

Caption: The ATR signaling pathway in response to DNA damage.

References

Application Notes and Protocols for ATR-IN-19 in Radiosensitization Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic integrity. In cancer cells, which often have defects in other DDR pathways like the G1 checkpoint, there is an increased reliance on the ATR-mediated S and G2/M checkpoints for survival, especially following DNA damage induced by radiotherapy.[1][2][3] Inhibition of ATR has emerged as a promising strategy to sensitize cancer cells to radiation. By abrogating the G2/M checkpoint, inhibiting DNA repair, and inducing mitotic catastrophe, ATR inhibitors can selectively enhance the cytotoxic effects of ionizing radiation in tumor cells.[1][2][3]

ATR-IN-19 is a potent and selective inhibitor of ATR kinase. While specific peer-reviewed data on this compound in radiosensitization studies are limited, its mechanism of action is representative of the broader class of ATR inhibitors. This document provides a comprehensive overview of the application of ATR inhibitors in radiosensitization research, using data from well-characterized compounds such as AZD6738 and VX-970 (also known as M6620 or berzosertib) as illustrative examples. These protocols and notes are intended to guide researchers in designing and conducting experiments to evaluate the radiosensitizing potential of this compound and other ATR inhibitors.

Mechanism of Action: ATR Inhibition in Radiosensitization

The combination of ATR inhibitors with radiotherapy leads to a synergistic anti-tumor effect through several key mechanisms:

  • Abrogation of the G2/M Checkpoint: Upon DNA damage from radiation, cells activate the G2/M checkpoint to allow time for DNA repair before entering mitosis. ATR inhibitors block this checkpoint, forcing cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and cell death.[2]

  • Inhibition of DNA Repair: ATR plays a crucial role in homologous recombination (HR), a major pathway for repairing DNA double-strand breaks induced by radiation. By inhibiting ATR, the efficiency of HR is reduced, leading to the persistence of lethal DNA damage.[4]

  • Induction of Synthetic Lethality: In tumor cells with pre-existing defects in other DNA repair pathways (e.g., mutations in ATM or BRCA1/2), the inhibition of ATR can create a synthetic lethal interaction, making them exquisitely sensitive to radiation-induced DNA damage.

  • Modulation of the Tumor Microenvironment: Recent studies suggest that the combination of ATR inhibitors and radiation can enhance the immunogenicity of tumors. This is achieved by increasing the infiltration of immune cells, such as CD8+ T cells, and by activating innate immune signaling pathways like cGAS-STING.

Below is a diagram illustrating the central role of ATR in the DNA damage response and the mechanism of radiosensitization by ATR inhibitors.

ATR_Signaling_Pathway cluster_0 Radiation-Induced DNA Damage cluster_1 ATR Signaling Cascade cluster_2 Cellular Outcomes cluster_3 Therapeutic Intervention DNA_Damage DNA Double-Strand Breaks ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates HR_Repair Homologous Recombination DNA Repair ATR->HR_Repair promotes Mitotic_Catastrophe Mitotic Catastrophe ATR->Mitotic_Catastrophe premature entry CDC25 CDC25 Chk1->CDC25 inhibits G2_M_Checkpoint G2/M Checkpoint Arrest Chk1->G2_M_Checkpoint induces CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB Mitosis Mitosis CDK1_CyclinB->Mitosis promotes Cell_Survival Cell Survival G2_M_Checkpoint->Cell_Survival allows for repair HR_Repair->Cell_Survival ensures genomic integrity Cell_Death Cell Death Mitotic_Catastrophe->Cell_Death ATR_IN_19 This compound (ATR Inhibitor) ATR_IN_19->ATR inhibits

Caption: ATR signaling pathway and the effect of this compound.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on the radiosensitizing effects of ATR inhibitors in various cancer cell lines.

Table 1: In Vitro Radiosensitization by ATR Inhibitors in Cancer Cell Lines

Cell LineCancer TypeATR InhibitorInhibitor Conc. (nM)Radiation Dose (Gy)Sensitizer Enhancement Ratio (SER) / Dose Enhancement Factor (DEF)Reference
MDA-MB-231Triple-Negative Breast CancerVX-970802-6Not explicitly calculated, but significant decrease in surviving fraction shown.[3]
BT-549Triple-Negative Breast CancerVX-970802-6Not explicitly calculated, but significant decrease in surviving fraction shown.[3]
HCC1806Triple-Negative Breast CancerVX-970802-6Not explicitly calculated, but significant decrease in surviving fraction shown.[3]
A549Non-Small Cell Lung CancerAZD67382502-6~1.6[5]
Cal27Head and Neck Squamous Cell CarcinomaAZD67382502-6~1.5[5]
FaDuHead and Neck Squamous Cell CarcinomaAZD67382502-6~1.4[5]
HCT116 p53-/-Colorectal CancerAZD67382502-6~1.7[5]

Table 2: Effects of ATR Inhibitors on Cell Cycle Distribution and DNA Damage Foci

Cell LineTreatment% of Cells in G2/MγH2AX Foci per Cell (24h post-IR)RAD51 Foci per Cell (8h post-IR)Reference
NCI-H12994 Gy IRIncreased~15~20[2]
NCI-H12994 Gy IR + 1 µM AZD6738Abrogated G2 arrest~25No significant change[2]
NCI-H4604 Gy IRIncreased~12~25[2]
NCI-H4604 Gy IR + 1 µM AZD6738Abrogated G2 arrest~20Significantly reduced[2]
A5492 Gy IR + 80 nM M6620Abrogated G2 arrestIncreased mitotic catastropheNot Reported[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for use with this compound.

Clonogenic Survival Assay

This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (or other ATR inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 6-well or 10 cm culture dishes

  • Radiation source (e.g., X-ray irradiator)

  • Crystal violet staining solution (0.5% w/v in 50% methanol)

Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Plate the appropriate number of cells into 6-well plates. The number of cells to be plated will depend on the cell line and the radiation dose, and should be optimized to yield 50-150 colonies per dish.

    • Allow cells to attach for at least 4 hours.

  • Drug Treatment:

    • Prepare dilutions of this compound in complete medium.

    • Aspirate the medium from the plates and add the medium containing the desired concentration of this compound or vehicle control.

    • Incubate for a predetermined time before irradiation (e.g., 1-2 hours).

  • Irradiation:

    • Transport the plates to the irradiator.

    • Expose the cells to various doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).

  • Colony Formation:

    • After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

    • Incubate the plates for 10-14 days, or until visible colonies are formed.

  • Staining and Counting:

    • Aspirate the medium and wash the plates with PBS.

    • Fix the colonies with methanol for 10 minutes.

    • Stain with crystal violet solution for 20-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies containing at least 50 cells.

  • Data Analysis:

    • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

    • Plot the SF on a logarithmic scale against the radiation dose on a linear scale.

    • Fit the data to a linear-quadratic model to determine the SER or DEF.

Clonogenic_Assay_Workflow Start Start Seed_Cells Seed Cells in 6-well Plates Start->Seed_Cells Drug_Treatment Treat with this compound or Vehicle Seed_Cells->Drug_Treatment Irradiation Expose to Varying Doses of Radiation Drug_Treatment->Irradiation Incubation Incubate for 10-14 Days Irradiation->Incubation Staining Fix and Stain with Crystal Violet Incubation->Staining Counting Count Colonies (>50 cells) Staining->Counting Analysis Calculate Surviving Fraction and Plot Curves Counting->Analysis End End Analysis->End

Caption: Workflow for a clonogenic survival assay.
Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Sample Preparation:

    • Culture and treat cells as for the clonogenic assay.

    • At desired time points after irradiation, harvest both adherent and floating cells.

    • Wash the cells with PBS and centrifuge.

  • Fixation:

    • Resuspend the cell pellet in a small volume of PBS.

    • While vortexing gently, add cold 70% ethanol dropwise to a final concentration of 70%.

    • Fix the cells at -20°C for at least 2 hours (can be stored for longer).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.

Immunofluorescence for DNA Damage Foci (γH2AX and RAD51)

This method visualizes and quantifies DNA double-strand breaks (γH2AX) and the recruitment of HR repair proteins (RAD51).

Materials:

  • Cells grown on coverslips

  • 4% paraformaldehyde in PBS

  • 0.3% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., anti-γH2AX, anti-RAD51)

  • Fluorescently labeled secondary antibodies

  • DAPI-containing mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment:

    • Seed cells on sterile coverslips in a culture dish.

    • Treat with this compound and/or radiation as required.

  • Fixation and Permeabilization:

    • At the desired time points, wash the coverslips with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash with PBS.

    • Permeabilize with 0.3% Triton X-100 for 10 minutes.

  • Blocking and Staining:

    • Wash with PBS.

    • Block with blocking solution for 1 hour at room temperature.

    • Incubate with primary antibodies (diluted in blocking solution) overnight at 4°C.

    • Wash extensively with PBS.

    • Incubate with fluorescently labeled secondary antibodies (diluted in blocking solution) for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash with PBS.

    • Mount the coverslips on microscope slides using DAPI-containing mounting medium.

    • Image the cells using a fluorescence microscope.

    • Quantify the number of foci per nucleus using image analysis software (e.g., ImageJ).

Immunofluorescence_Workflow Start Start Cell_Culture Culture Cells on Coverslips Start->Cell_Culture Treatment Treat with this compound and/or Radiation Cell_Culture->Treatment Fix_Perm Fix with Paraformaldehyde and Permeabilize with Triton X-100 Treatment->Fix_Perm Blocking Block with BSA Fix_Perm->Blocking Primary_Ab Incubate with Primary Antibodies (e.g., anti-γH2AX, anti-RAD51) Blocking->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibodies Primary_Ab->Secondary_Ab Mounting Mount with DAPI Secondary_Ab->Mounting Imaging Image with Fluorescence Microscope Mounting->Imaging Analysis Quantify Foci per Nucleus Imaging->Analysis End End Analysis->End

Caption: Workflow for immunofluorescence staining of DNA damage foci.

Conclusion

This compound, as an ATR inhibitor, holds significant potential as a radiosensitizing agent for cancer therapy. The protocols and data presented here, based on well-established ATR inhibitors, provide a strong framework for researchers to investigate the efficacy and mechanism of action of this compound in combination with radiotherapy. By leveraging these methodologies, scientists can further elucidate the role of ATR in the DNA damage response and contribute to the development of more effective cancer treatments.

References

Application Note: Analysis of Apoptosis Induction by Atr-IN-19 Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. The Ataxia Telangiectasia and Rad3-related (ATR) protein is a key kinase in the DNA damage response (DDR) pathway, playing a critical role in cell cycle control and DNA repair. Inhibition of ATR can lead to the accumulation of DNA damage, particularly in cancer cells with a high degree of replication stress, ultimately triggering apoptosis.

Atr-IN-19 is a potent and selective inhibitor of ATR kinase. This application note provides a detailed protocol for the analysis of apoptosis induced by this compound in cultured cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[1][2] Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful marker for identifying necrotic or late apoptotic cells with compromised membrane integrity.[1]

Principle of the Assay

This protocol utilizes a dual-staining method with FITC-conjugated Annexin V and Propidium Iodide (PI) to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Healthy cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (this population is typically small).

Flow cytometry is used to quantify the percentage of cells in each of these populations, providing a robust method for assessing the apoptotic effect of this compound.

Signaling Pathway of ATR Inhibition-Induced Apoptosis

ATR is a central component of the DNA damage response pathway. Under conditions of replication stress, ATR is activated and phosphorylates a number of downstream targets, including the checkpoint kinase 1 (Chk1).[3][4] This activation leads to cell cycle arrest, allowing time for DNA repair. Inhibition of ATR by compounds such as this compound prevents this response, leading to the accumulation of unrepaired DNA damage and ultimately, the induction of apoptosis, often through a caspase-3 dependent pathway.[3][4]

ATR_Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 ATR Signaling cluster_2 Apoptotic Cascade Replication_Stress Replication Stress ATR ATR Replication_Stress->ATR Chk1 Chk1 ATR->Chk1 DNA_Damage Accumulated DNA Damage ATR->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair Chk1->Cell_Cycle_Arrest Atr_IN_19 This compound Atr_IN_19->ATR Caspase_Activation Caspase Activation (e.g., Caspase-3) DNA_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

ATR Signaling Pathway and Apoptosis Induction.

Experimental Workflow

The overall workflow for the analysis of this compound induced apoptosis is depicted below.

Experimental_Workflow Cell_Culture 1. Cell Seeding & Culture Drug_Treatment 2. Treatment with this compound Cell_Culture->Drug_Treatment Cell_Harvest 3. Cell Harvesting Drug_Treatment->Cell_Harvest Staining 4. Annexin V & PI Staining Cell_Harvest->Staining Flow_Cytometry 5. Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis 6. Data Analysis & Quantification Flow_Cytometry->Data_Analysis

Experimental workflow for apoptosis analysis.

Materials and Reagents

  • This compound

  • Cell line of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • 6-well plates

  • Flow cytometry tubes

  • Flow cytometer

Detailed Experimental Protocol

1. Cell Seeding and Culture

  • Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment. For example, seed HeLa cells at 2 x 105 cells/well.

  • Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 24 hours.

2. Treatment with this compound

  • Prepare a stock solution of this compound in DMSO.

  • On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions.

  • Include a vehicle control (DMSO-treated) and an untreated control.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired period (e.g., 48 hours).

3. Cell Harvesting

  • For adherent cells:

    • Carefully collect the culture medium, which may contain detached apoptotic cells.

    • Wash the adherent cells with PBS.

    • Trypsinize the cells and then neutralize the trypsin with complete medium.

    • Combine the collected medium and the trypsinized cells.

  • For suspension cells:

    • Collect the cells directly from the culture flask/plate.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Discard the supernatant and wash the cells twice with cold PBS.

4. Annexin V and PI Staining

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[5]

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

5. Flow Cytometry Analysis

  • Analyze the samples on a flow cytometer within one hour of staining.

  • Set up the flow cytometer with the appropriate lasers and filters for FITC (Ex: 488 nm, Em: 530 nm) and PI (Ex: 488 nm, Em: >670 nm).

  • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

  • Acquire at least 10,000 events per sample.

Data Presentation

The data from the flow cytometry analysis can be presented in a dot plot with Annexin V-FITC on the x-axis and PI on the y-axis. The plot is typically divided into four quadrants to distinguish the different cell populations.

Table 1: Representative Quantitative Data for Apoptosis Induction by this compound in HeLa Cells (48h Treatment)

TreatmentConcentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Untreated Control095.2 ± 2.12.5 ± 0.82.3 ± 0.5
Vehicle Control (DMSO)0.1%94.8 ± 2.52.8 ± 0.92.4 ± 0.6
This compound0.185.3 ± 3.28.1 ± 1.56.6 ± 1.1
This compound160.7 ± 4.525.4 ± 3.813.9 ± 2.7
This compound1025.1 ± 5.148.6 ± 6.226.3 ± 4.9

Data are presented as mean ± standard deviation from three independent experiments.

Troubleshooting

IssuePossible CauseSolution
High background stainingInadequate washingEnsure cells are washed thoroughly with cold PBS.
Cell concentration too highOptimize cell concentration for staining.
Weak Annexin V signalInsufficient incubation timeIncrease incubation time to 15-20 minutes.
Low expression of PSUse a positive control for apoptosis (e.g., staurosporine treatment) to confirm assay performance.
High percentage of necrotic cells in controlHarsh cell handlingHandle cells gently during harvesting and washing. Avoid excessive vortexing.
Over-confluent cellsEnsure cells are in the logarithmic growth phase.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of apoptosis induced by the ATR inhibitor, this compound, using flow cytometry. The dual staining with Annexin V-FITC and PI allows for the clear distinction between viable, early apoptotic, and late apoptotic/necrotic cells, providing a reliable method to assess the efficacy of this compound in inducing programmed cell death. Researchers should optimize the concentration and incubation time of this compound for their specific cell line and experimental conditions.

References

Application Notes and Protocols: CRISPR Screen to Identify Sensitizers to ATR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic stability, especially in response to replication stress—a hallmark of many cancers.[1][2] This reliance on the ATR pathway makes it a promising therapeutic target. ATR inhibitors (ATRi) are being actively investigated in clinical trials, both as monotherapies and in combination with other agents.[3][4] A key strategy to enhance the efficacy of ATRi is to identify "sensitizers"—genetic backgrounds or co-therapies that render cancer cells more susceptible to ATR inhibition. This concept, known as synthetic lethality, occurs when the loss of two genes is lethal to a cell, while the loss of either gene alone is not.[5]

Genome-wide CRISPR-Cas9 screens have emerged as a powerful and unbiased tool to systematically identify genes whose loss of function sensitizes cancer cells to a specific drug.[6][7][8] This application note provides a detailed protocol for conducting a pooled, negative-selection CRISPR-Cas9 screen to identify genes that sensitize cancer cells to an ATR inhibitor, such as Atr-IN-19. The protocol is based on established methods used in similar screens with other ATR inhibitors like AZD6738 and VE822.[1][3][9]

Signaling Pathway

The ATR signaling pathway is activated by single-stranded DNA (ssDNA), which can arise from various forms of DNA damage and replication stress.[9][10] Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to orchestrate cell cycle arrest, stabilize replication forks, and promote DNA repair.[11][12] Inhibition of ATR disrupts this crucial response, leading to the accumulation of DNA damage and, ultimately, cell death, particularly in cells with pre-existing defects in other DNA repair pathways.

ATR_Signaling_Pathway DNA_Damage DNA Damage / Replication Stress ssDNA ssDNA coated with RPA DNA_Damage->ssDNA ATR_ATRIP ATR-ATRIP Complex ssDNA->ATR_ATRIP recruits CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest Fork_Stabilization Replication Fork Stabilization CHK1->Fork_Stabilization DNA_Repair DNA Repair CHK1->DNA_Repair Atr_IN_19 This compound (ATR Inhibitor) Atr_IN_19->ATR_ATRIP inhibits

Caption: ATR Signaling Pathway and Inhibition.

Experimental Workflow

A pooled CRISPR-Cas9 screen to identify sensitizers to an ATR inhibitor involves several key steps, from library transduction to hit validation. The overall workflow is depicted below.

CRISPR_Screen_Workflow LentiCRISPR_Library Lentiviral CRISPR Library Production Transduction Lentiviral Transduction (MOI < 0.3) LentiCRISPR_Library->Transduction Cell_Line Cas9-Expressing Cancer Cell Line Cell_Line->Transduction Selection Puromycin Selection Transduction->Selection T0 T0 Pellet Collection Selection->T0 Treatment Split Population: - DMSO (Control) - this compound (Treatment) Selection->Treatment gDNA_Extraction Genomic DNA Extraction T0->gDNA_Extraction Culture Cell Culture (14-21 days) Treatment->Culture Final_Pellet Final Pellet Collection Culture->Final_Pellet Final_Pellet->gDNA_Extraction PCR_Amplification sgRNA Cassette PCR Amplification gDNA_Extraction->PCR_Amplification Sequencing Next-Generation Sequencing PCR_Amplification->Sequencing Data_Analysis Data Analysis (MAGeCK) Sequencing->Data_Analysis Hit_Identification Hit Identification and Validation Data_Analysis->Hit_Identification

References

Troubleshooting & Optimization

Optimizing Atr-IN-19 dosing schedule to minimize toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATR inhibitors, referred to here as ATR-IN-19. The information is designed to help optimize dosing schedules and minimize toxicity during pre-clinical and clinical development.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound refers to a class of small molecule inhibitors that target the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated in response to single-stranded DNA (ssDNA) that forms at sites of DNA damage and replication stress.[3][4] By inhibiting ATR, these compounds prevent the activation of downstream signaling, including the phosphorylation of CHK1.[4] This disruption of the DDR can lead to the collapse of replication forks, accumulation of DNA damage, and ultimately cell death, a concept known as synthetic lethality, particularly in cancer cells with existing defects in other DNA repair pathways like ATM or p53.[1][5]

Q2: What are the common toxicities associated with this compound?

Toxicity is a significant consideration for ATR inhibitors as ATR is also essential for the survival of normal cells.[1] However, a therapeutic window exists due to the increased reliance of tumor cells on the ATR pathway.[1] Common toxicities observed in pre-clinical and clinical studies include:

  • Hematological Toxicity: Myelosuppression, including anemia, neutropenia, and thrombocytopenia, is a common dose-limiting toxicity.

  • Gastrointestinal Toxicity: Nausea, vomiting, diarrhea, and fatigue are frequently reported adverse events.[6][7]

  • Off-target Toxicities: Some ATR inhibitors may have off-target effects leading to specific toxicities. For example, AZD6738 has been associated with cardiac toxicity in preclinical models.[8]

Q3: How can the dosing schedule of this compound be optimized to minimize toxicity?

Optimizing the dosing schedule is crucial for balancing efficacy and toxicity. Key strategies include:

  • Intermittent Dosing: Continuous inhibition of ATR may not be necessary and can lead to increased toxicity. Intermittent dosing schedules, where the drug is administered for a few days followed by a drug-free period, can allow normal tissues to recover.

  • Combination Therapy Timing: When used in combination with DNA-damaging agents (e.g., chemotherapy, radiation), the timing of this compound administration is critical. Pre-clinical studies suggest that administering the ATR inhibitor after the DNA-damaging agent is more effective and can be better tolerated.[9] This allows the chemotherapeutic agent to induce replication stress first, making cancer cells more dependent on ATR for survival.

  • Pharmacodynamic (PD) Biomarker Monitoring: Monitoring PD biomarkers, such as the phosphorylation of CHK1 (p-CHK1) in tumor biopsies or surrogate tissues, can help determine the optimal dose and schedule required to achieve target engagement without causing excessive toxicity.[9][10]

Troubleshooting Guides

Issue 1: Excessive toxicity observed in in vivo models at a previously reported "effective" dose.

Possible Cause Troubleshooting Step
Strain or species differences in drug metabolism and tolerance. 1. Review the literature for pharmacokinetic (PK) and toxicity data in the specific animal model being used. 2. Conduct a dose-range finding study in the specific strain to establish the maximum tolerated dose (MTD). 3. Consider using a different animal model with a more similar metabolic profile to humans if available.
Formulation or vehicle-related toxicity. 1. Administer the vehicle alone to a control group to assess its toxicity. 2. If the vehicle is toxic, explore alternative formulations for the ATR inhibitor.
Sub-optimal dosing schedule. 1. Switch from a continuous to an intermittent dosing schedule (e.g., 3 days on, 4 days off). 2. If in a combination study, adjust the timing of this compound administration relative to the other agent. Pre-clinical data suggests administering ATR inhibitors 12-24 hours after chemotherapy can be optimal.[9]

Issue 2: Lack of efficacy in a cancer cell line expected to be sensitive to this compound.

Possible Cause Troubleshooting Step
Incorrect cell line characterization. 1. Verify the status of key DNA damage response genes (e.g., ATM, p53, BRCA1/2) in the cell line through sequencing or western blotting.[1] 2. Cells proficient in other DDR pathways may be less sensitive to ATR inhibition.
Insufficient drug concentration or exposure time. 1. Perform a dose-response experiment to determine the in vitro IC50 of the ATR inhibitor in the specific cell line. 2. Ensure the drug concentration used in the experiment is maintained over the desired treatment period.
Development of drug resistance. 1. If working with long-term cultures, consider the possibility of acquired resistance. 2. Analyze resistant clones for potential mechanisms of resistance, such as upregulation of drug efflux pumps or alterations in the ATR signaling pathway.

Data Presentation

Table 1: Summary of Pre-clinical and Clinical Toxicities of Select ATR Inhibitors

ATR InhibitorModel SystemObserved ToxicitiesReference
Berzosertib (M6620/VX-970) Human Clinical Trial (Phase 1)Dose-limiting toxicities in combination with chemotherapy.[11]
Ceralasertib (AZD6738) Mouse ModelsModerate pericarditis and myocarditis.[8][8]
ATRN-119 Human Clinical Trial (Phase 1/2a)Fatigue, nausea, diarrhea (most common all-cause adverse events). No dose-limiting toxicities reported at initial dose levels.[7][6][7]
BAY 1895344 (Elimusertib) Pre-clinicalNot extensively reported in publicly available data.[11]
M4344 (VX-803) Pre-clinicalNot extensively reported in publicly available data.[10]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay to Determine IC50

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of the this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the plate for a duration relevant to the cell cycle of the cell line (e.g., 72 hours).

  • Viability Assessment: Use a cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™) according to the manufacturer's instructions to measure the relative number of viable cells.

  • Data Analysis: Normalize the viability data to the vehicle-only control and plot the results as a dose-response curve. Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study

  • Animal Acclimation: Acclimate the animals (e.g., mice) to the facility for at least one week before the start of the experiment.

  • Dose Grouping: Divide the animals into several groups (e.g., n=3-5 per group) and a vehicle control group.

  • Dose Escalation: Administer the this compound to the different groups at escalating doses based on pre-clinical data or in vitro potency. The dosing schedule (e.g., daily, intermittent) should be defined.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and appearance. Body weight should be recorded at least three times a week.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause more than a 10-15% mean body weight loss and does not lead to mortality or severe morbidity.

  • Histopathology: At the end of the study, collect major organs (e.g., liver, kidney, spleen, bone marrow) for histopathological analysis to identify any organ-specific toxicities.

Mandatory Visualizations

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Effectors ssDNA ssDNA RPA RPA ssDNA->RPA binds ATRIP ATRIP RPA->ATRIP recruits ATR ATR ATRIP->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates TopBP1 TopBP1 TopBP1->ATR co-activates ATR_IN_19 This compound ATR_IN_19->ATR inhibits pCHK1 p-CHK1 (Active) CellCycleArrest Cell Cycle Arrest pCHK1->CellCycleArrest ForkStabilization Replication Fork Stabilization pCHK1->ForkStabilization DNA_Repair DNA Repair pCHK1->DNA_Repair

Caption: The ATR signaling pathway in response to DNA damage and its inhibition by this compound.

Dosing_Schedule_Optimization cluster_invitro In Vitro Assessment cluster_invivo In Vivo Optimization cluster_outcome Desired Outcome IC50 Determine IC50 (Cytotoxicity Assay) MTD Establish MTD (Dose Escalation Study) IC50->MTD informs Biomarker Identify PD Biomarkers (e.g., p-CHK1 Western Blot) Schedule Evaluate Dosing Schedules (e.g., Continuous vs. Intermittent) Biomarker->Schedule guides MTD->Schedule Combination Optimize Combination Timing (Staggered Dosing) Schedule->Combination Outcome Minimized Toxicity Maximized Efficacy Combination->Outcome

References

Technical Support Center: Overcoming Acquired Resistance to ATR-IN-19

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ATR-IN-19. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing challenges related to acquired resistance to this compound in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that targets the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA Damage Response (DDR) pathway, particularly in response to replication stress.[1][2] When replication forks stall due to DNA damage or other insults, ATR is activated.[1][2] It then phosphorylates a number of downstream substrates, including CHK1, to initiate cell cycle checkpoints (primarily at the G2/M phase), stabilize replication forks, and promote DNA repair.[1][2] By inhibiting ATR, this compound prevents these crucial cellular responses, leading to the accumulation of DNA damage and ultimately cell death, especially in cancer cells that often exhibit high levels of replication stress.[2][3]

Q2: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?

A2: Acquired resistance to ATR inhibitors like this compound can arise through several mechanisms. One of the key identified mechanisms is the loss of the nonsense-mediated decay (NMD) factor UPF2.[1][4][5] Loss of UPF2 has been shown to reduce transcription-replication collisions, which are a major source of replication stress that sensitizes cells to ATR inhibitors.[1][4] Consequently, cells with diminished UPF2 activity are less reliant on the ATR pathway for survival and exhibit resistance.

Other potential mechanisms include:

  • Alterations in Cell Cycle Control: Upregulation or mutations in cell cycle-associated genes such as CDK2, CCNE1, and CDC25A have been implicated in ATR inhibitor resistance.[1]

  • Loss of Pro-Apoptotic Factors: While not specific to this compound in the provided results, resistance to cancer therapies can generally involve the loss of function of pro-apoptotic proteins.

  • Drug Efflux Pumps: Increased expression of multidrug resistance transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) can reduce the intracellular concentration of the inhibitor.[6]

Q3: How can we experimentally determine if our cancer cell line has developed resistance to this compound?

A3: To confirm acquired resistance, you can perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line against the parental, sensitive cell line. A significant rightward shift in the IC50 curve for the long-term treated cells would indicate resistance.

Q4: Are there any known biomarkers that can predict sensitivity or resistance to ATR inhibitors?

A4: Yes, several potential biomarkers are under investigation. Defects in the ATM-p53 pathway are well-validated preclinical biomarkers for sensitivity to ATR inhibitors.[7] Tumors with high levels of oncogene-induced replication stress, such as those with overexpression of Myc or Cyclin E, are also predicted to be more reliant on the ATR pathway and therefore more sensitive to its inhibition.[7] Conversely, loss of NMD proteins like UPF2 may serve as a biomarker for resistance.[4][5][8] Additionally, the expression level of the DNA deaminase enzyme APOBEC3B has been shown to correlate with sensitivity to ATR inhibitors, with lower levels potentially indicating resistance.[9]

Troubleshooting Guides

Issue 1: Increased IC50 value of this compound in long-term cultures.
Potential Cause Troubleshooting Steps
Development of Acquired Resistance 1. Confirm Resistance: Perform a dose-response curve with this compound on the suspected resistant population and compare it to the parental cell line. A significant increase in IC50 confirms resistance. 2. Investigate Resistance Mechanisms: - UPF2 Expression: Analyze UPF2 protein and mRNA levels via Western blot and qRT-PCR, respectively. - Cell Cycle Proteins: Profile the expression of key cell cycle regulators like Cyclin E1, CDK2, and CDC25A. - Genomic Analysis: Consider whole-exome or targeted sequencing to identify mutations in genes associated with the DDR and cell cycle pathways.
Cell Line Contamination or Drift 1. Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can alter drug sensitivity.
Compound Instability 1. Aliquot and Store Properly: Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Use Freshly Prepared Solutions: Prepare working solutions of this compound fresh for each experiment from a frozen stock.
Issue 2: Reduced induction of DNA damage markers (e.g., γH2AX) upon this compound treatment in resistant cells.
Potential Cause Troubleshooting Steps
Reduced Replication Stress 1. Assess Transcription-Replication Collisions: Perform a Proximity Ligation Assay (PLA) to quantify the co-localization of RNA Polymerase II (RNA Pol II) and PCNA. A decrease in PLA signal in resistant cells would suggest reduced collisions.[1] 2. Analyze R-loops: Quantify R-loop formation using S9.6 antibody-based techniques like DNA-RNA immunoprecipitation (DRIP)-qPCR or immunofluorescence.
Altered Downstream Signaling 1. Phospho-CHK1 Levels: Evaluate the phosphorylation of CHK1 (a direct ATR substrate) at Ser345 via Western blot. A lack of p-CHK1 induction in the presence of a DNA damaging agent and this compound in resistant cells could indicate pathway alteration.
Ineffective Drug Concentration 1. Verify Intracellular Drug Levels: If possible, use techniques like LC-MS/MS to measure the intracellular concentration of this compound in sensitive versus resistant cells.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 72 hours).

  • MTT Addition: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the logarithm of the drug concentration. Use a non-linear regression model to calculate the IC50 value.[10]

Protocol 2: Proximity Ligation Assay (PLA) for Transcription-Replication Collisions
  • Cell Preparation: Grow cells on coverslips and treat as required.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100.

  • Blocking: Block the samples with a blocking solution provided in the PLA kit to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against RNA Polymerase II and PCNA overnight at 4°C.

  • PLA Probe Ligation: Wash the cells and incubate with PLA probes (secondary antibodies conjugated with oligonucleotides). Then, add the ligation solution to join the two PLA probes in close proximity.

  • Amplification: Add the amplification solution containing a polymerase to perform rolling circle amplification, generating a concatemer of the circularized oligonucleotide.

  • Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified product.

  • Imaging and Analysis: Mount the coverslips and visualize the PLA signals using a fluorescence microscope. Quantify the number of PLA foci per nucleus.[1]

Signaling Pathways and Workflows

ATR_Signaling_Pathway cluster_stress Replication Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Effects Replication Fork Stalling Replication Fork Stalling ssDNA ssDNA Replication Fork Stalling->ssDNA RPA RPA ssDNA->RPA coats 9-1-1 Complex 9-1-1 Complex ssDNA->9-1-1 Complex recruits to ss/dsDNA junction ATRIP ATRIP RPA->ATRIP recruits ATR ATR ATRIP->ATR binds CHK1 CHK1 ATR->CHK1 phosphorylates Fork Stabilization Fork Stabilization ATR->Fork Stabilization promotes DNA Repair DNA Repair ATR->DNA Repair promotes TopBP1 TopBP1 9-1-1 Complex->TopBP1 recruits TopBP1->ATR activates This compound This compound This compound->ATR inhibits Cell Cycle Checkpoint Cell Cycle Checkpoint CHK1->Cell Cycle Checkpoint activates Apoptosis Apoptosis Cell Cycle Checkpoint->Apoptosis Fork Stabilization->Apoptosis DNA Repair->Apoptosis

Caption: Simplified ATR signaling pathway upon replication stress and the inhibitory action of this compound.

Resistance_Mechanism_Workflow cluster_sensitive This compound Sensitive Cell cluster_resistant This compound Resistant Cell High Replication Stress High Replication Stress ATR Pathway Dependence ATR Pathway Dependence High Replication Stress->ATR Pathway Dependence Functional UPF2 Functional UPF2 Functional UPF2->High Replication Stress maintains Cell Death Cell Death ATR Pathway Dependence->Cell Death leads to This compound This compound This compound->ATR Pathway Dependence inhibits ATR Pathway Independence ATR Pathway Independence This compound->ATR Pathway Independence ineffective inhibition Loss of UPF2 Loss of UPF2 Reduced Replication Stress Reduced Replication Stress Loss of UPF2->Reduced Replication Stress Reduced Replication Stress->ATR Pathway Independence Cell Survival Cell Survival ATR Pathway Independence->Cell Survival Troubleshooting_Workflow Start Decreased this compound Efficacy Observed Confirm_Resistance Confirm Resistance (IC50 Shift) Start->Confirm_Resistance Check_QC Check Cell Line Integrity & Compound Stability Start->Check_QC Investigate_Mechanism Investigate Resistance Mechanism Confirm_Resistance->Investigate_Mechanism Resistance Confirmed Check_QC->Confirm_Resistance No Issues Outcome_QC_Fail QC Issue Identified Check_QC->Outcome_QC_Fail Issue Found UPF2_Analysis Analyze UPF2 Expression Investigate_Mechanism->UPF2_Analysis Cell_Cycle_Analysis Profile Cell Cycle Proteins Investigate_Mechanism->Cell_Cycle_Analysis PLA_Assay Assess Replication Stress (PLA) Investigate_Mechanism->PLA_Assay Outcome_UPF2 UPF2 Loss Identified UPF2_Analysis->Outcome_UPF2 Outcome_Other Other Mechanism Identified Cell_Cycle_Analysis->Outcome_Other PLA_Assay->Outcome_Other

References

Identifying off-target effects of Atr-IN-19 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and manage potential off-target effects of Atr-IN-19 in vitro.

Frequently Asked Questions (FAQs)

Q1: What are the known or potential off-target effects of this compound?

A1: While specific comprehensive screening data for this compound is not publicly available, inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase often exhibit off-target activity against other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family due to structural similarities in their kinase domains.[1][2][3] Therefore, researchers should be particularly vigilant for off-target inhibition of Ataxia-Telangiectasia Mutated (ATM) and DNA-dependent protein kinase (DNA-PKcs).[4][5] Less commonly, off-target effects on other kinases like mTOR or PI3K might be observed.[4]

Q2: How can I experimentally determine the off-target profile of this compound in my system?

A2: Several in vitro methods can be employed to determine the kinase selectivity of this compound:

  • Kinase Profiling Panels: Submitting the compound to a commercial service for screening against a large panel of purified kinases is the most direct way to identify potential off-targets.[6]

  • Chemical Proteomics: Techniques like Kinobeads can be used to assess the binding of this compound to a wide range of kinases from cell lysates.

  • In-cell Target Engagement Assays: Cellular thermal shift assays (CETSA) or NanoBRET assays can confirm target engagement and identify off-target binding within a cellular context.[7]

  • Western Blotting for Pathway Activity: Assessing the phosphorylation status of downstream targets of related kinases (e.g., p-KAP1 for ATM, p-DNA-PKcs for DNA-PKcs) can provide functional evidence of off-target inhibition in cells.

Q3: What are the potential phenotypic consequences of off-target inhibition of ATM or DNA-PKcs?

A3: Off-target inhibition of ATM or DNA-PKcs can confound experimental results. Both kinases play crucial roles in the DNA damage response (DDR), particularly in response to double-strand breaks (DSBs).[2][8][9] Unintended inhibition of these kinases could lead to:

  • Increased sensitivity to DNA damaging agents that cause DSBs (e.g., ionizing radiation, etoposide).

  • Defects in cell cycle checkpoints, particularly the G1/S and G2/M checkpoints.[3]

  • Impaired DNA repair, leading to genomic instability.

Troubleshooting Guide

This guide addresses specific issues that may arise due to off-target effects of this compound.

Observed Problem Potential Cause (Off-Target Related) Recommended Troubleshooting Steps
Unexpectedly high cytotoxicity with DNA damaging agents that are not typical inducers of ATR activity (e.g., ionizing radiation). Off-target inhibition of ATM or DNA-PKcs, which are primary responders to double-strand breaks induced by these agents.[2][9]1. Perform a dose-response curve with this compound in combination with the DNA damaging agent. 2. Assess the phosphorylation of key downstream targets of ATM (e.g., p-CHK2, p-KAP1) and DNA-PKcs (e.g., p-DNA-PKcs S2056) via Western blot in the presence of this compound. A decrease in phosphorylation would suggest off-target activity. 3. Compare with a more selective ATR inhibitor if available.
Cellular phenotype (e.g., cell cycle arrest, apoptosis) does not align with known ATR functions. The observed phenotype might be a composite effect of inhibiting ATR and other off-target kinases. For instance, ATM and ATR have some overlapping substrates and functions in the DNA damage response.[2][3][5]1. Conduct a kinome-wide selectivity screen to identify all potential off-targets of this compound. 2. Use RNAi or CRISPR to deplete ATR and compare the phenotype to that of this compound treatment. This can help distinguish on-target from off-target effects. 3. Consult the literature for the known roles of identified off-targets in the observed phenotype.
Discrepancy between in vitro biochemical IC50 and in-cell potency (EC50). While often related to cell permeability and metabolism, significant off-target activity can contribute to this discrepancy. The cellular phenotype might be driven by a more potently inhibited off-target kinase.1. Perform cellular target engagement assays (e.g., CETSA) to confirm that this compound is engaging ATR at the expected concentrations in your cell line. 2. Titrate this compound and monitor phosphorylation of a direct ATR substrate (e.g., p-CHK1 S345) and a downstream substrate of a suspected off-target to compare their cellular IC50 values.

Quantitative Data Presentation

The following tables present hypothetical kinase profiling data for an ATR inhibitor to illustrate how such data is typically presented. Note: This is not actual data for this compound.

Table 1: Example Kinase Selectivity Panel Data

Kinase TargetIC50 (nM)% Inhibition at 1 µM
ATR 5 99%
ATM25085%
DNA-PKcs80060%
mTOR>10,000<10%
PI3Kα>10,000<10%
CDK1>10,000<10%
CHK1>10,000<10%

Table 2: Example Cellular IC50 Values for On- and Off-Target Pathways

Cellular ReadoutIC50 (nM)
p-CHK1 (S345) (ATR pathway)25
p-KAP1 (S824) (ATM pathway)850
p-DNA-PKcs (S2056) (DNA-PKcs pathway)2500

Experimental Protocols

Protocol 1: Western Blot Analysis of On- and Off-Target Kinase Activity

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-range of this compound for 1-2 hours. To assess ATM and DNA-PKcs activity, treat cells with an appropriate DNA damaging agent (e.g., 10 Gy ionizing radiation for ATM/DNA-PKcs activation; 1 mM hydroxyurea for ATR activation) for 1 hour prior to harvesting.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • p-CHK1 (Ser345) - for ATR activity

    • Total CHK1

    • p-KAP1 (Ser824) - for ATM activity

    • Total KAP1

    • p-DNA-PKcs (Ser2056) - for DNA-PKcs activity

    • Total DNA-PKcs

    • Actin or Tubulin - as a loading control

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

ATR_Signaling_Pathway cluster_upstream DNA Damage/Replication Stress cluster_atr ATR Activation cluster_downstream Downstream Effectors cluster_off_target Potential Off-Targets Replication Fork Stalling Replication Fork Stalling RPA RPA Replication Fork Stalling->RPA DNA Damage DNA Damage DNA Damage->RPA ATR ATR ATR-ATRIP Complex ATR-ATRIP Complex ATR->ATR-ATRIP Complex ATRIP ATRIP ATRIP->ATR-ATRIP Complex RPA->ATR-ATRIP Complex CHK1 CHK1 ATR-ATRIP Complex->CHK1 phosphorylates p-CHK1 p-CHK1 CHK1->p-CHK1 Cell Cycle Arrest Cell Cycle Arrest p-CHK1->Cell Cycle Arrest DNA Repair DNA Repair p-CHK1->DNA Repair Replication Fork Stability Replication Fork Stability p-CHK1->Replication Fork Stability ATM ATM DNA-PKcs DNA-PKcs This compound This compound This compound->ATR inhibits This compound->ATM potential off-target inhibition This compound->DNA-PKcs potential off-target inhibition

Caption: ATR signaling pathway and potential off-target inhibition by this compound.

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_validation Off-Target Validation cluster_confirmation Confirmation cluster_conclusion Conclusion Unexpected Phenotype Unexpected Phenotype Kinase Panel Screen Kinase Panel Screen Unexpected Phenotype->Kinase Panel Screen Investigate Western Blot Western Blot Unexpected Phenotype->Western Blot Investigate Cellular Assays Cellular Assays Kinase Panel Screen->Cellular Assays Validate Hits Western Blot->Cellular Assays Confirm Pathway Inhibition RNAi/CRISPR RNAi/CRISPR Cellular Assays->RNAi/CRISPR Compare Phenotype Selective Inhibitors Selective Inhibitors Cellular Assays->Selective Inhibitors Compare Phenotype Identify Off-Target Identify Off-Target RNAi/CRISPR->Identify Off-Target Selective Inhibitors->Identify Off-Target

Caption: Workflow for identifying and validating off-target effects of a kinase inhibitor.

References

Technical Support Center: Managing Anemia as a Side Effect of ATR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering anemia as a side effect during experiments with Ataxia Telangiectasia and Rad3-related (ATR) inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why is anemia a common side effect of ATR inhibitors?

A1: Anemia is a recognized on-target, class-related side effect of ATR inhibitors.[1] The underlying mechanism is attributed to the high susceptibility of erythroblast precursors (immature red blood cells) to ATR inhibition. These precursors are vulnerable to iron-dependent reactive oxygen species (ROS) and ATR inhibition can lead to enhanced ferroptosis, a form of iron-dependent cell death.[1] This ultimately suppresses the proliferation and differentiation of erythroblasts, leading to a decrease in reticulocytes (immature red blood cells) and the subsequent development of anemia.[1]

Q2: What is the typical onset and severity of anemia observed with ATR inhibitors?

A2: The onset and severity of anemia can vary depending on the specific ATR inhibitor, its dose, and the dosing schedule. Generally, anemia is dose-dependent.[1] For instance, with camonsertib, anemia was reported in 68% of patients, with 32% experiencing grade 3 anemia.[2] Clinical studies with different ATR inhibitors have reported varying incidences of anemia, which are summarized in the tables below.

Q3: Are there any early indicators of ATR inhibitor-induced anemia?

A3: Yes, a decline in hemoglobin is often preceded by reticulocytopenia (a decrease in reticulocytes) and, in some cases, monocytopenia (a decrease in monocytes). Monitoring these parameters can serve as an early warning sign for the development of significant anemia.

Q4: What are the primary management strategies for ATR inhibitor-induced anemia in a research setting?

A4: The primary strategies for managing ATR inhibitor-induced anemia in a preclinical research setting include:

  • Dose Modification: This is a key strategy to mitigate anemia.[1] Implementing intermittent dosing schedules (e.g., 3 days on, 4 days off, or 2 weeks on, 1 week off) instead of continuous dosing can allow for the recovery of erythroid precursors and hemoglobin levels.[1]

  • Close Monitoring: Regular monitoring of complete blood counts (CBCs), with particular attention to hemoglobin, hematocrit, and reticulocyte counts, is crucial for early detection and management.

  • Supportive Care: In animal models, this may involve providing nutritional support to ensure adequate iron, folate, and vitamin B12 levels. In severe cases, blood transfusions could be considered, although this is less common in a research setting and should be carefully justified in the experimental protocol.

Troubleshooting Guide

Problem: Unexpectedly severe anemia observed in an animal model treated with an ATR inhibitor.

Possible Cause Troubleshooting Step
Dose-related toxicity 1. Review the dosing regimen. Consider reducing the dose or implementing an intermittent dosing schedule. 2. Compare the observed toxicity with published data for the specific ATR inhibitor and animal model.
Model-specific sensitivity 1. Investigate the genetic background of the animal model. Certain genetic backgrounds may predispose to hematological toxicities. 2. If using a xenograft model, consider if the tumor itself could be contributing to anemia.
Compounding factors 1. Ensure the animals have adequate nutrition, including iron, vitamin B12, and folate. 2. Review other experimental procedures or co-administered agents that could be contributing to myelosuppression.
Measurement error 1. Verify the calibration and proper functioning of hematology analyzers. 2. If performing manual counts, ensure proper technique and consider having a second researcher confirm the results.

Data Presentation

Table 1: Incidence of Anemia with Ceralasertib (AZD6738) in Clinical Trials

GradeAny GradeGrade ≥3
Incidence (%) 47%[3]39% (in combination with carboplatin)[4][5]

Table 2: Incidence of Anemia with Camonsertib (RP-3500) in a Phase 1 Trial

GradeAny GradeGrade 3
Incidence (%) 68%[2]32%[2][6][7][8]

Table 3: Incidence of Anemia with Elimusertib in a Phase Ib Trial

GradeGrade ≥3
Incidence (%) One patient (3.1%) experienced Grade 3 anemia.[9]

Experimental Protocols

Complete Blood Count (CBC) Analysis

This protocol outlines the general steps for performing a CBC using an automated hematology analyzer.

Materials:

  • Whole blood collected in EDTA-containing tubes

  • Automated hematology analyzer (e.g., Beckman Coulter DxH 800)

  • Isotonic diluent

  • Lysing reagent

  • Cleaning solution

  • Calibrators and controls

Procedure:

  • Sample Preparation:

    • Ensure the blood sample is well-mixed by gentle inversion of the collection tube at least 8-10 times.[10]

    • Visually inspect the sample for clots.

  • Instrument Start-up and Quality Control:

    • Perform the daily start-up procedure for the hematology analyzer as per the manufacturer's instructions.

    • Run quality control samples (low, normal, and high) to ensure the instrument is performing within specified limits.

  • Sample Analysis:

    • Present the properly mixed blood sample to the analyzer's aspiration probe.

    • The analyzer will automatically aspirate a specific volume of blood.

    • The instrument then dilutes the sample and uses a combination of electrical impedance (Coulter Principle) and optical light scatter to count and characterize red blood cells, white blood cells, and platelets.[11]

    • Hemoglobin is measured photometrically after lysis of the red blood cells.[12]

  • Data Review:

    • Review the numerical data and histograms generated by the analyzer.

    • Flag any results that are outside the normal range or have instrument-generated flags for further investigation.

Reticulocyte Count by Flow Cytometry

This protocol describes a common method for reticulocyte counting using a fluorescent dye and flow cytometry.

Materials:

  • Whole blood collected in EDTA-containing tubes

  • Fluorescent dye solution (e.g., Thiazole Orange or Acridine Orange)[13][14]

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

  • Sheath fluid

  • Calibration beads

Procedure:

  • Staining:

    • In a small test tube, add a small volume of whole blood (e.g., 5 µL) to a larger volume of saline (e.g., 1 mL).[14]

    • Add the fluorescent dye solution (e.g., 10 µL of 5 mg/L Acridine Orange) to the diluted blood.[14]

    • Prepare a separate unstained control tube with diluted blood and saline only.

    • Incubate the tubes at room temperature for a specified time (e.g., 30 minutes), protected from light.[14]

  • Flow Cytometer Setup:

    • Perform daily startup and quality control procedures for the flow cytometer using calibration beads.

    • Create a forward scatter (FSC) vs. side scatter (SSC) dot plot to gate the red blood cell population.

  • Sample Acquisition:

    • First, run the unstained control sample to set the baseline fluorescence.

    • Acquire the stained sample. The fluorescent dye will bind to the residual RNA in the reticulocytes, causing them to fluoresce.

    • Collect a sufficient number of events (e.g., 50,000) for statistically significant results.[14]

  • Data Analysis:

    • On a histogram of fluorescence intensity for the gated red blood cell population, a region is set to identify the fluorescently labeled reticulocytes.

    • The percentage of reticulocytes is calculated as the number of fluorescent events divided by the total number of red blood cell events, multiplied by 100.

Visualizations

ATR_Signaling_Pathway cluster_dna_damage DNA Damage / Replication Stress cluster_atr_activation ATR Activation cluster_downstream_effectors Downstream Effectors cluster_cellular_response Cellular Response ssDNA Single-Stranded DNA (ssDNA) RPA RPA ssDNA->RPA binds ATRIP ATRIP RPA->ATRIP recruits ATR ATR ATRIP->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates ATR_Inhibitor ATR Inhibitor ATR_Inhibitor->ATR CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest DNARepair DNA Repair CHK1->DNARepair Apoptosis Apoptosis CHK1->Apoptosis

Caption: ATR Signaling Pathway in Response to DNA Damage.

Troubleshooting_Workflow Start Anemia Observed in Experimental Model Confirm Confirm Anemia with CBC and Reticulocyte Count Start->Confirm AssessSeverity Assess Severity (e.g., Grade 1-4) Confirm->AssessSeverity ReviewProtocol Review Experimental Protocol AssessSeverity->ReviewProtocol DoseRelated Is Anemia Likely Dose-Related? ReviewProtocol->DoseRelated ModifyDose Modify Dose/Schedule (e.g., intermittent dosing) DoseRelated->ModifyDose Yes ConsiderOtherFactors Consider Other Factors DoseRelated->ConsiderOtherFactors No Monitor Monitor Hematological Parameters Closely ModifyDose->Monitor ContinueExperiment Continue Experiment with Adjustments Monitor->ContinueExperiment ModelSensitivity Model-Specific Sensitivity? ConsiderOtherFactors->ModelSensitivity InvestigateModel Investigate Model Background ModelSensitivity->InvestigateModel Yes NutritionalDeficiency Nutritional Deficiency? ModelSensitivity->NutritionalDeficiency No InvestigateModel->Monitor ProvideSupport Provide Nutritional Support NutritionalDeficiency->ProvideSupport Yes Consult Consult with Senior Researcher/Veterinarian NutritionalDeficiency->Consult No ProvideSupport->Monitor

Caption: Troubleshooting Workflow for ATR Inhibitor-Induced Anemia.

References

Mitigating Atr-IN-19 instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of Atr-IN-19, a potent ATR inhibitor. Due to the limited publicly available data specifically for this compound, this guide incorporates representative data from other well-characterized ATR inhibitors to provide general recommendations. It is crucial to validate these recommendations for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated by single-stranded DNA (ssDNA) that forms at sites of DNA damage and replication stress.[1] By inhibiting ATR, this compound prevents the phosphorylation of downstream targets like Chk1, leading to the abrogation of cell cycle checkpoints and increased genomic instability in cancer cells, which often have a high level of replication stress.

Q2: In which solvent should I dissolve this compound?

A2: Based on information from chemical suppliers and data for similar ATR inhibitors, this compound is soluble in dimethyl sulfoxide (DMSO).[2][3][4][5][6] It is recommended to prepare a high-concentration stock solution in 100% DMSO.

Q3: How should I store the powdered compound and stock solutions of this compound?

A3:

  • Powder: Store the solid compound at -20°C for long-term storage (months to years), protected from light and moisture.[2]

  • Stock Solutions: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to a year or longer).[2][3] For short-term storage (up to a month), -20°C is also acceptable.[5]

Q4: Is this compound stable in aqueous media?

A4: While specific data for this compound is unavailable, small molecule kinase inhibitors often have limited stability in aqueous solutions. It is best practice to dilute the DMSO stock solution into your aqueous experimental media immediately before use. Avoid storing the compound in aqueous solutions for extended periods.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in cell culture media The final concentration of DMSO is too high, or the compound's solubility limit in the aqueous media has been exceeded.Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.5%) to avoid solvent toxicity. Prepare intermediate dilutions in media if necessary to achieve the final desired concentration. Gently vortex the media while adding the inhibitor.
Inconsistent or no biological activity - Compound degradation due to improper storage. - Inactivation in aqueous solution. - Incorrect concentration calculation.- Ensure the powdered compound and DMSO stock solutions are stored at the recommended temperatures and protected from light. - Prepare fresh dilutions in aqueous media for each experiment. - Double-check all calculations for dilutions and final concentrations.
Cell death in control group High concentration of the solvent (DMSO) is toxic to the cells.Perform a DMSO toxicity control experiment to determine the maximum tolerable concentration for your specific cell line. Ensure the final DMSO concentration is the same across all treatment groups, including the vehicle control.
Variability between experiments - Inconsistent compound handling and preparation. - Cell line instability or high passage number.- Use freshly prepared dilutions for each experiment. - Ensure consistent cell seeding density and growth phase. - Use low-passage cells and regularly perform cell line authentication.

Quantitative Data Summary

The following tables summarize solubility and stability data for other well-characterized ATR inhibitors. This information can serve as a general guideline for handling this compound until specific data becomes available.

Table 1: Solubility of Representative ATR Inhibitors

CompoundSolventSolubilityNotes
Berzosertib (VE-822) DMSO23 - 92 mg/mLSolubility can be affected by moisture absorption in DMSO. Warming and ultrasonication can aid dissolution.[7]
Ceralasertib (AZD6738) DMSO82 - 83 mg/mL[4]
Tuvusertib (M1774) DMSO5 - 12 mg/mLRequires ultrasonic treatment for dissolution. Hygroscopic nature of DMSO can impact solubility.[5][6]
This compound (General Guidance) DMSOExpected to be solublePrepare a stock solution of at least 10 mM.

Table 2: Stability of Representative ATR Inhibitors in Solution

CompoundSolventStorage TemperatureStability
Berzosertib (VE-822) DMSO-20°C>2 years (in powder form)
-80°C>1 year (in solvent)[3]
Tuvusertib (M1774) DMSORoom TemperatureStable for at least 6 hours
-80°CStable for at least 6 months[8]
Ceralasertib (AZD6738) DMSO-80°C1 year (in solvent)[4]
-20°C1 month (in solvent)[4]
This compound (General Guidance) DMSO-80°CRecommended for long-term storage (>6 months)
-20°CSuitable for short-term storage (up to 1 month)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: General Cell-Based Assay for ATR Inhibition
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Preparation:

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all wells, including the vehicle control (typically ≤ 0.5%).

  • Treatment:

    • Remove the existing media from the cells and replace it with the media containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration.

  • Endpoint Analysis: Following incubation, perform the desired downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo), cell cycle analysis by flow cytometry, or immunoblotting for ATR pathway markers (e.g., phospho-Chk1).

Visualizations

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_recruitment Sensor Recruitment cluster_activation Kinase Activation cluster_effectors Downstream Effectors cluster_response Cellular Response ssDNA ssDNA RPA RPA ssDNA->RPA ATRIP ATRIP RPA->ATRIP Rad911 9-1-1 Complex RPA->Rad911 ATR ATR ATRIP->ATR Activated_ATR Activated ATR ATR->Activated_ATR TopBP1 TopBP1 Rad911->TopBP1 TopBP1->ATR Chk1 Chk1 Activated_ATR->Chk1 phosphorylates pChk1 p-Chk1 Chk1->pChk1 CellCycleArrest Cell Cycle Arrest pChk1->CellCycleArrest ForkStab Replication Fork Stabilization pChk1->ForkStab DNARepair DNA Repair pChk1->DNARepair Atr_IN_19 This compound Atr_IN_19->Activated_ATR inhibits Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis Stock_Prep Prepare this compound Stock Solution (DMSO) Working_Sol Prepare Working Solutions in Cell Culture Media Stock_Prep->Working_Sol Cell_Seeding Seed Cells Treatment Treat Cells with this compound and Controls Cell_Seeding->Treatment Working_Sol->Treatment Viability Cell Viability Assay Treatment->Viability Flow Flow Cytometry (Cell Cycle) Treatment->Flow Western Western Blot (p-Chk1) Treatment->Western

References

Technical Support Center: Cell Line-Specific Responses to Atr-IN-19 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atr-IN-19 and other ATR inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and other ATR inhibitors?

This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a crucial protein in the DNA Damage Response (DDR) pathway.[1] It is activated by single-stranded DNA (ssDNA) that forms during DNA replication stress or as an intermediate in the repair of DNA damage.[1] Once activated, ATR phosphorylates a number of downstream targets, including the checkpoint kinase Chk1, to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair.[1][2] By inhibiting ATR, this compound prevents these downstream signaling events. This leads to an accumulation of DNA damage, failure to arrest the cell cycle, and ultimately cell death, a process that can be described as "replication catastrophe" or "mitotic catastrophe".[3] Cancer cells are often more reliant on the ATR pathway for survival due to high levels of replication stress and defects in other DNA repair pathways, providing a therapeutic window for ATR inhibitors.[2]

Q2: Why do different cell lines show varying sensitivity to this compound treatment?

The sensitivity of a given cell line to ATR inhibitors like this compound is largely determined by its genetic background and the cellular context. Key factors include:

  • Defects in other DNA Damage Response (DDR) pathways: Cells with mutations in genes like ATM, TP53, BRCA1, and BRCA2 are often hypersensitive to ATR inhibition.[4] This is due to the principle of synthetic lethality, where the simultaneous loss of two parallel DNA repair pathways is lethal to the cell, while the loss of either one alone is not.

  • Oncogene-induced replication stress: Cancer cells with hyperactive oncogenes such as MYC, RAS, or overexpressed Cyclin E experience high levels of replication stress.[5] This makes them more dependent on the ATR pathway to manage stalled replication forks and prevent DNA damage, thus increasing their sensitivity to ATR inhibitors.

  • Deficiency in specific DNA repair proteins: Loss of proteins like ERCC1 or XRCC1, which are involved in other DNA repair pathways, can also sensitize cells to ATR inhibition.

  • Resistance mechanisms: Some cell lines may have intrinsic or acquired resistance to ATR inhibitors. One identified mechanism of resistance is the loss of the nonsense-mediated decay factor UPF2.

Q3: My p53 wild-type cells are not responding to this compound. Is this expected?

While p53-deficient cells often show increased sensitivity to ATR inhibitors, especially in combination with DNA damaging agents, some p53 wild-type cells can also be sensitive.[5] The response in p53 wild-type cells can depend on other factors like the presence of high replication stress or defects in other DDR genes. If your p53 wild-type cells are not responding, consider the following:

  • Low replication stress: The cells may not have a high enough level of endogenous replication stress to be dependent on ATR for survival.

  • Intact G1 checkpoint: A functional G1 checkpoint, which is often lost in p53-mutant cells, may allow the cells to arrest and repair DNA damage before entering S-phase, where ATR inhibitors are most effective.

  • Drug concentration and exposure time: Ensure you are using an appropriate concentration of this compound and a sufficient treatment duration to observe an effect.

Q4: Can I combine this compound with other therapies?

Yes, ATR inhibitors like this compound have shown synergistic effects when combined with various other cancer therapies. Preclinical studies have demonstrated that ATR inhibitors can sensitize cancer cells to:

  • DNA damaging agents: Such as cisplatin, gemcitabine, and etoposide.[6][7]

  • PARP inhibitors: This combination can be particularly effective in tumors with deficiencies in homologous recombination repair.[4]

  • Radiotherapy: ATR inhibition can enhance the efficacy of radiation by preventing the repair of radiation-induced DNA damage.[8]

Data Presentation

Table 1: Sensitivity of Selected Cancer Cell Lines to ATR Inhibitors Based on Genetic Background

Cell LineCancer TypeKey Genetic FeaturesATR InhibitorIC50 (µM)Reference
HCT116Colorectal Carcinomap53 wild-typeAZD6738≥1[9]
HCT116 p53-/-Colorectal Carcinomap53-nullAZD6738<1[9]
HPAF-IIPancreatic AdenocarcinomaFBXW7 wild-typeAZD6738~1.5[10]
HPAF-II FBXW7-/-Pancreatic AdenocarcinomaFBXW7-knockoutAZD6738~0.5[10]
C33ACervical CancerFBXW7 mutant (R465H)AZD6738~0.3[10]
SiHaCervical CancerFBXW7 wild-typeAZD6738~1.8[10]
CaskiCervical CancerFBXW7 wild-typeAZD6738~1.0[10]
TK6LymphoblastoidATM wild-typeAZD6738Not specified[4]
TK6 ATM-/-LymphoblastoidATM-nullAZD6738Not specified[4]
TK6 BRCA1-/-LymphoblastoidBRCA1-nullAZD6738Not specified[4]
TK6 RAD54-/-LymphoblastoidRAD54-nullAZD6738Not specified[4]

Note: IC50 values can vary between experiments and should be determined empirically for your specific experimental conditions.

Experimental Protocols & Troubleshooting

Cell Viability (MTS/MTT) Assay

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate for 1-4 hours to allow for the conversion of the reagent to a colored formazan product.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-only control and plot the dose-response curve to determine the IC50 value.

Troubleshooting:

IssuePossible CauseSolution
High variability between replicate wells Uneven cell seeding, edge effects, pipetting errors.Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate. Use a multichannel pipette for consistency.
No or weak response to this compound Cell line is resistant, incorrect drug concentration, insufficient incubation time.Verify the genetic background of your cell line. Perform a wider dose-response and a time-course experiment. Check the activity of your this compound stock.
High background signal Microbial contamination, precipitate in the media.Regularly check for contamination. Ensure all solutions are sterile and properly prepared.
Western Blot for ATR Pathway Activation

Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the protein lysates on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against your protein of interest (e.g., phospho-Chk1 Ser345, total Chk1, ATR) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Troubleshooting:

IssuePossible CauseSolution
Weak or no signal for phospho-protein Low level of pathway activation, antibody not working, phosphatase activity.Treat cells with a positive control (e.g., UV irradiation or hydroxyurea) to induce ATR activation. Use fresh lysis buffer with phosphatase inhibitors. Optimize primary antibody concentration and incubation time.
High background Insufficient blocking, antibody concentration too high, insufficient washing.Increase blocking time or try a different blocking agent. Titrate the primary and secondary antibody concentrations. Increase the number and duration of washes.
Non-specific bands Primary antibody is not specific, protein degradation.Use a more specific antibody. Ensure proper sample handling and use of protease inhibitors. Run appropriate controls (e.g., knockout/knockdown cell lysates).
Cell Cycle Analysis by Flow Cytometry

Protocol:

  • Cell Harvesting: Harvest cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice or store at -20°C.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.

Troubleshooting:

IssuePossible CauseSolution
High CV of G1 peak Cell clumps, improper fixation, instrument issues.Ensure a single-cell suspension before fixation. Add ethanol dropwise while vortexing. Check the flow cytometer's alignment and fluidics.
No clear G1, S, and G2/M peaks Insufficient staining, RNase A not working.Ensure the PI and RNase A concentrations are correct and the reagents are not expired. Increase incubation time.
Sub-G1 peak (apoptosis) is high in control cells Cells were overgrown, harsh trypsinization.Harvest cells at 70-80% confluency. Be gentle during cell harvesting.
Clonogenic Survival Assay

Protocol:

  • Cell Seeding: Seed a low and precise number of cells (e.g., 200-1000 cells per well of a 6-well plate) and allow them to attach overnight.

  • Drug Treatment: Treat the cells with this compound for a specific duration (e.g., 24 hours).

  • Recovery: Remove the drug-containing medium, wash with PBS, and add fresh medium.

  • Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Staining: Fix the colonies with methanol and stain with crystal violet.

  • Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Troubleshooting:

IssuePossible CauseSolution
No colony formation in control wells Seeding density too low, unhealthy cells.Optimize the seeding density for your cell line. Ensure you are using healthy, low-passage cells.
Colonies are too close together Seeding density too high.Reduce the number of cells seeded per well.
High variability between replicate plates Inconsistent cell counting and seeding.Ensure accurate cell counting and a homogenous cell suspension before plating.

Visualizations

Signaling Pathway

ATR_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Kinase cluster_downstream Downstream Effectors DNA Damage / Replication Stress DNA Damage / Replication Stress ssDNA ssDNA DNA Damage / Replication Stress->ssDNA RPA RPA ssDNA->RPA ATR ATR RPA->ATR recruits 9-1-1 Complex 9-1-1 Complex TopBP1 TopBP1 9-1-1 Complex->TopBP1 recruits TopBP1->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates This compound This compound This compound->ATR inhibits p-Chk1 (S345) p-Chk1 (S345) Chk1->p-Chk1 (S345) Cell Cycle Arrest Cell Cycle Arrest p-Chk1 (S345)->Cell Cycle Arrest Replication Fork Stability Replication Fork Stability p-Chk1 (S345)->Replication Fork Stability DNA Repair DNA Repair p-Chk1 (S345)->DNA Repair

Caption: ATR Signaling Pathway and Inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Cell Line Selection Cell Line Selection Cell Culture Cell Culture Cell Line Selection->Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding This compound Preparation This compound Preparation Drug Treatment Drug Treatment This compound Preparation->Drug Treatment Cell Seeding->Drug Treatment Cell Viability Assay Cell Viability Assay Drug Treatment->Cell Viability Assay Western Blot Western Blot Drug Treatment->Western Blot Cell Cycle Analysis Cell Cycle Analysis Drug Treatment->Cell Cycle Analysis Clonogenic Assay Clonogenic Assay Drug Treatment->Clonogenic Assay Data Analysis Data Analysis Cell Viability Assay->Data Analysis Western Blot->Data Analysis Cell Cycle Analysis->Data Analysis Clonogenic Assay->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: General Experimental Workflow for this compound Treatment.

Troubleshooting Logic

Troubleshooting_Logic No Response to Treatment No Response to Treatment Check Cell Line Check Cell Line No Response to Treatment->Check Cell Line Check Drug Check Drug No Response to Treatment->Check Drug Check Experiment Check Experiment No Response to Treatment->Check Experiment Resistant Genotype? Resistant Genotype? Check Cell Line->Resistant Genotype? Correct Concentration? Correct Concentration? Check Drug->Correct Concentration? Positive Control Works? Positive Control Works? Check Experiment->Positive Control Works? High Replication Stress? High Replication Stress? Resistant Genotype?->High Replication Stress? No Re-evaluate Hypothesis Re-evaluate Hypothesis Resistant Genotype?->Re-evaluate Hypothesis Yes High Replication Stress?->Check Drug Yes Optimize Conditions Optimize Conditions High Replication Stress?->Optimize Conditions No Sufficient Duration? Sufficient Duration? Correct Concentration?->Sufficient Duration? Yes Correct Concentration?->Optimize Conditions No Sufficient Duration?->Check Experiment Yes Sufficient Duration?->Optimize Conditions No Positive Control Works?->Re-evaluate Hypothesis No Positive Control Works?->Optimize Conditions Yes

Caption: Troubleshooting Flowchart for Unexpected Results.

References

Interpreting unexpected results in Atr-IN-19 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for Atr-IN-19, a potent and selective inhibitor of the ATR kinase. This guide is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule inhibitor that targets the Ataxia telangiectasia and Rad3-related (ATR) protein kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway.[1] It is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the processing of DNA double-strand breaks.[2][3] Upon activation, ATR phosphorylates a multitude of downstream substrates, most notably Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest, stabilize replication forks, and facilitate DNA repair.[4] By inhibiting ATR's kinase activity, this compound prevents these downstream signaling events, leading to the collapse of replication forks and subsequent cell death, particularly in cells experiencing high levels of replication stress.[5]

Q2: Why do different cell lines exhibit varying sensitivity to this compound?

The sensitivity of cancer cells to ATR inhibition is not universal and can be influenced by several factors:[6]

  • Replication Stress: Cancer cells with high levels of oncogene-induced replication stress (e.g., from overexpression of Myc, Ras, or Cyclin E) are often more dependent on the ATR pathway for survival and are thus more sensitive to its inhibition.[5]

  • DDR Pathway Defects: Tumors with defects in other DDR pathways, particularly mutations in the ATM gene, exhibit synthetic lethality with ATR inhibitors.[5][7] In the absence of ATM, cells become highly reliant on ATR to manage DNA damage.

  • p53 Status: p53-deficient cell lines have been shown to be more sensitive to the combination of an ATR inhibitor and a genotoxic agent.[5]

  • APOBEC3B Expression: Recent studies suggest that the expression level of the DNA deaminase enzyme APOBEC3B correlates with sensitivity to ATR inhibitors. Higher levels of APOBEC3B can lead to increased DNA cleavage and cell death following ATR inhibition.[6]

Q3: What are the key downstream biomarkers to confirm this compound activity in cells?

To confirm that this compound is engaging its target, researchers should measure the phosphorylation status of key ATR substrates. A reduction in the phosphorylated form of these proteins following treatment with a DNA-damaging agent (like hydroxyurea or UV radiation) indicates successful ATR inhibition.

BiomarkerPhosphorylation SiteFunction / PathwayRecommended Assay
Chk1 Ser345Cell Cycle Checkpoint ControlWestern Blot
H2AX Ser139 (γH2AX)DNA Double-Strand Break MarkerWestern Blot, Immunofluorescence
RPA32 Ser33Replication Stress ResponseWestern Blot
p53 Ser15Tumor Suppression, ApoptosisWestern Blot

Q4: What are the potential off-target effects or toxicities associated with ATR inhibition?

Because ATR is an essential kinase for the survival of all cells, not just cancerous ones, on-target toxicity is a primary concern.[4] Inhibition of ATR can be lethal to normal, rapidly dividing cells.[4] The most common toxicities observed with ATR inhibitors in clinical settings are hematological, including anemia, neutropenia, and thrombocytopenia.[7][8] While this compound is designed to be selective, at higher concentrations, cross-reactivity with other PI3K-related kinases (PIKKs) like ATM and DNA-PKcs is a possibility that should be considered when interpreting unexpected results.[5][9]

Troubleshooting Guides

Issue 1: Reduced or No Observed Efficacy of this compound

Question: My experiment shows little to no cell death or inhibition of downstream signaling after treatment with this compound. What are the possible causes?

This is a common issue that can stem from the compound itself, the experimental setup, or the biological model. Follow this troubleshooting workflow to diagnose the problem.

G cluster_compound Compound Checks cluster_protocol Protocol Checks cluster_biology Biological Checks start Start: No/Low Efficacy Observed check_compound Step 1: Verify Compound Integrity start->check_compound solubility Check Solubility: Precipitate visible in media? check_compound->solubility Assess check_protocol Step 2: Review Experimental Protocol concentration Concentration: Is the dose appropriate for the cell line (IC50)? check_protocol->concentration Assess check_biology Step 3: Assess Biological Model resistance Cell Line Resistance: High expression of drug efflux pumps? ATM proficient? check_biology->resistance Assess conclusion_compound Outcome: Compound is degraded or insoluble. Prepare fresh stock. end Problem Resolved conclusion_compound->end conclusion_protocol Outcome: Protocol issue identified. Optimize concentration, duration, or assay. conclusion_protocol->end conclusion_biology Outcome: Cell line is resistant. Verify biomarkers or select a different model. conclusion_biology->end stability Check Stability: Improper storage? Multiple freeze-thaws? solubility->stability stability->check_protocol If OK stability->conclusion_compound If issues found duration Duration: Is the treatment time sufficient to observe an effect? concentration->duration assay Assay Readout: Is the assay sensitive enough? Timed correctly? duration->assay assay->check_biology If OK assay->conclusion_protocol If issues found target Target Engagement: Is pChk1 reduction confirmed via Western Blot? resistance->target target->conclusion_biology If resistant target->end If sensitive but protocol was flawed

Caption: Troubleshooting workflow for lack of this compound efficacy.

Troubleshooting Checklist for Low Efficacy

CheckpointPotential CauseRecommended Action
Compound Poor solubilityVisually inspect media for precipitate. Perform a solubility test. Prepare fresh stock in a suitable solvent (e.g., DMSO) before diluting in media.
Compound degradationEnsure proper storage conditions (temperature, light protection). Avoid multiple freeze-thaw cycles. Use a freshly prepared aliquot.
Protocol Suboptimal concentrationPerform a dose-response curve to determine the IC50 for your specific cell line. Consult literature for typical effective concentrations (often in the nanomolar to low micromolar range).[9]
Insufficient treatment timeConduct a time-course experiment. Effects on signaling (e.g., pChk1) can be rapid (1-3 hours), while effects on cell viability may require 48-72 hours.[10]
Insensitive assayEnsure your cell viability assay is appropriate and that cells are in the exponential growth phase. For signaling, ensure antibody quality and sufficient protein loading for Western blots.
Biology Cell line resistanceUse a positive control cell line known to be sensitive (e.g., ATM-deficient). Verify the DDR status of your cell line.
Lack of target engagementBefore a functional assay, confirm target engagement by treating with this compound plus a DNA damaging agent (e.g., Hydroxyurea) and blotting for pChk1.[10]
Issue 2: Inconsistent or Unexplained Cellular Responses

Question: I am observing unexpected changes in signaling pathways or seeing high variability between experiments. Why might this be happening?

This can be due to off-target effects of the inhibitor or crosstalk between the ATR pathway and other cellular signaling networks.

G ssDNA Replication Stress (e.g., UV, Hydroxyurea) ssDNA-RPA Complex ATR ATR ssDNA->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates p53 p53 ATR->p53 phosphorylates ATM ATM ATM->p53 phosphorylates Chk2 Chk2 ATM->Chk2 phosphorylates DNAPKcs DNA-PKcs DNAPKcs->p53 phosphorylates AtrIN19 This compound AtrIN19->ATR inhibits AtrIN19->ATM AtrIN19->DNAPKcs Response Cell Cycle Arrest Fork Stabilization DNA Repair Chk1->Response p53->Response Apoptosis Apoptosis p53->Apoptosis Chk2->Apoptosis OffTarget Potential Off-Target Effects (at high concentrations)

Caption: Simplified ATR signaling and potential inhibitor crosstalk.

Factors Influencing Cellular Response to this compound

FactorDescriptionImplication for Experiments
Pathway Crosstalk The DNA damage response involves multiple parallel kinases (ATR, ATM, DNA-PKcs).[1][11] Inhibition of one may lead to compensatory activation of another.If you inhibit ATR and see unexpected phosphorylation of a substrate like p53, it could be due to continued activity from ATM or DNA-PKcs.[11]
Off-Target Inhibition At concentrations significantly above the IC50, this compound might inhibit other related kinases.[12] Some inhibitors in this class have known activity against ATM, DNA-PKcs, or mTOR.[13]Always use the lowest effective concentration possible. If results are unexpected, consider running a kinase panel to check for off-target activity or use a structurally different ATR inhibitor as a control.
Cellular Context The cellular response is dictated by the status of numerous pathways (e.g., cell cycle phase, metabolic state, prior mutations).Ensure cell cultures are synchronized if studying cell-cycle-specific effects. Maintain consistent culture conditions (passage number, confluency, media) to reduce variability.
Adaptive Resistance Prolonged treatment can lead to cells adapting to the inhibitor, for example, by upregulating drug efflux pumps or acquiring new mutations.For long-term studies, periodically check for changes in sensitivity (IC50) and biomarker modulation.

Key Experimental Protocols

Protocol 1: Western Blot for Phospho-Chk1 (Ser345)

This protocol is used to verify the pharmacodynamic effect of this compound.

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Pre-treatment: Treat cells with this compound at the desired concentrations for 1-2 hours. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Induce Replication Stress: Add a DNA damaging agent (e.g., 2 mM Hydroxyurea or 10 J/m² UV-C radiation) to the media and incubate for an additional 1-3 hours. Include a control group with no damage agent.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an 8-10% polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with a primary antibody against Phospho-Chk1 (Ser345) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect signal using an ECL substrate and imaging system.

  • Normalization: Strip and re-probe the membrane for total Chk1 and a loading control (e.g., GAPDH or β-Actin).

Protocol 2: Cell Viability (MTS) Assay

This protocol measures cell metabolic activity as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Add serial dilutions of this compound to the wells. Include vehicle-only and media-only controls.

  • Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator.

  • Reagent Addition: Add MTS reagent (or similar, like MTT) to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.

  • Analysis: Subtract the background (media-only) absorbance, normalize the data to the vehicle-only control (representing 100% viability), and plot the results to determine the IC50 value.

References

Technical Support Center: Adjusting ATR-IN-19 Concentration for Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using ATR-IN-19, a potent and selective ATR kinase inhibitor, in long-term experimental settings. Proper concentration adjustment is critical to ensure sustained target engagement while minimizing off-target effects and cytotoxicity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a crucial component of the DNA Damage Response (DDR) pathway.[1][2][3] It is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks, a condition known as replication stress.[3] Once activated, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (CHK1), to initiate cell cycle arrest, stabilize the replication fork, and promote DNA repair.[4][5][6] By inhibiting ATR, this compound prevents this signaling cascade, leading to the collapse of replication forks and causing cell death, particularly in cancer cells that exhibit high levels of replication stress or have defects in other DDR pathways (e.g., ATM deficiency).[7][8][9]

Q2: Why is concentration adjustment critical for long-term studies (>72 hours)?

A2: Adjusting the inhibitor concentration is vital for several reasons in long-term studies:

  • Cumulative Cytotoxicity: A concentration that is well-tolerated in a short-term assay (e.g., 72 hours) can become highly toxic over extended periods (e.g., 7-14 days) due to the cumulative effects of cell cycle disruption and DNA damage.

  • Compound Stability: Small molecules can degrade in cell culture media over time.[10] The half-life of this compound in your specific media and incubation conditions will dictate the effective concentration your cells are exposed to between media changes. Without adjustment, the actual concentration could fall below the effective threshold.

  • Minimizing Off-Target Effects: Using the lowest effective concentration minimizes the risk of inhibiting other kinases or cellular processes, ensuring that the observed phenotype is a direct result of ATR inhibition.[11]

  • Preventing Resistance: Continuous exposure to high concentrations of a kinase inhibitor can create selective pressure, potentially leading to the emergence of resistant cell populations.

Q3: What is a typical starting concentration range for this compound in short-term vs. long-term experiments?

A3: For short-term (24-72 hour) experiments , a common starting point is to perform a dose-response curve around the reported IC50 value for your cell line of interest. Concentrations for potent ATR inhibitors often fall within the high nanomolar to low micromolar range (e.g., 50 nM - 5 µM).[12][13]

For long-term (>72 hour) experiments , you should start with a concentration significantly lower than the 72-hour IC50 value. A good starting point is typically 10-25% of the short-term IC50 . The goal is to achieve sustained pathway inhibition without causing significant cell death or growth arrest that would confound the experimental results.

Q4: How do I confirm that my chosen long-term concentration is effective?

A4: The most reliable method is to measure the phosphorylation of ATR's primary downstream target, CHK1, via Western blot. A successfully inhibitory concentration of this compound will lead to a significant reduction in phosphorylated CHK1 (p-CHK1 at Ser345) upon induction of replication stress (e.g., by using hydroxyurea or a low dose of a DNA damaging agent).[7][12][14][15] You should see this effect without a major decrease in total CHK1 protein levels.

Q5: How often should I replace the media containing fresh this compound?

A5: For long-term studies, it is recommended to perform a full media change with freshly prepared this compound every 48 to 72 hours . This helps to replenish nutrients for the cells and, crucially, to maintain a consistent and effective concentration of the inhibitor, counteracting potential degradation.

Section 2: Visualizations and Key Data

ATR Signaling Pathway and Inhibition

ATR_Pathway cluster_stress Cellular Stress cluster_atr ATR Kinase Activation cluster_downstream Downstream Effectors Replication Stress\n(e.g., Oncogenes, Chemotherapy) Replication Stress (e.g., Oncogenes, Chemotherapy) ssDNA ssDNA Formation Replication Stress\n(e.g., Oncogenes, Chemotherapy)->ssDNA ATR ATR Kinase ssDNA->ATR recruits & activates CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1 p-CHK1 (Active) CellCycle Cell Cycle Arrest (G2/M, S-Phase) pCHK1->CellCycle Repair Fork Stability & DNA Repair pCHK1->Repair Inhibitor This compound Inhibitor->ATR inhibits

Experimental Workflow for Concentration Optimization

Workflow start Start ic50 Phase 1: Determine 72h IC50 (e.g., CellTiter-Glo) start->ic50 select_low_dose Phase 2: Select Concentrations (e.g., 10%, 25%, 50% of IC50) ic50->select_low_dose long_term_via Phase 3: Long-Term Viability Assay (7-14 days with media changes) select_low_dose->long_term_via select_optimal Phase 4: Select Highest Concentration with Minimal Toxicity/Growth Inhibition long_term_via->select_optimal validate Phase 5: Validate Target Engagement (Western Blot for p-CHK1) select_optimal->validate proceed Proceed with Long-Term Study validate->proceed

Table 1: Reported Cellular IC50 Values for Various ATR Inhibitors
InhibitorCell Line(s)Reported IC50 / Effective ConcentrationStudy Type
VE-822VariousCellular IC50 ~20 nMBiomarker Inhibition[13]
VE-821MCF7IC50 ~2.3 µMp-CHK1 Inhibition[13]
ElimusertibOvarian Cancer LinesIC50 range of ~5-50 nMCell Viability[15]
AZD6738Neuroblastoma LinesEffective at 0.5 - 1 µMClonogenic Survival[16]

Note: These values are for short-term assays and should be used as a reference for designing long-term dose-finding experiments. The optimal long-term concentration will be significantly lower and must be determined empirically.

Section 3: Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High Cell Death or Complete Growth Arrest The concentration of this compound is too high for chronic exposure.1. Repeat the long-term viability assay using a lower concentration range (e.g., start at 1-5% of the 72h IC50).2. Ensure that the initial cell seeding density is appropriate to prevent confluence or nutrient depletion during the experiment.
Loss of Inhibitory Effect Over Time 1. Compound Degradation: The inhibitor is not stable in the culture medium for the duration between media changes.2. Cellular Resistance: Cells may have developed mechanisms to bypass ATR inhibition.1. Increase the frequency of media changes to every 48 hours.2. At the end of the experiment, re-challenge the cells with a stressor and check for p-CHK1 inhibition via Western blot to confirm continued target engagement.
Inconsistent or Irreproducible Results 1. Inhibitor Precipitation: this compound may be precipitating out of the stock solution or the culture medium.2. Inconsistent Dosing: Pipetting errors or inconsistent media volumes.1. Visually inspect the media after adding the inhibitor to ensure it is fully dissolved. If needed, briefly warm the media to 37°C. Ensure the DMSO stock is fully dissolved before diluting.2. Use calibrated pipettes and maintain consistent final media volumes in all culture vessels.
No Inhibition of p-CHK1 at Expected Concentration 1. Assay Issue: The Western blot protocol is not optimized, or the antibody is not working.2. Cell Line Insensitivity: The cell line may have intrinsic resistance or low dependence on the ATR pathway.3. Inactive Compound: The this compound stock may have degraded.1. Include a positive control for p-CHK1 induction (e.g., cells treated with hydroxyurea or UV) and a negative control (untreated cells).2. Confirm ATR pathway activation in your cell line. Not all cell lines exhibit high basal replication stress.[7]3. Obtain a fresh vial of the inhibitor and prepare a new stock solution.

Section 4: Experimental Protocols

Protocol 1: Determining the Optimal Long-Term Concentration of this compound

This protocol outlines a systematic approach to identify a concentration of this compound that maintains pathway inhibition over an extended period without inducing significant cytotoxicity.

Phase 1: Determine the Short-Term IC50 (72 hours)

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase after 72 hours.

  • Dose-Response: Prepare a serial dilution of this compound (e.g., 10 concentrations ranging from 1 nM to 10 µM). Add the inhibitor to the wells 24 hours after seeding. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • Viability Assay: Measure cell viability using a standard method such as CellTiter-Glo® or an MTS assay.

  • Data Analysis: Plot the results and calculate the IC50 value using non-linear regression.

Phase 2: Long-Term Viability Assay (e.g., 10 Days)

  • Cell Seeding: Plate cells in a suitable format (e.g., 24-well or 12-well plates) at a low density to allow for prolonged growth.

  • Treatment: Based on the 72h IC50, prepare media with this compound at concentrations such as 50%, 25%, 10%, 5%, and 1% of the IC50 value. Include a DMSO vehicle control.

  • Incubation and Maintenance: Incubate the cells for 10 days. Every 48-72 hours, perform a full media change, replacing the old media with fresh media containing the appropriate concentration of this compound or DMSO.

  • Endpoint Analysis: At the end of the 10-day period, quantify cell numbers or viability. This can be done by cell counting, or by using a viability reagent compatible with your plate format.

  • Selection: Identify the highest concentration that results in minimal cell death and only modest growth inhibition compared to the DMSO control. This is your candidate concentration for long-term studies.

Phase 3: Biomarker Validation

  • Cell Treatment: Plate cells for protein extraction (e.g., in 6-well plates). Treat the cells with your selected long-term concentration of this compound for at least 24 hours.

  • Induce Replication Stress: To confirm the inhibitor is active, treat the cells with a known ATR activator, such as 2 mM hydroxyurea (HU) for 2-4 hours before harvesting.[17] Leave one set of inhibitor-treated cells without HU. Include an HU-only control and a DMSO control.

  • Protein Extraction: Lyse the cells and prepare whole-cell lysates.[18]

  • Western Blot: Perform a Western blot analysis using primary antibodies against p-CHK1 (Ser345), total CHK1, and a loading control (e.g., β-actin or GAPDH).

  • Analysis: A successful result is a strong p-CHK1 signal in the "HU only" lane, and a significantly reduced or absent p-CHK1 signal in the lane treated with both this compound and HU. This confirms that your chosen concentration effectively blocks ATR kinase activity.

References

Technical Support Center: Troubleshooting Resistance to ATR-IN-19

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals encountering resistance to the ATR inhibitor, ATR-IN-19, in their cell line models. We provide a comprehensive troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols to help you investigate and understand the potential mechanisms of resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated in response to DNA single-strand breaks and replication stress.[1] By inhibiting ATR, this compound prevents the phosphorylation of downstream targets, such as Chk1, leading to cell cycle arrest, inhibition of DNA replication, and ultimately, cell death, particularly in cancer cells with high levels of replication stress or defects in other DDR pathways like ATM.

Q2: My cell line, which was initially sensitive to this compound, has now become resistant. What are the possible reasons?

Acquired resistance to ATR inhibitors can arise through various mechanisms, broadly categorized as:

  • Alterations in the ATR signaling pathway: This can include mutations in ATR itself or its interacting partners, or changes in the expression levels of key pathway components.

  • Changes in cell cycle regulation: Upregulation of cell cycle-promoting genes can help cells bypass the G2/M checkpoint enforced by ATR inhibition.

  • Reduced drug availability: This can be due to increased drug efflux from the cells.

  • Global changes in cellular processes: Alterations in pathways like nonsense-mediated decay (NMD) have been implicated in ATR inhibitor resistance.

Q3: Are there known genetic markers associated with resistance to ATR inhibitors?

Yes, several genetic alterations have been linked to resistance. These include:

  • Loss-of-function mutations in components of the nonsense-mediated decay (NMD) pathway, such as UPF2.

  • Upregulation or amplification of cell cycle-related genes like CDK2, E2F8, CCNE1, and CDC25A.

  • Mutations in the ATR gene itself, although less common.

Conversely, deficiencies in the ATM or p53 pathways are often associated with increased sensitivity to ATR inhibitors.[2]

Troubleshooting Guide: Investigating this compound Resistance

If you are observing resistance to this compound in your cell line, follow this step-by-step guide to identify the potential underlying cause.

Step 1: Confirm Resistance and Quantify the Effect

The first step is to quantitatively confirm the resistance of your cell line compared to its sensitive parental counterpart. This is typically done by determining the half-maximal inhibitory concentration (IC50).

Experiment: Cytotoxicity Assay (e.g., MTT or CellTiter-Glo) Objective: To determine and compare the IC50 values of this compound in the sensitive and suspected resistant cell lines.

Expected Outcome: A significant increase (typically >3-fold) in the IC50 value for the resistant cell line compared to the sensitive parental line.

Example IC50 Data for this compound:

Cell LineStatusThis compound IC50 (nM)Fold Resistance
Parental LineSensitive50-
Resistant Sub-cloneResistant50010

Note: The above values are for illustrative purposes.

Step 2: Analyze the ATR Signaling Pathway

Next, investigate whether the resistance is due to alterations in the ATR signaling pathway itself.

Experiment: Western Blotting Objective: To assess the phosphorylation status of key ATR pathway proteins (ATR and Chk1) in response to this compound treatment.

Expected Outcome:

  • Sensitive Cells: this compound treatment should lead to a decrease in the phosphorylation of ATR (at Ser428) and its downstream target Chk1 (at Ser345).

  • Resistant Cells: In resistant cells, you might observe a sustained or less inhibited phosphorylation of ATR and/or Chk1, suggesting a mechanism that overcomes the inhibitory effect of this compound.

Step 3: Examine Cell Cycle Progression

Resistance to ATR inhibitors can be mediated by an ability to bypass the drug-induced cell cycle arrest.

Experiment: Cell Cycle Analysis by Flow Cytometry Objective: To analyze the cell cycle distribution of sensitive and resistant cells with and without this compound treatment.

Expected Outcome:

  • Sensitive Cells: Treatment with this compound should cause an accumulation of cells in the G2/M phase.

  • Resistant Cells: Resistant cells may show a reduced G2/M arrest and continue to progress through the cell cycle, even in the presence of the inhibitor.

Step 4: Investigate Protein-Protein Interactions

Alterations in the formation of the ATR signaling complex can contribute to resistance.

Experiment: Co-Immunoprecipitation (Co-IP) Objective: To determine if the interaction between key proteins in the ATR signaling pathway (e.g., ATR and ATRIP, ATR and TopBP1) is altered in resistant cells.

Expected Outcome: A disruption or significant reduction in the interaction between ATR and its essential binding partners in the resistant cell line could explain the lack of pathway activation and subsequent drug efficacy.

Visualizing the Concepts

ATR Signaling Pathway

ATR_Signaling_Pathway ATR Signaling Pathway cluster_activation ATR Activation cluster_downstream Downstream Effects DNA Damage DNA Damage RPA-ssDNA RPA-ssDNA DNA Damage->RPA-ssDNA 9-1-1 Complex 9-1-1 Complex RPA-ssDNA->9-1-1 Complex ATR-ATRIP ATR-ATRIP RPA-ssDNA->ATR-ATRIP TopBP1 TopBP1 9-1-1 Complex->TopBP1 TopBP1->ATR-ATRIP activates p-ATR p-ATR ATR-ATRIP->p-ATR Chk1 Chk1 p-ATR->Chk1 phosphorylates p-Chk1 p-Chk1 Chk1->p-Chk1 Cell Cycle Arrest Cell Cycle Arrest p-Chk1->Cell Cycle Arrest DNA Repair DNA Repair p-Chk1->DNA Repair Replication Fork Stability Replication Fork Stability p-Chk1->Replication Fork Stability This compound This compound This compound->ATR-ATRIP inhibits

Caption: The ATR signaling pathway is activated by DNA damage and leads to cell cycle arrest and DNA repair. This compound inhibits this pathway.

Troubleshooting Workflow

Troubleshooting_Workflow This compound Resistance Troubleshooting Workflow Start Start Confirm Resistance (IC50) Confirm Resistance (IC50) Start->Confirm Resistance (IC50) Analyze ATR Pathway (Western Blot) Analyze ATR Pathway (Western Blot) Confirm Resistance (IC50)->Analyze ATR Pathway (Western Blot) Examine Cell Cycle (Flow Cytometry) Examine Cell Cycle (Flow Cytometry) Analyze ATR Pathway (Western Blot)->Examine Cell Cycle (Flow Cytometry) Investigate Protein Interactions (Co-IP) Investigate Protein Interactions (Co-IP) Examine Cell Cycle (Flow Cytometry)->Investigate Protein Interactions (Co-IP) Potential Mechanisms Potential Mechanisms Investigate Protein Interactions (Co-IP)->Potential Mechanisms Altered Signaling Altered Signaling Potential Mechanisms->Altered Signaling p-ATR/p-Chk1 unchanged? Cell Cycle Bypass Cell Cycle Bypass Potential Mechanisms->Cell Cycle Bypass No G2/M arrest? Altered Protein Complex Altered Protein Complex Potential Mechanisms->Altered Protein Complex Reduced interaction? End End Altered Signaling->End Cell Cycle Bypass->End Altered Protein Complex->End

Caption: A logical workflow to troubleshoot resistance to this compound in a cell line.

Logical Relationships in Resistance

Resistance_Relationships Logical Relationships in this compound Resistance cluster_causes Potential Causes cluster_consequences Consequences This compound Resistance This compound Resistance ATR Pathway Alterations ATR Pathway Alterations Reduced p-Chk1 Reduced p-Chk1 ATR Pathway Alterations->Reduced p-Chk1 Cell Cycle Dysregulation Cell Cycle Dysregulation Bypass of G2/M Arrest Bypass of G2/M Arrest Cell Cycle Dysregulation->Bypass of G2/M Arrest Drug Efflux Drug Efflux Decreased Intracellular Drug Concentration Decreased Intracellular Drug Concentration Drug Efflux->Decreased Intracellular Drug Concentration NMD Pathway Defects NMD Pathway Defects Altered Protein Expression Altered Protein Expression NMD Pathway Defects->Altered Protein Expression Reduced p-Chk1->this compound Resistance Bypass of G2/M Arrest->this compound Resistance Decreased Intracellular Drug Concentration->this compound Resistance Altered Protein Expression->this compound Resistance

Caption: Potential causes and their immediate consequences leading to this compound resistance.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the drug concentration and calculate the IC50 value using a non-linear regression curve fit.

Western Blotting for p-ATR and p-Chk1
  • Cell Lysis: Treat sensitive and resistant cells with this compound at the respective IC50 concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ATR (Ser428), ATR, p-Chk1 (Ser345), Chk1, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat sensitive and resistant cells with this compound at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Co-Immunoprecipitation (Co-IP)
  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) with protease and phosphatase inhibitors.

  • Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., ATR) or a control IgG overnight at 4°C.

  • Complex Capture: Add protein A/G agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins (e.g., ATRIP, TopBP1).

References

Validation & Comparative

Validating Atr-IN-19 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of Atr-IN-19, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA damage response (DDR), a network of signaling pathways that detects and repairs DNA damage to maintain genomic integrity.[1][2][3] Inhibition of the ATR pathway is a promising therapeutic strategy in oncology, as many cancer cells exhibit increased reliance on this pathway for survival due to oncogene-induced replication stress and defects in other DDR pathways.[4][5]

This document outlines key experimental approaches to confirm that this compound effectively engages its intended target in a cellular context. Furthermore, it presents a comparison with other well-characterized ATR inhibitors, supported by experimental data and detailed protocols.

ATR Signaling Pathway

The ATR signaling pathway is activated in response to single-stranded DNA (ssDNA), a common intermediate during DNA replication stress or DNA repair.[1] Upon activation, ATR phosphorylates a multitude of substrates, with a key downstream effector being the checkpoint kinase 1 (CHK1).[3] Phosphorylation of CHK1 initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair.[3]

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation cluster_2 Downstream Signaling ssDNA Single-Stranded DNA (ssDNA) RPA RPA ATR ATR CHK1 CHK1 ATR->CHK1 Phosphorylation ATRIP ATRIP ATRIP->ATR RPA->ATRIP 9-1-1 9-1-1 Complex RPA->9-1-1 TOPBP1 TOPBP1 9-1-1->TOPBP1 TOPBP1->ATR Activation pCHK1 p-CHK1 (Active) CellCycleArrest Cell Cycle Arrest (G2/M) pCHK1->CellCycleArrest DNARepair DNA Repair pCHK1->DNARepair Apoptosis Apoptosis pCHK1->Apoptosis Atr_IN_19 This compound Atr_IN_19->ATR Inhibition

Figure 1: ATR Signaling Pathway and Inhibition by this compound.

Comparison of ATR Inhibitors

Validating the efficacy of a novel inhibitor requires comparison against established compounds. The following table summarizes the reported cellular potencies (IC50) of this compound and other widely used ATR inhibitors. It is important to note that IC50 values can vary depending on the cell line and assay conditions used.[6][7]

Inhibitor NameAlternative NamesReported Cellular IC50Selectivity Profile
This compound -Data not publicly availableSelective for ATR
VE-821 -~50 nMHighly selective for ATR over other PIKKs (ATM, DNA-PK, mTOR)[5]
Berzosertib VE-822, M6620~20-80 nMHighly selective for ATR[8]
Ceralasertib AZD6738~50-100 nMHighly selective for ATR[5]
Elimusertib BAY 1895344~10-50 nMHighly potent and selective for ATR[2]

Note: The absence of a publicly available IC50 value for this compound necessitates direct experimental determination for accurate comparison.

Experimental Protocols for Target Engagement Validation

To confirm that this compound engages and inhibits ATR kinase in cells, a series of well-established assays can be performed.

Western Blotting for CHK1 Phosphorylation

Principle: This assay provides a direct readout of ATR kinase activity by measuring the phosphorylation of its primary downstream target, CHK1, at serine 345 (p-CHK1 S345). Inhibition of ATR by this compound should lead to a dose-dependent decrease in p-CHK1 levels.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, U2OS) in 6-well plates and grow to 70-80% confluency.

    • Induce DNA damage to activate the ATR pathway. A common method is treatment with hydroxyurea (HU) at 2 mM for 4-6 hours or UV irradiation.

    • Pre-treat cells with varying concentrations of this compound or a control inhibitor for 1-2 hours before inducing DNA damage.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.

    • Separate proteins on an 8-10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-CHK1 (S345) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total CHK1 or a housekeeping protein like β-actin or GAPDH.

Immunofluorescence for ATR Activity

Principle: This method allows for the visualization of ATR activity within individual cells. Upon DNA damage, ATR localizes to nuclear foci. Inhibition by this compound can be assessed by a reduction in the formation of these foci or a decrease in the phosphorylation of ATR substrates within the nucleus.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a 24-well plate.

    • Treat cells with a DNA damaging agent and varying concentrations of this compound as described for the Western blot protocol.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining:

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with a primary antibody against a marker of ATR activity (e.g., p-ATR or γH2AX) overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash three times with PBST.

    • Mount the coverslips on microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

    • Visualize and capture images using a fluorescence microscope.

Cell Viability/Cytotoxicity Assays

Principle: By inhibiting a crucial cell survival pathway, effective ATR inhibitors are expected to induce cell death, particularly in cancer cells with high replication stress. This assay quantifies the cytotoxic effect of this compound.

Detailed Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment:

    • The following day, treat the cells with a serial dilution of this compound and control inhibitors. Include a vehicle-only control.

  • Incubation:

    • Incubate the plates for 48-72 hours.

  • Viability Assessment:

    • Measure cell viability using a commercially available assay, such as:

      • MTT/XTT Assay: Measures metabolic activity.

      • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.

      • Crystal Violet Staining: Stains total adherent cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the dose-response curve and determine the IC50 value using a non-linear regression analysis.

Experimental Workflow for Target Validation

The following diagram illustrates a logical workflow for validating the target engagement of this compound in a cellular context.

Experimental_Workflow cluster_0 Initial Screening & Potency cluster_1 Direct Target Engagement cluster_2 Cellular Localization & Activity cluster_3 Comparative Analysis CellViability Cell Viability Assay (Determine IC50) WesternBlot Western Blot (p-CHK1 levels) CellViability->WesternBlot Confirm on-target effect Immunofluorescence Immunofluorescence (ATR/γH2AX foci) WesternBlot->Immunofluorescence Visualize cellular effect Comparison Compare with Alternative Inhibitors Immunofluorescence->Comparison Benchmark performance End Validated Target Engagement Comparison->End Start Start Start->CellViability

References

A Comparative Analysis of ATR Inhibitors: Berzosertib vs. Atr-IN-19

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of two inhibitors targeting the Ataxia Telangiectasia and Rad3-related (ATR) kinase: Berzosertib (also known as VE-822, VX-970, or M6620) and the more recently identified Atr-IN-19. This document outlines their mechanism of action within the ATR signaling pathway, presents available potency data, and details relevant experimental protocols.

Mechanism of Action: Targeting the DNA Damage Response

Both Berzosertib and this compound are inhibitors of ATR, a crucial serine/threonine-protein kinase that plays a central role in the DNA Damage Response (DDR) pathway.[1][2][3] The ATR signaling cascade is activated in response to single-stranded DNA (ssDNA), which forms as a result of DNA replication stress or DNA damage.[4][5] Upon activation, ATR phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][3][5][6][7] By inhibiting ATR, both Berzosertib and this compound disrupt these critical cellular processes, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells, which are often more reliant on the ATR pathway for survival due to underlying genomic instability.[1][6][7]

Comparative Potency

A direct quantitative comparison of the potency of this compound and Berzosertib is challenging due to the limited publicly available data for this compound. This compound has been identified as an ATR inhibitor, referred to as "Compound 15 R-configure" in Chinese patent CN112851668. However, specific IC50 values from this patent are not readily accessible in the public domain.

In contrast, Berzosertib is a well-characterized clinical-stage ATR inhibitor with extensive data on its potency.

InhibitorTargetIC50Cell Line/Assay Condition
Berzosertib ATR19 nMHT29 cells
ATR0.25 - 0.29 µMHead and Neck Squamous Cell Carcinoma (HNSCC) cell lines (Cal-27, FaDu) after 72h treatment
This compound ATRData not publicly available-

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the potency and mechanism of ATR inhibitors.

In Vitro ATR Kinase Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on the ATR kinase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against ATR kinase activity.

Materials:

  • Recombinant human ATR/ATRIP complex

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • Substrate (e.g., a p53-derived peptide or protein)

  • ATP (radiolabeled [γ-32P]ATP or cold ATP for non-radiometric assays)

  • Test compounds (this compound, Berzosertib) serially diluted in DMSO

  • 96-well or 384-well plates

  • Phosphorylation detection reagents (e.g., phosphospecific antibodies for ELISA or HTRF, or phosphocellulose paper for radiometric assays)

  • Plate reader or scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a multi-well plate, add the kinase assay buffer, the ATR/ATRIP enzyme, and the substrate.

  • Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the amount of substrate phosphorylation using an appropriate method (e.g., ELISA, HTRF, or radiometric detection).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for ATR Inhibition (Western Blot)

This assay confirms the on-target activity of the inhibitor within a cellular context by measuring the phosphorylation of a direct downstream target of ATR, such as Chk1.

Objective: To assess the ability of a compound to inhibit ATR signaling in cells.

Materials:

  • Cancer cell line (e.g., HT29, HeLa)

  • Cell culture medium and supplements

  • Test compounds (this compound, Berzosertib)

  • DNA damaging agent (e.g., Hydroxyurea or UV radiation) to activate the ATR pathway

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-total Chk1, anti-GAPDH)

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE gels and Western blot equipment

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a defined period (e.g., 1-2 hours).

  • Induce DNA damage by adding a DNA damaging agent (e.g., hydroxyurea) or exposing the cells to UV radiation.

  • Incubate for an appropriate time to allow for ATR activation and Chk1 phosphorylation (e.g., 1-4 hours).

  • Wash the cells with PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-Chk1 (Ser345), total Chk1, and a loading control (e.g., GAPDH).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the level of Chk1 phosphorylation relative to total Chk1 and the loading control.

Visualizing the ATR Signaling Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the ATR signaling pathway and a typical experimental workflow for evaluating ATR inhibitors.

ATR_Signaling_Pathway ATR Signaling Pathway cluster_response Cellular Responses DNA_Damage ssDNA at Stalled Replication Forks RPA RPA Complex DNA_Damage->RPA recruits ATR_ATRIP ATR-ATRIP Complex RPA->ATR_ATRIP recruits TOPBP1 TOPBP1 ATR_ATRIP->TOPBP1 activated by CHK1 CHK1 TOPBP1->CHK1 phosphorylates pCHK1 p-CHK1 (S345) CHK1->pCHK1 Cell_Cycle_Arrest Cell Cycle Arrest pCHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair pCHK1->DNA_Repair Fork_Stabilization Replication Fork Stabilization pCHK1->Fork_Stabilization

Caption: The ATR signaling pathway activated by DNA damage.

Experimental_Workflow Workflow for Cellular ATR Inhibition Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed Cancer Cells Inhibitor_Treatment Treat with this compound or Berzosertib Seed_Cells->Inhibitor_Treatment Damage_Induction Induce DNA Damage (e.g., Hydroxyurea) Inhibitor_Treatment->Damage_Induction Cell_Lysis Cell Lysis Damage_Induction->Cell_Lysis Western_Blot Western Blot for p-Chk1 (S345) Cell_Lysis->Western_Blot Data_Quantification Data Quantification and Analysis Western_Blot->Data_Quantification

Caption: Workflow for assessing cellular ATR inhibition.

References

Navigating the Landscape of ATR Inhibition: A Comparative Analysis of Elimusertib and Other Key In Vivo ATR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comparative in vivo efficacy guide for researchers, scientists, and drug development professionals.

In the rapidly evolving field of oncology, targeting the DNA Damage Response (DDR) has emerged as a promising therapeutic strategy. Central to this approach is the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of genome integrity. Inhibition of ATR can selectively target cancer cells with high levels of replication stress or defects in other DDR pathways, leading to synthetic lethality. This guide provides a comparative overview of the in vivo efficacy of Elimusertib (BAY-1895344), a potent and selective ATR inhibitor, alongside other key ATR inhibitors that have been evaluated in preclinical in vivo models: Ceralasertib (AZD6738), Berzosertib (VE-822), and ATRN-119.

Note on Atr-IN-19: Extensive searches for "this compound" did not yield any specific in vivo efficacy data or published preclinical studies under this identifier. It is possible that this is an internal designation, a novel compound not yet in the public domain, or a typographical error. Therefore, this guide will focus on a comparative analysis of Elimusertib against other well-documented ATR inhibitors.

Elimusertib (BAY-1895344): A Profile of a Leading ATR Inhibitor

Elimusertib is an orally bioavailable and highly selective ATR inhibitor that has demonstrated significant antitumor activity in a variety of preclinical cancer models, both as a monotherapy and in combination with other agents.[1]

Monotherapy Efficacy of Elimusertib

In vivo studies have shown that Elimusertib induces tumor regression or growth inhibition in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models.[2][3] Efficacy is particularly pronounced in tumors with existing DDR alterations, such as ATM or BRCA mutations.[2][3]

Tumor TypeModelDosing ScheduleKey Outcomes
Breast CancerPDX40 mg/kg, p.o., b.i.d., 3 days on/4 days offPartial response in 4/21 models, stable disease in 4/21 models.[2]
Breast CancerMDA-MB-231 CDX30 mg/kg & 50 mg/kg, p.o., b.i.d., 3 days on/4 days offDose-dependent slowing of tumor growth and tumor size reduction.[3]
Gastric CancerPDX (ATM-mutant)Not specifiedTumor growth regression.[3]
Breast CancerPDX (BRCA2-mutant)Not specifiedDecreased tumor growth rate.[3]
Uterine LeiomyosarcomaPDX (ATRX-mutated)20 mg/kg, p.o., b.i.d., 3 days on/4 days offSignificant tumor growth inhibition.
Diffuse Large B-cell LymphomaSU-DHL-8 CDX (ATM-mutated)50 mg/kg, p.o., b.i.d., 3 days on/4 days offStrong antitumor efficacy.[4]
Combination Therapy Efficacy of Elimusertib

Elimusertib has shown synergistic effects when combined with DNA-damaging agents and other targeted therapies like PARP inhibitors.[1][2]

Combination AgentTumor TypeModelDosing ScheduleKey Outcomes
Niraparib (PARP inhibitor)VariousPDXNot specifiedEnhanced antitumor activity in PARP-resistant models.[2]
Copanlisib (PI3K inhibitor)VariousPDXNot specifiedEnhanced event-free survival in 3 of 11 models.[2]
CarboplatinColorectal CancerCR5038 PDXElimusertib: 20 mg/kg (then 10 mg/kg), p.o., daily, 2 days on/5 days off; Carboplatin: 40 mg/kg, i.p., 1 day on/6 days offSynergistic antitumor activity.[4]

Comparative Efficacy with Other ATR Inhibitors

While direct head-to-head in vivo studies are limited, data from separate studies on other ATR inhibitors such as Ceralasertib, Berzosertib, and ATRN-119 provide a basis for a comparative assessment of their preclinical efficacy.

Ceralasertib (AZD6738)

Ceralasertib is another potent and selective oral ATR inhibitor that has been extensively studied in preclinical models.[5][6]

Tumor TypeModelDosing ScheduleKey Outcomes
Breast Cancer (TNBC, BRCA2-mutant)PDXCombination with OlaparibComplete tumor regression.[5]
Breast Cancer (TNBC, BRCA wild-type)XenograftCombination with Olaparib (higher dose)Complete tumor regression.[5]
Various Solid TumorsXenograftMonotherapyTumor control required continuous dosing.[6]
Berzosertib (VE-822/VX-970/M6620)

Berzosertib has demonstrated efficacy in sensitizing cancer cells to DNA-damaging therapies.[7][8]

Tumor TypeModelDosing ScheduleKey Outcomes
Pancreatic CancerPSN-1 & MiaPaCa-2 Xenografts60 mg/kg with radiationDoubled the time for tumors to reach 600 mm³.[8]
Pancreatic CancerPSN-1 Xenografts60 mg/kg with gemcitabine and radiationSubstantially prolonged tumor growth delay.[8]
Esophageal CancerXenograftCombination with radiationImproved radiation response.[9]
ATRN-119

ATRN-119 is a macrocyclic ATR inhibitor noted for its high specificity and tolerability in animal models, allowing for continuous dosing.[10][11]

Tumor TypeModelDosing ScheduleKey Outcomes
Colon, Pancreatic, Prostate CancersXenograftDaily dosingTumor growth suppression with no appreciable toxicity.[10][11]
Ovarian Cancer (BRCA2-deficient)PDXDaily dosing in combination with a PARP inhibitorSignificant tumor reduction.[11]

Experimental Protocols

In Vivo Xenograft Studies (General Protocol)

The following provides a generalized protocol for in vivo efficacy studies based on the reviewed literature. Specific parameters such as cell numbers, tumor volume at randomization, and dosing schedules vary between studies.

  • Animal Models: Immunocompromised mice (e.g., SCID, NOD/SCID, or nude mice) are typically used for establishing xenografts.[4]

  • Tumor Implantation: Cancer cell lines are cultured and then subcutaneously injected into the flank of the mice. For PDX models, tumor fragments from patients are implanted.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²)/2 is commonly used to calculate tumor volume.[7]

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.

  • Drug Administration:

    • Elimusertib: Administered orally (p.o.) via gavage. Dosing schedules are often intermittent, such as twice daily (b.i.d.) for 3 days followed by 4 days off.[2][4] The vehicle is typically a solution like 60% polyethylene glycol 400, 10% ethanol, and 30% water.

    • Ceralasertib: Administered orally, with studies exploring both once-daily and twice-daily continuous dosing.[5][6]

    • Berzosertib: Administered by gavage, often in a vehicle of 10% Vitamin E d-alpha tocopheryl polyethylene glycol 1000 succinate.[8]

    • Combination Therapies: When used in combination, the administration schedule and route for the second agent (e.g., intraperitoneal injection for carboplatin) are specified.[4]

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Comparison of the change in tumor volume in treated versus control groups.

    • Event-Free Survival (EFS): Defined as the time for the tumor to double in volume.[2]

    • Response Categorization: Responses can be classified as Partial Response (PR; ≥30% decrease in tumor volume), Stable Disease (SD), or Progressive Disease (PD; ≥20% increase in tumor volume).[2]

  • Tolerability Assessment: Animal body weight is monitored as a measure of toxicity.

  • Pharmacodynamic Studies: Tumor tissues may be harvested at the end of the study to analyze biomarkers of ATR inhibition, such as phosphorylation of CHK1 (pCHK1) and γH2AX, via immunohistochemistry (IHC) or western blotting.[2]

Visualizing the Mechanism and Workflow

ATR Signaling Pathway

The diagram below illustrates the central role of ATR in the DNA damage response, a pathway targeted by the inhibitors discussed.

ATR_Signaling_Pathway ATR Signaling Pathway in Response to DNA Damage cluster_damage DNA Damage & Replication Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Effects DNA_Damage DNA Damage (e.g., stalled replication forks, ssDNA) RPA RPA DNA_Damage->RPA recruits ATRIP ATRIP RPA->ATRIP recruits ATR ATR ATRIP->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates ATR_Inhibitors Elimusertib, Ceralasertib, Berzosertib, ATRN-119 ATR_Inhibitors->ATR inhibit Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Fork_Stabilization Replication Fork Stabilization CHK1->Fork_Stabilization Apoptosis Apoptosis / Mitotic Catastrophe In_Vivo_Workflow General Workflow for In Vivo Efficacy Studies cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture/PDX Preparation Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. Drug Administration (Vehicle vs. ATRi) Randomization->Dosing Monitoring 6. Continued Monitoring (Tumor Volume, Body Weight) Dosing->Monitoring Endpoint 7. Efficacy Endpoint (e.g., TGI, EFS) Monitoring->Endpoint PD_Analysis 8. Pharmacodynamic Analysis (Optional) Monitoring->PD_Analysis Conclusion 9. Conclusion on In Vivo Efficacy Endpoint->Conclusion PD_Analysis->Conclusion

References

Predicting Sensitivity to ATR Inhibitors: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in sensing and responding to replication stress.[1][2] This central function has made ATR an attractive target for cancer therapy, leading to the development of numerous ATR inhibitors (ATRi). While the specific agent "Atr-IN-19" is not documented in publicly available scientific literature, this guide provides a comprehensive overview of established and emerging biomarkers that predict sensitivity to the broader class of ATR inhibitors. Understanding these biomarkers is crucial for patient stratification, clinical trial design, and the development of effective combination therapies.

ATR inhibitors function by exploiting existing vulnerabilities in cancer cells, particularly those with defects in other DNA repair pathways or those experiencing high levels of endogenous replication stress. The principle of synthetic lethality is a cornerstone of ATRi therapy, where the inhibition of ATR is toxic to cancer cells that are deficient in another DDR gene (e.g., ATM), while normal cells remain viable.[3][4] This guide will delve into the key biomarkers, their mechanism of action, and the experimental protocols used to assess them.

Key Biomarkers for ATR Inhibitor Sensitivity

The sensitivity of cancer cells to ATR inhibitors is influenced by a variety of factors, primarily related to defects in the DNA damage response and the levels of replication stress. These can be broadly categorized into genetic biomarkers and functional biomarkers.

Genetic Biomarkers

Genetic alterations in key DNA damage response genes are among the most well-characterized predictors of sensitivity to ATR inhibitors.

Biomarker CategorySpecific GenesRationale for SensitivityAssociated Cancer Types (Examples)
ATM Pathway Defects ATM mutations/deletionsATM and ATR are parallel kinases in the DDR. Loss of ATM function increases reliance on ATR for survival, creating a synthetic lethal relationship with ATRi.[3][5][6]Mantle Cell Lymphoma, B-cell Lymphocytic Leukemia, Prostate Cancer, Lung Adenocarcinoma[3][5][6]
Homologous Recombination (HR) Deficiency BRCA1, BRCA2, PALB2, RAD51 mutationsHR is a major pathway for repairing double-strand breaks that can arise from replication stress. HR-deficient cells are more dependent on ATR for fork stabilization and checkpoint control.[1][7]Breast Cancer, Ovarian Cancer, Pancreatic Cancer, Prostate Cancer[1]
Other DNA Repair Pathway Defects ARID1A, XRCC1, ERCC1 mutationsDefects in other DNA repair pathways, such as base excision repair (BER) and nucleotide excision repair (NER), can increase the burden of DNA lesions and replication stress, thus enhancing ATRi sensitivity.[4][8][9]Ovarian Cancer, Endometrial Carcinoma, Gastric Carcinoma (ARID1A)[1][4]
Oncogene-Driven Replication Stress MYC amplification, CCNE1 (Cyclin E1) amplificationOverexpression of these oncogenes drives uncontrolled cell proliferation and leads to high levels of replication stress, making cells more reliant on the ATR-mediated checkpoint for survival.[1][7][10]Neuroblastoma (MYCN), Ovarian Cancer, Gastric Cancer (CCNE1)[1][10]
ATRX Deficiency ATRX mutationsLoss of ATRX function leads to increased replication stress and defects in DNA repair, conferring sensitivity to ATR inhibitors, particularly in combination with PARP inhibitors.[11][12]Glioma[11][12]
Functional Biomarkers

Functional biomarkers provide a real-time assessment of the cellular state and can be indicative of underlying genetic defects or other factors that contribute to ATRi sensitivity.

BiomarkerDescriptionRationale for Sensitivity
Increased Replication Stress (RS) Measured by markers such as phosphorylated RPA (pRPA) and γH2AX.High basal levels of RS indicate a greater reliance on ATR for genome stability. ATR inhibition in these cells leads to replication catastrophe and cell death.[2][7]
Elevated pCHK1 Levels Phosphorylation of CHK1 (pCHK1) is a direct downstream target of ATR activity.High baseline levels of nuclear pCHK1 can indicate an activated ATR pathway and a dependency on this checkpoint for survival.[13][14]
G1 Checkpoint Deficiency Loss of function of proteins like p53 and Rb.Cells with a defective G1 checkpoint are more likely to enter S phase with DNA damage, increasing their dependence on the ATR-mediated S and G2/M checkpoints.[15]

Signaling Pathways and Experimental Workflows

ATR Signaling Pathway in Response to DNA Damage

The following diagram illustrates the central role of ATR in the DNA damage response.

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Effects Replication Fork Stalling Replication Fork Stalling RPA-ssDNA RPA-coated ssDNA Replication Fork Stalling->RPA-ssDNA DNA Lesions DNA Lesions DNA Lesions->RPA-ssDNA ATR-ATRIP ATR-ATRIP Complex RPA-ssDNA->ATR-ATRIP Recruitment CHK1 CHK1 ATR-ATRIP->CHK1 Phosphorylation Fork Stabilization Fork Stabilization ATR-ATRIP->Fork Stabilization 9-1-1 Complex 9-1-1 Complex 9-1-1 Complex->ATR-ATRIP Co-activation TopBP1 TopBP1 TopBP1->ATR-ATRIP Activation p-CHK1 p-CHK1 (Active) CHK1->p-CHK1 Cell Cycle Arrest (S, G2/M) Cell Cycle Arrest (S, G2/M) p-CHK1->Cell Cycle Arrest (S, G2/M) DNA Repair DNA Repair p-CHK1->DNA Repair Biomarker_Workflow cluster_sample Sample Collection cluster_analysis Biomarker Analysis cluster_methods Methods cluster_outcome Outcome Tumor Biopsy Tumor Biopsy Genomic Analysis Genomic Analysis Tumor Biopsy->Genomic Analysis Protein Analysis Protein Analysis Tumor Biopsy->Protein Analysis Blood Sample Blood Sample Blood Sample->Genomic Analysis (germline) NGS (WES, Panel) NGS (WES, Panel) Genomic Analysis->NGS (WES, Panel) Sanger Sequencing Sanger Sequencing Genomic Analysis->Sanger Sequencing Immunohistochemistry (IHC) Immunohistochemistry (IHC) Protein Analysis->Immunohistochemistry (IHC) Western Blot Western Blot Protein Analysis->Western Blot Functional Assays Functional Assays Immunofluorescence (IF) Immunofluorescence (IF) Functional Assays->Immunofluorescence (IF) Colony Formation Assay Colony Formation Assay Functional Assays->Colony Formation Assay Predicted Sensitivity Predicted Sensitivity NGS (WES, Panel)->Predicted Sensitivity (e.g., ATM mut) Predicted Resistance Predicted Resistance Sanger Sequencing->Predicted Resistance (e.g., WT ATM) Immunohistochemistry (IHC)->Predicted Sensitivity (e.g., low ATM protein) Immunofluorescence (IF)->Predicted Sensitivity (e.g., high γH2AX) Colony Formation Assay->Predicted Sensitivity (direct evidence)

References

Overcoming PARP Inhibitor Resistance: A Comparative Analysis of ATR Inhibition Strategies

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial searches for "Atr-IN-19" did not yield a specific ATR inhibitor with this designation. It is highly probable that this was a typographical error for ATRN-119 , a novel macrocyclic ATR inhibitor currently in early-stage clinical trials. Given the limited publicly available data on ATRN-119, particularly concerning cross-resistance with PARP inhibitors, this guide will utilize the well-characterized and clinically evaluated ATR inhibitor, ceralasertib (AZD6738) , as a representative molecule to facilitate a data-driven comparison with PARP inhibitors.

Introduction: The Synthetic Lethality of PARP and ATR Inhibition

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination (HR) repair, most notably those with BRCA1/2 mutations. However, the development of resistance to PARP inhibitors is a significant clinical challenge.[1][2][3] A promising strategy to overcome this resistance is the concurrent inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1][2][4] This guide provides a comparative analysis of the interplay between ATR inhibitors, represented by ceralasertib, and PARP inhibitors, with a focus on cross-resistance and the underlying molecular mechanisms.

Quantitative Analysis of Drug Sensitivity

The efficacy of combining an ATR inhibitor with a PARP inhibitor is particularly evident in PARP inhibitor-resistant models. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the PARP inhibitor olaparib and the ATR inhibitor ceralasertib in a PARP inhibitor-sensitive and a derived resistant ovarian cancer cell line.

Cell LineGenetic BackgroundTreatmentIC50 (µM)
PEO1 BRCA2-mutant (PARPi-sensitive)OlaparibNot explicitly stated, but sensitive
Ceralasertib0.89[3]
PEO1-OR BRCA2-restored (Olaparib-resistant)OlaparibSignificantly increased vs. PEO1
Ceralasertib3.3[3]

Experimental Methodologies

The data presented in this guide are based on established preclinical assays to determine drug efficacy and mechanism of action. Detailed protocols for these key experiments are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., PEO1 and PEO1-OR) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the ATR inhibitor (ceralasertib) and/or the PARP inhibitor (olaparib) for a specified duration (e.g., 5 days).

  • MTT Incubation: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against drug concentration.

Clonogenic Survival Assay

The clonogenic assay assesses the long-term survival and proliferative capacity of cells after treatment with cytotoxic agents.

  • Cell Treatment: Cells are treated with the ATR inhibitor and/or PARP inhibitor for a defined period.

  • Cell Plating: After treatment, cells are harvested, counted, and seeded at low densities into 6-well plates to allow for the growth of individual colonies.

  • Incubation: Plates are incubated for 1-3 weeks, depending on the cell line's growth rate, to allow for colony formation.

  • Colony Staining: Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet.

  • Colony Counting: Colonies containing at least 50 cells are counted.

  • Survival Fraction Calculation: The plating efficiency (number of colonies formed / number of cells seeded) is calculated for both treated and untreated cells. The surviving fraction is then determined by normalizing the plating efficiency of the treated cells to that of the untreated control.

Western Blotting for Phospho-Chk1

Western blotting is used to detect the phosphorylation of Chk1, a downstream target of ATR, to confirm the on-target activity of the ATR inhibitor.

  • Cell Lysis: Cells are treated with the ATR inhibitor and/or PARP inhibitor and then lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Chk1 (p-Chk1 Ser345). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used to detect the primary antibody.

  • Detection: The signal is visualized using a chemiluminescent substrate and an imaging system. Total Chk1 and a loading control (e.g., β-actin) are also probed to ensure equal protein loading.

Immunofluorescence for γH2AX Foci

Immunofluorescence is employed to visualize and quantify DNA double-strand breaks (DSBs) by detecting the phosphorylation of histone H2AX (γH2AX).

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with the inhibitors.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100) to allow antibody entry.

  • Immunostaining: Cells are incubated with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: The cell nuclei are counterstained with DAPI.

  • Imaging: The coverslips are mounted on microscope slides, and images are captured using a fluorescence microscope.

  • Foci Quantification: The number of γH2AX foci per nucleus is counted to quantify the level of DNA damage.

Visualizing the Molecular Landscape

The following diagrams, generated using the Graphviz DOT language, illustrate the experimental workflow for assessing cross-resistance and the underlying signaling pathways involved in the synergistic interaction between ATR and PARP inhibitors.

experimental_workflow cluster_setup Cell Line Preparation cluster_treatment Drug Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis sensitive PARPi-Sensitive Cancer Cells treat_atr ATR Inhibitor (Ceralasertib) sensitive->treat_atr treat_parp PARP Inhibitor (Olaparib) sensitive->treat_parp treat_combo Combination sensitive->treat_combo treat_control Control (DMSO) sensitive->treat_control resistant PARPi-Resistant Cancer Cells resistant->treat_atr resistant->treat_parp resistant->treat_combo resistant->treat_control viability Cell Viability (MTT Assay) treat_atr->viability survival Clonogenic Survival treat_atr->survival treat_parp->viability treat_parp->survival treat_combo->viability treat_combo->survival dna_damage DNA Damage (γH2AX Foci) treat_combo->dna_damage pathway Pathway Analysis (p-Chk1 Western Blot) treat_combo->pathway treat_control->viability treat_control->survival ic50 IC50 Determination viability->ic50 synergy Synergy Analysis survival->synergy mechanism Mechanism Elucidation dna_damage->mechanism pathway->mechanism

Caption: Experimental workflow for cross-resistance studies.

signaling_pathway cluster_parpi PARP Inhibition cluster_atr ATR Signaling cluster_outcome Cellular Outcome cluster_resistance PARPi Resistance Mechanism parp_inhibitor PARP Inhibitor (e.g., Olaparib) parp PARP1/2 parp_inhibitor->parp inhibits ssb Single-Strand Breaks (SSBs) parp->ssb repairs replication_fork_stalling Replication Fork Stalling ssb->replication_fork_stalling leads to atr ATR replication_fork_stalling->atr activates rewired_hr Rewired HR Repair & Fork Protection replication_fork_stalling->rewired_hr drives atr_inhibitor ATR Inhibitor (e.g., Ceralasertib) atr_inhibitor->atr inhibits fork_collapse Replication Fork Collapse atr_inhibitor->fork_collapse promotes atr_inhibitor->rewired_hr disrupts chk1 Chk1 atr->chk1 activates fork_stabilization Replication Fork Stabilization atr->fork_stabilization promotes atr->fork_stabilization cell_cycle_arrest Cell Cycle Arrest (G2/M) chk1->cell_cycle_arrest mediates fork_stabilization->fork_collapse prevents dsb Double-Strand Breaks (DSBs) fork_collapse->dsb apoptosis Apoptosis dsb->apoptosis rewired_hr->atr dependent on parp_resistance PARP Inhibitor Resistance rewired_hr->parp_resistance parp_resistance->apoptosis avoids

References

Unlocking Potent Anti-Cancer Synergies: A Comparative Guide to ATR Inhibitor Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective cancer therapies increasingly focuses on combination strategies that exploit tumor-specific vulnerabilities. One of the most promising approaches targets the DNA Damage Response (DDR) network, a critical pathway for cancer cell survival. Within the DDR, the Ataxia Telangiectasia and Rad3-related (ATR) kinase has emerged as a key regulator of replication stress response. While direct studies on the synergistic effects of Atr-IN-19 are not extensively available in the public domain, a wealth of preclinical and clinical data on other potent ATR inhibitors (ATRi), such as Ceralasertib (AZD6738) and VE-821, in combination with other anti-cancer agents, provides a strong rationale for their therapeutic potential. This guide assesses the synergistic effects of ATR inhibitors with a focus on their combination with PARP inhibitors and traditional chemotherapy, providing a framework for understanding the potential of compounds like this compound.

The Principle of Synthetic Lethality: A Double Blow to Cancer Cells

The synergistic effect observed between ATR inhibitors and other DNA-damaging agents is often rooted in the concept of "synthetic lethality". Cancer cells, particularly those with existing defects in DNA repair pathways (like BRCA1/2 mutations), become heavily reliant on the remaining DDR pathways, such as the one governed by ATR, for their survival.[1] By inhibiting ATR, in combination with another agent that induces DNA damage (like a PARP inhibitor or cisplatin), a "double blow" is delivered to the cancer cell, leading to catastrophic DNA damage and subsequent cell death, while leaving healthy cells, with their intact DNA repair mechanisms, relatively unharmed.[1]

Synergistic Combinations with ATR Inhibitors

Extensive research has highlighted the potent synergy of ATR inhibitors with Poly (ADP-ribose) polymerase (PARP) inhibitors and platinum-based chemotherapies.

ATR Inhibitors and PARP Inhibitors: A Powerful Alliance

The combination of ATR inhibitors with PARP inhibitors has shown remarkable synergistic cytotoxicity in a variety of cancer models, including those that have developed resistance to PARP inhibitor monotherapy.[2][3] This synergy is particularly pronounced in cancers with deficiencies in the homologous recombination (HR) pathway of DNA repair, such as those harboring BRCA1 or BRCA2 mutations.[4][5][6]

The mechanism behind this synergy lies in the complementary roles of PARP and ATR in DNA repair. PARP inhibitors trap PARP on DNA at sites of single-strand breaks, which, during DNA replication, are converted into more lethal double-strand breaks.[6] In HR-deficient cells, these double-strand breaks cannot be efficiently repaired. The inhibition of ATR further cripples the cell's ability to cope with the resulting replication stress, leading to genomic instability and apoptosis.[4]

ATR Inhibitors and Cisplatin: Enhancing Chemotherapy's Efficacy

Cisplatin is a widely used chemotherapeutic agent that induces DNA damage by forming DNA adducts, which stall replication forks. ATR kinase is activated in response to this replication stress and helps to stabilize and restart the stalled forks, thereby contributing to cisplatin resistance. The combination of an ATR inhibitor with cisplatin has been shown to be highly synergistic, effectively resensitizing cisplatin-resistant cancer cells.[7][8] By inhibiting ATR, the cancer cells' ability to tolerate cisplatin-induced DNA damage is compromised, leading to increased cell death.[9][10][11]

Quantitative Assessment of Synergy

The synergy between ATR inhibitors and other drugs is quantitatively assessed using metrics like the Combination Index (CI). A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[12][13][14]

Table 1: Synergistic Effects of ATR Inhibitors in Combination with PARP Inhibitors

Cancer TypeATR InhibitorPARP InhibitorCell LinesKey FindingsCombination Index (CI)Reference
BRCA-deficient CancerVE-821OlaparibMultiple BRCA1-deficient cell linesATRi overcomes pre-existing and acquired PARPi resistance.Synergistic[15](16)
Pancreatic & Colorectal CancerCeralasertibUnspecified PARPiPancreatic and colorectal cancer cell linesStrong synergy and cytotoxicity observed with dual inhibition.Synergistic[17](18)
HER2-Positive CancerBAY1895344AZD2281 (Olaparib)HER2-positive cancer cellsSynergistically potentiated the inhibitory effects of DS-8201 (a HER2-targeted ADC).Synergistic[19](20--INVALID-LINK--
ATM-deficient CancerAZD6738OlaparibFaDu head and neck cancer cells (ATM KO)Combination induced significant cell death in ATM KO cells.Synergistic[6](6)

Table 2: Synergistic Effects of ATR Inhibitors in Combination with Cisplatin

Cancer TypeATR InhibitorCell LinesKey FindingsReference
Ewing SarcomaUnspecified ATRiEwing sarcoma cellsDramatic synergy with low-dose cisplatin.[9](21--INVALID-LINK--,--INVALID-LINK--
Cisplatin-Resistant CancersUnspecified ATRiMDA-MB-468-CR (cisplatin-resistant)ATRi resensitizes cisplatin-resistant cells to cisplatin.[7](22--INVALID-LINK--

Visualizing the Mechanisms and Workflows

To better understand the underlying biology and experimental procedures, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing synergy.

Synergy_Signaling_Pathway ATR Signaling in Response to DNA Damage and Synergy with PARP Inhibition cluster_0 DNA Damage & Replication Stress cluster_1 ATR Signaling Pathway cluster_2 PARP Inhibition Synergy DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates Replication Fork Stalling Replication Fork Stalling Replication Fork Stalling->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair Fork Stabilization Fork Stabilization CHK1->Fork Stabilization PARPi PARPi PARPi->Replication Fork Stalling exacerbates Synthetic Lethality Synthetic Lethality PARPi->Synthetic Lethality This compound (ATRi) This compound (ATRi) This compound (ATRi)->ATR inhibits This compound (ATRi)->Synthetic Lethality Apoptosis Apoptosis Synthetic Lethality->Apoptosis

Caption: ATR signaling pathway and synergy with PARP inhibitors.

Experimental_Workflow Workflow for Assessing Drug Synergy cluster_0 Cell Culture & Treatment cluster_1 Viability & Proliferation Assays cluster_2 Apoptosis & Pathway Analysis cluster_3 Data Analysis Seed Cells Seed Cells Treat with Single Agents & Combinations Treat with Single Agents & Combinations Seed Cells->Treat with Single Agents & Combinations CellTiter-Glo Assay CellTiter-Glo Assay Treat with Single Agents & Combinations->CellTiter-Glo Assay Colony Formation Assay Colony Formation Assay Treat with Single Agents & Combinations->Colony Formation Assay Western Blot (Cleaved PARP, Caspases) Western Blot (Cleaved PARP, Caspases) Treat with Single Agents & Combinations->Western Blot (Cleaved PARP, Caspases) Calculate IC50 Calculate IC50 CellTiter-Glo Assay->Calculate IC50 Determine Combination Index (CI) Determine Combination Index (CI) Colony Formation Assay->Determine Combination Index (CI) Calculate IC50->Determine Combination Index (CI)

Caption: Experimental workflow for synergy assessment.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synergy studies. Below are standard protocols for the key experiments cited.

Cell Viability Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to determine the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[15][23][24][25][26]

Materials:

  • CellTiter-Glo® Reagent (Promega)

  • Opaque-walled multiwell plates (96- or 384-well)

  • Plate reader with luminescence detection capabilities

  • Cultured cells in medium

Protocol:

  • Cell Seeding: Seed cells into opaque-walled multiwell plates at a density that ensures logarithmic growth during the experiment. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat cells with serial dilutions of the single agents (this compound and the combination drug) and their combinations at various ratios. Include untreated and vehicle-treated controls. Incubate for a predetermined period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[23]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[23]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[23]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[23]

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each drug and combination.

Western Blot for Apoptosis Markers

Western blotting is used to detect key proteins involved in the apoptotic pathway, such as cleaved PARP and cleaved caspases, which are hallmarks of apoptosis.[27][28][29][30]

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Protein Extraction: After drug treatment, collect both adherent and floating cells. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: The intensity of the bands corresponding to cleaved PARP and caspases indicates the level of apoptosis.

Colony Formation Assay

The colony formation assay, or clonogenic assay, assesses the ability of a single cell to undergo unlimited division and form a colony. It is a measure of long-term cell survival and is particularly useful for evaluating the effects of cytotoxic agents.[17][19][31][32][33]

Materials:

  • 6-well plates

  • Complete cell culture medium

  • Trypsin-EDTA

  • Fixing solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Protocol:

  • Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.

  • Drug Treatment: Treat the cells with the drugs of interest for a specified period.

  • Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 1-3 weeks, depending on the cell line, until visible colonies are formed.

  • Fixation and Staining:

    • Wash the colonies with PBS.

    • Fix the colonies with the fixing solution for 10-15 minutes.

    • Stain the colonies with crystal violet solution for 10-20 minutes.

  • Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the untreated control.

Conclusion

The synergistic combination of ATR inhibitors with other DNA-damaging agents, particularly PARP inhibitors and cisplatin, represents a highly promising strategy in cancer therapy. The data strongly suggest that by co-targeting critical nodes in the DNA damage response pathway, it is possible to achieve a potent and selective anti-tumor effect, especially in cancers with underlying DDR deficiencies. While specific data for this compound in combination studies is emerging, the extensive research on other ATR inhibitors provides a solid foundation and a clear path forward for the clinical development of this class of drugs. The experimental protocols and analytical methods outlined in this guide offer a standardized framework for researchers to further explore and validate these powerful synergistic interactions.

References

Safety Operating Guide

Proper Disposal of Atr-IN-19: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Atr-IN-19, a potent and selective ATR (Ataxia-Telangiectasia and Rad3-related) inhibitor used in research. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 2648989-61-9) is not publicly available, this guide synthesizes information from similar ATR inhibitors and general laboratory best practices to ensure safe handling and disposal.

Disclaimer: The following procedures are based on general principles for hazardous research chemicals. All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

This compound and similar ATR inhibitors should be handled as potentially hazardous substances.[1] Although comprehensive toxicological data for this compound is not available, related compounds may cause irritation to the eyes, skin, and respiratory tract.[1] Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]

Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste.[1] Do not dispose of this compound down the drain or in regular trash.

1. Unused or Waste this compound (Solid or in Solution):

  • Collect all waste this compound, whether in solid form or dissolved in a solvent, in a designated, properly labeled hazardous waste container.

  • The container must be made of a material compatible with the chemical and any solvents used.

  • The label should clearly state "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

  • Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.

2. Contaminated Labware and Debris:

  • Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, must be considered contaminated and disposed of as hazardous waste.

  • Collect these materials in a separate, clearly labeled solid waste container.

  • Do not mix with non-hazardous laboratory trash.

3. Empty Containers:

  • A container that has held this compound is not considered empty until it has been triple-rinsed with a suitable solvent.

  • The rinsate from this cleaning process is considered hazardous waste and must be collected in the designated liquid hazardous waste container.

  • Once properly rinsed, the container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic. Defacing the label is recommended to prevent accidental reuse.

Quantitative Data for Similar ATR Inhibitors

To provide context on the general properties of this class of compounds, the following table summarizes data for two other well-characterized ATR inhibitors, VE-821 and AZD6738.

PropertyVE-821AZD6738 (Ceralasertib)
CAS Number 1232410-49-91352226-88-0
Molecular Formula C₁₈H₁₆N₄O₃SC₂₀H₂₄N₆O₂S
Molecular Weight 368.4 g/mol 412.51 g/mol
Solubility DMSO: 20 mg/mLDMF: 50 mg/mLEthanol: ~30 mg/mLDMSO: ~30 mg/mL

Data sourced from various chemical suppliers and safety data sheets.[2][3][4][5][6]

Experimental Protocols Cited

The disposal procedures outlined above are based on standard laboratory practices for managing chemical waste as described in resources such as "Prudent Practices in the Laboratory" and guidelines from university EHS departments.[7][8] The core principle is the segregation and proper labeling of hazardous waste for collection by trained professionals.

Visualizing the Disposal Workflow

The following diagram illustrates a generalized workflow for the disposal of a research chemical like this compound in a laboratory setting.

G cluster_0 Chemical Handling cluster_1 Waste Segregation cluster_2 Container Management cluster_3 Storage and Collection Start Use of this compound in Experiment WasteGen Generation of Waste: - Unused Compound - Contaminated Materials - Rinsate Start->WasteGen Segregate Segregate Waste Streams WasteGen->Segregate LiquidWaste Liquid Waste Container (e.g., Unused solution, Rinsate) Segregate->LiquidWaste Liquids SolidWaste Solid Waste Container (e.g., Contaminated gloves, tips) Segregate->SolidWaste Solids LabelWaste Label Containers Correctly: - 'Hazardous Waste' - Chemical Name - Accumulation Start Date LiquidWaste->LabelWaste SolidWaste->LabelWaste SealContainer Keep Containers Sealed LabelWaste->SealContainer Store Store in Satellite Accumulation Area SealContainer->Store EHS Arrange for EHS Pickup Store->EHS

Caption: General workflow for hazardous chemical waste disposal.

By adhering to these guidelines and, most importantly, the specific requirements of your institution's EHS department, you can ensure the safe and compliant disposal of this compound and protect both yourself and the environment.

References

Personal protective equipment for handling Atr-IN-19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Atr-IN-19, a potent research compound. Given the limited publicly available safety data specific to this compound, this document establishes a conservative and comprehensive framework based on the known characteristics of its chemical class, ATR inhibitors, and general best practices for handling hazardous research compounds. Our commitment is to provide value beyond the product itself, fostering a culture of safety and building deep trust within the scientific community.

Personal Protective Equipment (PPE)

All personnel handling this compound must adhere to the following minimum PPE requirements. These are based on the potential for this compound to be a potent, biologically active small molecule.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves.Provides a robust barrier against skin contact. The outer glove can be removed immediately in case of contamination, protecting the inner glove and skin.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes, spills, and airborne particles of the compound.
Lab Coat Disposable, fluid-resistant lab coat with tight-fitting cuffs.Prevents contamination of personal clothing and skin. Disposable nature eliminates the need for laundering potentially contaminated apparel.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Recommended when handling the powdered form of the compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.
Shoe Covers Disposable shoe covers.Prevents the tracking of potential contaminants out of the laboratory.

Operational Plan: Step-by-Step Handling Procedures

Adherence to this operational plan is mandatory to ensure the safety of all laboratory personnel and the integrity of the research.

Preparation and Weighing
  • Designated Area: All handling of solid this compound must be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood.

  • Decontamination: Before and after handling, decontaminate the work surface with an appropriate cleaning agent (e.g., 70% ethanol followed by a surface decontaminant).

  • Weighing: Use a dedicated set of weighing tools (spatula, weigh paper). Tare the balance with the weigh paper before adding the compound.

  • Aliquotting: If preparing stock solutions, do so immediately after weighing within the containment area to minimize the handling of the powder.

Solution Preparation
  • Solvent Dispensing: Use a calibrated pipette to add the desired solvent to the vial containing the pre-weighed this compound.

  • Dissolution: Cap the vial securely and vortex or sonicate until the compound is fully dissolved.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.

Experimental Use
  • Containment: All experiments involving this compound should be performed in a manner that minimizes the generation of aerosols.

  • Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste:

    • All disposable materials that have come into contact with this compound (e.g., gloves, weigh paper, pipette tips, vials) must be collected in a dedicated, clearly labeled hazardous waste container.

    • This container should be lined with a chemically resistant bag.

  • Liquid Waste:

    • Aqueous and organic waste streams containing this compound must be segregated and collected in separate, appropriately labeled hazardous waste containers.

    • Do not mix incompatible waste streams.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_ppe Don PPE prep_area Prepare Designated Area prep_ppe->prep_area weigh Weigh this compound prep_area->weigh dissolve Prepare Stock Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment collect_solid Collect Solid Waste experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid dispose EHS Disposal collect_solid->dispose collect_liquid->dispose

Caption: Experimental workflow for handling this compound.

Signaling Pathway

This compound is an inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated in response to DNA damage and replication stress.[1] The following diagram illustrates the simplified ATR signaling pathway and the point of inhibition by this compound.

signaling_pathway cluster_upstream DNA Damage/Replication Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Effectors dna_damage DNA Damage (e.g., single-strand breaks) rpa RPA dna_damage->rpa recruits atr ATR Kinase chk1 CHK1 atr->chk1 phosphorylates atrip ATRIP atrip->atr activates rpa->atrip binds cell_cycle Cell Cycle Arrest chk1->cell_cycle promotes dna_repair DNA Repair chk1->dna_repair facilitates fork_stability Replication Fork Stability chk1->fork_stability ensures inhibitor This compound inhibitor->atr inhibits

Caption: Simplified ATR signaling pathway and inhibition by this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.